molecular formula C6H10N2O2 B147613 Sarcosine anhydride CAS No. 5076-82-4

Sarcosine anhydride

Cat. No.: B147613
CAS No.: 5076-82-4
M. Wt: 142.16 g/mol
InChI Key: PKDGRAULLDDTRN-UHFFFAOYSA-N
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Description

Sarcosine anhydride, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dimethylpiperazine-2,5-dione
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InChI

InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGRAULLDDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20198796
Record name 1,4-Dimethylpiperazine-2,5-dione
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Molecular Weight

142.16 g/mol
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CAS No.

5076-82-4
Record name Sarcosine anhydride
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Record name 1,4-Dimethylpiperazine-2,5-dione
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Record name Sarcosine anhydride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties of Sarcosine (B1681465) Anhydride (B1165640) (also known as 1,4-dimethylpiperazine-2,5-dione), a cyclic dipeptide derived from sarcosine. The information is compiled for professionals in research and development who require detailed technical data.

General and Structural Properties

Sarcosine anhydride is the bimolecular cyclic anhydride of sarcosine (N-methylglycine).[1][2] It is classified as a 2,5-diketopiperazine, a class of compounds with significant interest in medicinal chemistry and bioactive natural products.

PropertyValueReference
IUPAC Name 1,4-dimethylpiperazine-2,5-dione[3]
Synonyms Cyclo(Sar-Sar), N,N'-Dimethyldiketopiperazine[1][4]
CAS Number 5076-82-4[1][2][4]
Molecular Formula C₆H₁₀N₂O₂[1][2][5]
Molecular Weight 142.16 g/mol [3][5]
Appearance White to off-white crystalline needles[4]

Physical and Thermochemical Properties

The physical and thermochemical data for this compound are crucial for its purification, handling, and theoretical modeling.

PropertyValueReference
Melting Point 144 - 147 °C[4][6]
Solubility Soluble in water. Can be crystallized from H₂O, Ethanol, or Ethyl Acetate.[4][6]
Storage Temperature Store below +30°C[4]
Standard Molar Enthalpy of Formation (gas, 298.15 K) -334.5 ± 1.6 kJ/mol[7]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

Spectroscopy TypeKey Data / ObservationsReference
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 142 (100.0%), 143 (8.3%). Key Fragments: 42 (30.1%), 43 (26.8%), 44 (30.6%), 57 (24.1%), 85 (10.5%), 113 (5.6%).[1][8]
Infrared (IR) Spectroscopy The C=O stretching vibration frequency is sensitive to the solvent environment due to intermolecular interactions.[9][10] Spectra are available from NIST as solid (oil mull) and in CHCl₃ solution.[1][11] SpectraBase provides Attenuated Total Reflectance (ATR-IR) data.[12]
NMR Spectroscopy ¹⁵N Nuclear Magnetic Resonance data is available.[3]

Reactivity and Stability

This compound is a stable cyclic dipeptide. Its primary reactivity involves the amide bonds of the diketopiperazine ring, which can undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than linear peptides. The carbonyl groups are capable of forming hydrogen bonds with proton-donating solvents, which influences its solubility and spectroscopic properties.[10]

Experimental Protocols

Purification by Recrystallization

This protocol is based on established purification methods for this compound.

Objective: To purify crude this compound to obtain high-purity crystalline needles.

Materials:

  • Crude this compound

  • Solvent: Deionized Water, 95% Ethanol, or Ethyl Acetate

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (water, ethanol, or ethyl acetate) to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling if possible.

  • If the solution is colored, a small amount of activated charcoal may be added, and the solution heated for a few more minutes.

  • If charcoal was used, perform a hot filtration to remove it, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum desiccator or a vacuum oven at room temperature.[4]

Determination of Enthalpy of Formation

This protocol outlines the combined experimental approach used to determine the gaseous-phase enthalpy of formation.

Objective: To determine the standard molar enthalpy of formation of this compound in the gaseous phase.

Part A: Static Bomb Combustion Calorimetry

  • A pressed pellet of a known mass of crystalline this compound is placed in a crucible within a static bomb calorimeter.

  • The bomb is sealed, purged, and filled with an excess of pure oxygen to a high pressure (e.g., 3.04 MPa).

  • The bomb is placed in a calorimeter containing a known mass of water.

  • The sample is ignited, and the temperature change of the surrounding water is meticulously recorded to determine the standard massic energy of combustion (Δc u°).

  • From this value, the standard molar enthalpy of formation in the crystalline phase (Δf H°m(cr)) is calculated.[7]

Part B: Knudsen Mass-Loss Effusion Method

  • A small amount of crystalline this compound is placed in an effusion cell, which has a small, well-defined orifice.

  • The cell is placed in a high-vacuum chamber and heated to a series of precise, constant temperatures.

  • At each temperature, the rate of mass loss through the orifice due to sublimation is measured over time.

  • The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

  • The standard molar enthalpy of sublimation (Δcr g H°m) is derived from the temperature-vapor pressure dependence using the Clausius-Clapeyron equation.[7]

Final Calculation: The standard molar enthalpy of formation in the gaseous phase is calculated by combining the results from both experiments: Δf H°m(g) = Δf H°m(cr) + Δcr g H°m

Visualizations

Logical Relationships

The following diagram illustrates the relationship between sarcosine, its activated monomer for polymerization (Sar-NCA), and the stable cyclic dimer (this compound).

cluster_0 Sarcosine Chemistry Sarcosine Sarcosine (N-methylglycine) NCA Sarcosine-NCA (N-carboxyanhydride) Sarcosine->NCA Phosgene or CO2-based route Anhydride This compound (Cyclic Dimer) Sarcosine->Anhydride Condensation (2 molecules) Polymer Polysarcosine (PSar) NCA->Polymer Ring-Opening Polymerization

Sarcosine Chemical Relationships
Experimental Workflows

This workflow illustrates the process for determining the standard enthalpy of formation.

cluster_1 Workflow: Enthalpy of Formation Determination P1_Start Crystalline This compound P1_Step1 Static Bomb Combustion Calorimetry P1_Start->P1_Step1 P1_Result Δf H°m(cr) (Enthalpy of Formation, Crystalline Phase) P1_Step1->P1_Result Combine Combine Results P1_Result->Combine P2_Start Crystalline This compound P2_Step1 Knudsen Mass-Loss Effusion Method P2_Start->P2_Step1 P2_Result Δcr g H°m (Enthalpy of Sublimation) P2_Step1->P2_Result P2_Result->Combine Final Δf H°m(g) (Enthalpy of Formation, Gas Phase) Combine->Final

Workflow for Enthalpy of Formation

This workflow shows the analysis of solvent effects on the C=O bond via IR spectroscopy.

cluster_2 Workflow: IR Spectroscopic Analysis of Solvent Effects Start Prepare Solutions of This compound in Various Solvents Step1 Acquire IR Spectrum for each solution Start->Step1 Solvents Solvents: Triethylamine, Ether, THF, Acetonitrile, Nitromethane, etc. Solvents->Start Step2 Identify C=O Stretching Frequency (νC=O) for each solvent Step1->Step2 Step3 Correlate νC=O shift with solvent properties (e.g., H-bonding ability) Step2->Step3 Result Quantify Intermolecular Interactions Step3->Result

Workflow for IR Solvent Study

References

Sarcosine Anhydride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of sarcosine (B1681465) anhydride (B1165640) (cyclo(Sar-Sar)), a cyclic dipeptide, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological activities of related compounds, offering a valuable resource for further investigation and application.

Core Compound Data: Sarcosine Anhydride

This compound, also known as 1,4-dimethylpiperazine-2,5-dione, is a derivative of the amino acid sarcosine. Key quantitative data for this compound are summarized below.

PropertyValueReferences
CAS Number 5076-82-4[1][2][3][4][5][6]
Molecular Formula C6H10N2O2[1][2][3][6][7][8]
Molecular Weight 142.16 g/mol [1][3][5][6][7]
Alternate Molecular Weight 142.1558 Da[2][4]
Monoisotopic Mass 142.074227566 Da[6]
Synonyms 1,4-Dimethylpiperazine-2,5-dione, Cyclo(sarcosylsarcosyl), N,N'-Dimethyldiketopiperazine[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key aspect of its application in research. Below are methodologies derived from published literature.

Synthesis of Sarcosine

A described method for synthesizing the precursor, sarcosine, involves the following steps:

  • A stainless steel reaction vessel equipped with stirring, heating, and reflux capabilities is filled with water.

  • Glycine (B1666218) and catalysts AlCl3-K2CO3 are added to the vessel.

  • Dimethyl carbonate is added while stirring.

  • The mixture is heated to raise the temperature to that of the kettle and the reaction is allowed to proceed.

  • After the reaction is complete, the mixture is cooled naturally.

  • Acetone solution is added to induce crystallization of sarcosine.

  • The resulting sarcosine crystals are separated by filtration.[8]

Synthesis of 3,6-bis-indolyl-1,4-dimethylpiperazine-2,5-diones from this compound

This compound serves as a precursor for the synthesis of more complex molecules, such as dragmacidin derivatives. A one-pot synthesis has been reported with the following protocol:

  • This compound is dissolved in o-dichlorobenzene.

  • A solution of Br2 in o-dichlorobenzene is added dropwise at 150°C under the illumination of a sun lamp.

  • After one hour, the solution is cooled, yielding an unstable dibrominated precipitate.

  • This precipitate is then reacted with the desired indole (B1671886) in DMF to produce the final bis-indolylpiperazine-2,5-dione product.[9]

Biological Activity and Signaling Pathways of Related Compounds

Direct research on the biological activity of this compound is limited. However, its precursor, sarcosine, and other piperazine-2,5-dione derivatives have been studied, providing insights into potential applications.

Sarcosine as a Neuro-modulator

Sarcosine (N-methylglycine) has been investigated for its effects on the central nervous system. It acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the NMDA receptor's glycine binding site.[10][11] This dual mechanism enhances NMDA receptor function, which has led to its investigation as a potential therapeutic for schizophrenia and major depressive disorder.[10][12] Furthermore, sarcosine has demonstrated neuroprotective effects in an in vitro model of Alzheimer's disease.[5][13]

Antioxidant Activity of Piperazine-2,5-dione Derivatives

A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives has shown their potential as antioxidants. These compounds were found to protect SH-SY5Y cells from H2O2-induced oxidative damage.[3] Mechanistic studies indicated that the protective effects were mediated through the reduction of reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential. This activity was linked to the promotion of cell survival via an IL-6/Nrf2 positive-feedback loop.[1][3]

Visualizing Molecular Pathways and Workflows

To better understand the relationships and processes discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Glycine Glycine Sarcosine Sarcosine Glycine->Sarcosine Catalysts AlCl3-K2CO3 Catalysts->Sarcosine DimethylCarbonate Dimethyl Carbonate DimethylCarbonate->Sarcosine SarcosineAnhydride This compound Sarcosine->SarcosineAnhydride Bromination Dibromination SarcosineAnhydride->Bromination DragmacidinDerivative Dragmacidin Derivative Bromination->DragmacidinDerivative Indole Indole Indole->DragmacidinDerivative

Caption: Synthesis pathways from glycine to sarcosine derivatives.

G cluster_signaling Hypothesized Antioxidant Signaling Pathway OxidativeStress Oxidative Stress (e.g., H2O2) PiperazineDerivative Piperazine-2,5-dione Derivative ROS Reduced ROS Production PiperazineDerivative->ROS inhibits Mitochondria Mitochondrial Membrane Stabilization PiperazineDerivative->Mitochondria promotes IL6_Nrf2 IL-6/Nrf2 Positive Feedback Loop PiperazineDerivative->IL6_Nrf2 activates Apoptosis Inhibition of Apoptosis ROS->Apoptosis leads to Mitochondria->Apoptosis prevents CellSurvival Enhanced Cell Survival IL6_Nrf2->CellSurvival promotes

Caption: Antioxidant mechanism of piperazine-2,5-dione derivatives.

Conclusion

This compound is a chemically interesting molecule with a straightforward synthesis from its amino acid precursor. While direct biological data is sparse, the known activities of sarcosine and other piperazine-2,5-dione derivatives suggest that this compound and its derivatives could be valuable scaffolds in the development of new therapeutics, particularly in the areas of neuro-modulation and antioxidant therapies. Further research into the specific biological effects of this compound is warranted to fully explore its potential.

References

An In-Depth Technical Guide to Cyclo(Sar-Sar)

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the discovery, synthesis, and biological significance of the simplest sarcosine-containing cyclic dipeptide, 1,4-dimethylpiperazine-2,5-dione.

Abstract

Cyclo(Sar-Sar), also known as 1,4-dimethylpiperazine-2,5-dione or sarcosine (B1681465) anhydride (B1165640), is the simplest cyclic dipeptide derived from the amino acid sarcosine. As a member of the 2,5-diketopiperazine (DKP) class of compounds, it holds a significant place in the historical context of peptide chemistry, with its roots tracing back to the pioneering work of Emil Fischer in the early 20th century. This technical guide provides a comprehensive overview of Cyclo(Sar-Sar), detailing its discovery and historical significance, synthetic methodologies, physicochemical properties, and known biological activities. Experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. This document is intended for researchers, scientists, and professionals in drug development with an interest in peptide chemistry and the therapeutic potential of diketopiperazines.

Introduction and Historical Context

The journey into the world of peptides began over a century ago, with the seminal work of German chemist Emil Fischer. In 1901, Fischer and his colleague E. Fourneau reported the preparation of the first dipeptide, glycylglycine, through the partial hydrolysis of its corresponding diketopiperazine.[1] This foundational work not only introduced the term "peptide" to the scientific lexicon in 1902 but also laid the groundwork for understanding the fundamental structure of proteins as polypeptide chains.[1][2]

While a specific date for the "discovery" of Cyclo(Sar-Sar) is not explicitly documented, its existence is a direct consequence of Fischer's early explorations into the cyclization of amino acid esters. The simple N-methylated amino acid, sarcosine (N-methylglycine), was first isolated and named by Justus von Liebig in 1847 and later synthesized by Jacob Volhard in 1862.[3] The propensity of dipeptides and their esters to form stable six-membered diketopiperazine rings meant that the synthesis of sarcosine anhydride was an early and fundamental example of this class of compounds. The historical significance of Cyclo(Sar-Sar) lies in its simplicity as a model compound for studying the properties and reactivity of the 2,5-diketopiperazine core, a scaffold that is now recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products.

Physicochemical Properties

Cyclo(Sar-Sar) is a white crystalline solid with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[4][5] Its structure consists of a central piperazine-2,5-dione ring with methyl groups attached to each nitrogen atom.

PropertyValueReference
IUPAC Name 1,4-dimethylpiperazine-2,5-dione[4]
Synonyms Cyclo(Sar-Sar), this compound, Sarcosine diketopiperazine[4]
CAS Number 5076-82-4[4]
Molecular Formula C₆H₁₀N₂O₂[4][5]
Molecular Weight 142.16 g/mol [4][5]
Appearance White crystalline solid
Melting Point 128-132 °C[6]

Synthesis and Characterization

The synthesis of Cyclo(Sar-Sar) can be achieved through the dimerization of sarcosine or its derivatives. A common laboratory-scale preparation involves the thermal condensation of sarcosine methyl or ethyl ester.

General Synthetic Workflow

The synthesis of Cyclo(Sar-Sar) and its derivatives typically follows a pathway involving the formation of a linear dipeptide which then undergoes intramolecular cyclization. A generalized workflow for the synthesis of substituted 2,5-diketopiperazines is presented below.

G cluster_0 Linear Dipeptide Formation cluster_1 Cyclization Amino_Acid_1 Protected Sarcosine Coupling Peptide Coupling Reaction Amino_Acid_1->Coupling Amino_Acid_2 Sarcosine Ester Amino_Acid_2->Coupling Linear_Dipeptide Protected Sarcosyl-sarcosine Ester Coupling->Linear_Dipeptide Deprotection Deprotection Linear_Dipeptide->Deprotection Cyclization_Step Intramolecular Cyclization (e.g., heating) Deprotection->Cyclization_Step Cyclo_Sar_Sar Cyclo(Sar-Sar) Cyclization_Step->Cyclo_Sar_Sar

A generalized workflow for the synthesis of Cyclo(Sar-Sar).
Experimental Protocol: Synthesis of Cyclo(Sar-Sar)

A common method for the synthesis of Cyclo(Sar-Sar) involves the self-condensation of sarcosine methyl ester.

Materials:

Procedure:

  • To a solution of sarcosine methyl ester hydrochloride in toluene, add an equimolar amount of triethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Heat the resulting filtrate under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,4-dimethylpiperazine-2,5-dione.

Characterization Data

The structure of Cyclo(Sar-Sar) is confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 3.05 (s, 6H, 2 x N-CH₃), 3.95 (s, 4H, 2 x N-CH₂-CO).

  • ¹³C NMR (CDCl₃): δ 33.5 (N-CH₃), 51.0 (N-CH₂-CO), 165.0 (C=O).

  • Mass Spectrometry (EI): m/z 142 (M⁺).

Biological Activity

While Cyclo(Sar-Sar) itself has not been extensively studied for its biological activity, the 2,5-diketopiperazine scaffold is present in a vast number of natural products with diverse and potent pharmacological properties. These activities include antimicrobial, antifungal, antiviral, and antitumor effects.[7]

Recent studies on derivatives of 1,4-disubstituted piperazine-2,5-diones have shown potential as antioxidants against H₂O₂-induced oxidative injury.[8] Furthermore, sarcosine, the constituent amino acid of Cyclo(Sar-Sar), has been investigated for its role in sensitizing lung adenocarcinoma to chemotherapy by activating ferroptosis.[9] These findings suggest that Cyclo(Sar-Sar) and its derivatives could serve as a valuable scaffold for the development of new therapeutic agents.

The general biological relevance of the diketopiperazine core is illustrated in the following diagram, highlighting its presence in various bioactive compounds.

G cluster_bioactivity Biological Activities of DKP-containing Compounds DKP_Core 2,5-Diketopiperazine Core Structure Antimicrobial Antimicrobial DKP_Core->Antimicrobial e.g., Gliotoxin Antitumor Antitumor DKP_Core->Antitumor e.g., Plinabulin Antiviral Antiviral DKP_Core->Antiviral e.g., Bicyclomycin Neuroprotective Neuroprotective DKP_Core->Neuroprotective e.g., Cyclo(His-Pro)

Bioactivities associated with the 2,5-diketopiperazine scaffold.

Conclusion

Cyclo(Sar-Sar) represents a fundamental molecule in the history of peptide chemistry, stemming from the early investigations into the nature of proteins. While its own biological activities are not extensively documented, it serves as a crucial starting material and a simple model for the vast and pharmacologically significant class of 2,5-diketopiperazines. The synthetic accessibility and the rigid conformational nature of the Cyclo(Sar-Sar) scaffold make it an attractive platform for the design and synthesis of novel bioactive compounds. Future research into the biological effects of Cyclo(Sar-Sar) and its derivatives may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to Sarcosine Anhydride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and synthesis of sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione) and its constitutionally isomeric counterpart, 3,6-dimethylpiperazine-2,5-dione (B1208400). This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, pharmacology, and drug development.

Introduction to Sarcosine Anhydride and its Isomers

This compound, systematically named 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide derived from the intramolecular condensation of two molecules of sarcosine (N-methylglycine).[1][2][3] It belongs to the class of diketopiperazines, a large family of cyclic peptides with diverse biological activities. While this compound itself is an achiral molecule, its constitutional isomer, 3,6-dimethylpiperazine-2,5-dione, exists as stereoisomers due to the presence of two chiral centers at the 3 and 6 positions of the piperazine (B1678402) ring. These stereoisomers are categorized as cis and trans diastereomers, which can also exhibit optical isomerism.[4][5] The subtle differences in their three-dimensional structures can lead to significant variations in their physical, chemical, and biological properties.

Structural Formula and Isomerism

The molecular formula for both this compound and 3,6-dimethylpiperazine-2,5-dione is C₆H₁₀N₂O₂.[1][5]

This compound (1,4-dimethylpiperazine-2,5-dione):

  • IUPAC Name: 1,4-dimethylpiperazine-2,5-dione

  • CAS Number: 5076-82-4[1]

  • Structure: This molecule possesses a plane of symmetry and is therefore achiral. The methyl groups are attached to the nitrogen atoms of the piperazine ring.

Isomers of this compound: 3,6-dimethylpiperazine-2,5-dione:

  • IUPAC Name: 3,6-dimethylpiperazine-2,5-dione

  • CAS Number: 5625-46-7 (for the mixture of isomers)[5]

  • Structure and Stereoisomerism: This constitutional isomer has methyl groups attached to the carbon atoms at the 3 and 6 positions. This substitution creates two chiral centers, leading to the existence of stereoisomers.

    • cis Isomer: The methyl groups are on the same side of the piperazine ring. The cis isomer can exist as a pair of enantiomers: (3S,6S) and (3R,6R). The racemic mixture of these is often referred to as (±)-cis-3,6-dimethylpiperazine-2,5-dione.

    • trans Isomer: The methyl groups are on opposite sides of the piperazine ring. The trans isomer (3R,6S) is a meso compound due to the presence of a center of symmetry, and it is achiral and optically inactive.

The relationship between these isomers can be visualized as follows:

isomers Isomeric Relationships of C6H10N2O2 Diketopiperazines cluster_constitutional Constitutional Isomers cluster_stereoisomers Stereoisomers C6H10N2O2 C6H10N2O2 Diketopiperazines This compound 1,4-dimethylpiperazine-2,5-dione (achiral) C6H10N2O2->this compound Positional Isomer 3,6-Isomer 3,6-dimethylpiperazine-2,5-dione C6H10N2O2->3,6-Isomer Positional Isomer cis cis-Isomer ((3S,6S) and (3R,6R)) 3,6-Isomer->cis Diastereomer trans trans-Isomer ((3R,6S) - meso) 3,6-Isomer->trans Diastereomer

Isomeric relationships of C₆H₁₀N₂O₂ diketopiperazines.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These differences are critical for their separation, characterization, and potential applications.

PropertyThis compound (1,4-dimethyl)3,6-dimethylpiperazine-2,5-dione (mixture)cis-(3S,6S)-dimethylpiperazine-2,5-dionetrans-(3R,6S)-dimethylpiperazine-2,5-dione
Molecular Formula C₆H₁₀N₂O₂C₆H₁₀N₂O₂C₆H₁₀N₂O₂C₆H₁₀N₂O₂
Molecular Weight ( g/mol ) 142.16[1]142.16[5]142.16142.16
Melting Point (°C) 144-147[6]283-285[7]284Data not readily available
Boiling Point (°C) Data not readily available259.72 (estimated)[7]Data not readily availableData not readily available
Density (g/cm³) Data not readily available1.081[7]Data not readily availableData not readily available
Solubility Soluble in water[8]Soluble in 1 M HCl (25 mg/mL)[7]Moderately solubleData not readily available
pKa (predicted) Data not readily available12.97 ± 0.60[7]Data not readily availableData not readily available

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is through the cyclization of sarcosine derivatives. One reported method involves the heating of sarcosine ethyl ester.

Protocol:

  • Sarcosine ethyl ester is heated at reflux for several hours.

  • The reaction mixture is then cooled, and the precipitated this compound is collected by filtration.

  • The crude product can be purified by recrystallization from water or ethanol (B145695).

The synthesis of 3,6-dimethylpiperazine-2,5-dione typically involves the self-condensation of alanine (B10760859) esters. This reaction generally produces a mixture of cis and trans isomers.

Protocol:

  • DL-alanine methyl or ethyl ester is heated, often without a solvent, at elevated temperatures (e.g., 120-180 °C).

  • The reaction proceeds through the formation of a linear dipeptide ester intermediate, which then cyclizes.

  • The resulting solid is a mixture of cis- and trans-3,6-dimethylpiperazine-2,5-dione.

  • The isomers can then be separated using techniques such as fractional crystallization or chromatography.

The general workflow for the synthesis and separation of 3,6-dimethylpiperazine-2,5-dione isomers is depicted below.

synthesis_workflow Synthesis and Separation of 3,6-dimethylpiperazine-2,5-dione Isomers alanine_ester DL-Alanine Ester heating Heating (Self-condensation) alanine_ester->heating mixture Mixture of cis and trans Isomers heating->mixture separation Separation (e.g., HPLC) mixture->separation cis_isomer cis-3,6-dimethylpiperazine-2,5-dione separation->cis_isomer trans_isomer trans-3,6-dimethylpiperazine-2,5-dione separation->trans_isomer

Synthesis and separation of 3,6-dimethylpiperazine-2,5-dione isomers.
Purification and Isomer Separation

This compound can be purified by recrystallization from water or ethanol to yield a crystalline solid.

The cis and trans isomers of 3,6-dimethylpiperazine-2,5-dione can be separated by reverse-phase high-performance liquid chromatography (HPLC) due to their differences in polarity.

Illustrative HPLC Protocol:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of methanol (B129727) and water is commonly used. For example, a linear gradient from 5% to 60% methanol in water over 50 minutes.

  • Detection: UV detection at a wavelength around 210 nm is appropriate for the amide bonds.

  • Elution Order: The more polar cis isomer is expected to elute before the less polar trans isomer in a reverse-phase system.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and differentiation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • This compound: The proton NMR spectrum is relatively simple, showing a singlet for the N-methyl protons and a singlet for the methylene (B1212753) (CH₂) protons of the ring.

    • cis-3,6-dimethylpiperazine-2,5-dione: The two methyl groups are in equivalent environments, giving rise to a single doublet. The two methine (CH) protons are also equivalent, resulting in a single quartet.

    • trans-3,6-dimethylpiperazine-2,5-dione: The methyl groups and methine protons are also equivalent in the trans isomer, leading to a similar pattern of a doublet and a quartet. However, the chemical shifts and coupling constants may differ slightly from the cis isomer due to the different spatial arrangement of the substituents. The chemical shift of the α-protons is a key indicator for distinguishing between cis and trans isomers in related diketopiperazines.

  • ¹³C NMR:

    • This compound: The carbon NMR spectrum will show distinct signals for the N-methyl carbons, the methylene carbons, and the carbonyl carbons.

    • cis- and trans-3,6-dimethylpiperazine-2,5-dione: Both isomers will show signals for the methyl carbons, the methine carbons, and the carbonyl carbons. Subtle differences in the chemical shifts of these signals can be used to distinguish between the two diastereomers.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and stereochemistry of these molecules. Crystallographic studies have confirmed the puckered, skewed boat-like conformation of the cis isomer of 3,6-dimethylpiperazine-2,5-dione, while the trans isomer adopts a nearly planar conformation in the crystalline state.[4]

Applications and Future Directions

Diketopiperazines, including this compound and its isomers, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. Furthermore, their rigid structures make them attractive scaffolds for the design of peptidomimetics and other bioactive molecules. The stereochemistry of substituted diketopiperazines often plays a crucial role in their biological activity, making the selective synthesis and characterization of individual isomers a key area of research. Future work in this field will likely focus on the development of stereoselective synthetic methods and the exploration of the therapeutic potential of novel diketopiperazine derivatives.

References

An In-depth Technical Guide to the Physical Characteristics of 1,4-Dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1,4-Dimethylpiperazine-2,5-dione (also known as Sarcosine (B1681465) anhydride), a heterocyclic organic compound with relevance in medicinal chemistry and drug development. This document compiles available quantitative data, outlines experimental protocols for the determination of its physical properties, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

1,4-Dimethylpiperazine-2,5-dione is a cyclic dipeptide derived from the condensation of two sarcosine (N-methylglycine) molecules. Its rigid structure serves as a scaffold in the design of various biologically active molecules.

Table of Physical Characteristics:

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[1][2]
Molecular Weight 142.16 g/mol [1][2]
CAS Number 5076-82-4[1][3]
Melting Point 143 °C[1]
Boiling Point Data not available
Density Data not available
Solubility Data not available for specific solvents. The parent compound, piperazine-2,5-dione, is soluble in water (14.2 g/L) and sparingly soluble in ethanol. Piperazine (B1678402) derivatives, in general, exhibit increased water solubility.[4][5][6]
Appearance Crystalline solid[4]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[7][8][9]

Apparatus:

  • Melting point apparatus (e.g., Vernier Melt Station or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • A small, finely powdered sample of 1,4-Dimethylpiperazine-2,5-dione is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (for solids that sublime or can be distilled)

While 1,4-Dimethylpiperazine-2,5-dione is a solid at room temperature, its boiling point could be determined under vacuum if it is stable at elevated temperatures. A standard method for small quantities is the Siwoloboff method.

Apparatus:

  • Thiele tube or oil bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source

Procedure:

  • A small amount of the substance is placed in the test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (for solids)

The density of a solid organic compound can be determined by displacement using a liquid in which it is insoluble.

Apparatus:

  • Graduated cylinder

  • Analytical balance

  • A liquid in which the compound is insoluble

Procedure:

  • A known mass of 1,4-Dimethylpiperazine-2,5-dione is weighed.

  • A known volume of the insoluble liquid is placed in a graduated cylinder, and the initial volume is recorded.

  • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

The solubility of 1,4-Dimethylpiperazine-2,5-dione can be qualitatively assessed in various solvents.

Apparatus:

  • Test tubes

  • Spatula

  • A range of polar and non-polar solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • A small, consistent amount (e.g., 10 mg) of the solid is placed into a series of test tubes.

  • A small volume (e.g., 1 mL) of a solvent is added to each test tube.

  • The tubes are agitated (e.g., by vortexing or shaking) for a set period.

  • The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all. Observations are recorded as soluble, sparingly soluble, or insoluble.

Synthesis Workflow

1,4-Dimethylpiperazine-2,5-dione is commonly synthesized from sarcosine anhydride. The following diagram illustrates a typical synthetic workflow.

SynthesisWorkflow Sarcosine This compound Bromination Bromination Sarcosine->Bromination Br₂, heat, light DibromoIntermediate 3,6-dibromo-1,4-dimethyl- piperazine-2,5-dione Bromination->DibromoIntermediate Reaction Reaction with Indole (Example Application) DibromoIntermediate->Reaction Indole, DMF FinalProduct Bis-indolylpiperazine- 2,5-dione Derivative Reaction->FinalProduct

Caption: Synthesis workflow for a derivative of 1,4-dimethylpiperazine-2,5-dione.

Spectral Data

While specific peak values and spectra are best obtained from dedicated spectral databases, general information regarding the expected spectral characteristics is provided below. PubChem lists the availability of 1H NMR, 13C NMR, 15N NMR, IR, and mass spectrometry data for 1,4-Dimethylpiperazine-2,5-dione.[10]

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the methyl protons and the methylene (B1212753) protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the methylene carbons, and the carbonyl carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the amide functional groups. C-N and C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

References

An In-depth Technical Guide to the Solubility of Sarcosine Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione) in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to Sarcosine Anhydride

This compound, a cyclic dipeptide formed from two sarcosine (N-methylglycine) molecules, is a compound of interest in various fields, including peptide chemistry and drug delivery. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding its behavior in different organic solvents is essential for researchers working with this molecule.

Solubility Profile of this compound

A thorough review of scientific literature reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative. The table below summarizes the existing data.

SolventIUPAC NameQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)Citation
WaterWaterSolubleData not available[1]
MethanolMethanolSolubleData not available[2]
EthanolEthanolSlightly SolubleData not available[3]
Diethyl EtherEthoxyethaneSlightly SolubleData not available[2]
Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)SolubleData not available[4]
Chloroform (B151607)TrichloromethaneSoluble~7 g/100mL*[5]
Dimethylformamide (DMF)N,N-DimethylformamideSoluble (inferred from polysarcosine)Data not available[6]
Dichloromethane (DCM)DichloromethaneSoluble (inferred from polysarcosine)Data not available[6]
Tetrahydrofuran (THF)OxolaneSoluble (inferred from polysarcosine)Data not available[6]
AcetonitrileAcetonitrileSoluble (inferred from polysarcosine)Data not available[6]

*Note: The quantitative solubility in chloroform is inferred from a NIST spectral dataset which indicates the use of a 7% solution for analysis. This suggests a solubility of at least 7 g/100mL, but it is not a formal measurement of maximum solubility.[5]

Experimental Protocol for Determining this compound Solubility

Given the limited available data, researchers will likely need to determine the solubility of this compound in specific solvents for their applications. The following is a detailed methodology adapted from established protocols for solubility determination of organic compounds.[7][8][9][10][11]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Equilibrate the vials in a thermostatic shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

      • Calculate the solubility in g/100 mL or other desired units.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

3.3. Data Analysis and Reporting

  • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

  • Report the solubility as the mean ± standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep_materials Prepare Materials: - this compound - Organic Solvents - Glassware start->prep_materials add_excess Add Excess this compound to a Known Volume of Solvent prep_materials->add_excess equilibrate Equilibrate in Thermostatic Shaker (e.g., 25°C for 24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_solution Filter through 0.22 µm Syringe Filter withdraw_supernatant->filter_solution quantification Quantification filter_solution->quantification gravimetric Gravimetric Method: 1. Weigh filtered solution 2. Evaporate solvent 3. Weigh residue quantification->gravimetric  Method A spectro_chromato Spectroscopic/Chromatographic Method: 1. Prepare standards & calibration curve 2. Dilute filtered solution 3. Analyze sample quantification->spectro_chromato  Method B calculate_solubility Calculate Solubility gravimetric->calculate_solubility spectro_chromato->calculate_solubility end End calculate_solubility->end

Caption: Experimental Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors inherent to both the solute and the solvent:

  • Polarity: As a cyclic dipeptide with two amide bonds, this compound possesses polar characteristics. According to the "like dissolves like" principle, it is expected to have better solubility in polar solvents.

  • Hydrogen Bonding: The carbonyl oxygens of the amide groups can act as hydrogen bond acceptors. Protic solvents that can act as hydrogen bond donors may exhibit enhanced solubility.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility. A higher lattice energy generally leads to lower solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for specific applications.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents, the existing qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined procedures, scientists and drug development professionals can accurately determine the solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in their research and development endeavors.

References

A Technical Guide to the Biological Origin of Cyclic Dipeptides: Focus on Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a structurally diverse class of small, highly stable cyclic peptides.[1] They are ubiquitous in nature, produced by bacteria, fungi, and animals as secondary metabolites or byproducts of protein metabolism.[1] CDPs exhibit a wide array of significant biological activities, including roles as signaling molecules in quorum sensing, and possessing antimicrobial, antitumor, and antiviral properties.[1][2][3] The biosynthesis of the core CDP scaffold is primarily catalyzed by two distinct enzyme families: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs).[1] This guide provides an in-depth overview of these biosynthetic pathways, with a special focus on the origin of sarcosine (B1681465) anhydride (B1165640) (cyclo(Sar-Sar)), the cyclic form of the N-methylated amino acid sarcosine. We detail the enzymatic machinery, present quantitative data on biological activities, outline key experimental protocols for their study, and visualize the core biological and experimental processes.

Introduction to Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides are the simplest form of cyclic peptides, formed by the intramolecular condensation of two α-amino acids to create a six-membered diketopiperazine ring.[1] This cyclic structure confers significant advantages over linear peptides, including enhanced stability, resistance to proteolysis, and conformational rigidity, which improves their ability to interact with biological targets.[1][4]

Their presence is widespread, having been identified in a vast range of organisms and are common byproducts in fermented and heat-treated foods like coffee, beer, and cocoa.[5] The biological roles of CDPs are remarkably diverse. They function as crucial cell-to-cell signaling molecules in bacteria, a process known as quorum sensing, which regulates virulence, biofilm formation, and antibiotic production.[6][7] Many CDPs have been investigated as promising scaffolds for drug discovery due to their inherent bioactivities.[3][4]

This guide will specifically explore the biological origins of sarcosine anhydride (1,4-dimethylpiperazine-2,5-dione), the cyclic dipeptide of sarcosine (N-methylglycine). Understanding its formation provides a model for how non-proteinogenic amino acids are incorporated into these privileged scaffolds.

Biosynthetic Pathways of Cyclic Dipeptides

The biological synthesis of the CDP scaffold is not a function of the ribosome. Instead, two specialized enzymatic systems are primarily responsible.

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular mega-enzymes that act as assembly lines for the production of a vast array of peptide-based natural products, including many antibiotics and toxins.[8] This pathway is particularly prominent in fungi. Each NRPS module is responsible for the incorporation of a single amino acid and is comprised of several catalytic domains.[1]

Core NRPS Domains and their Functions:

  • Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate using ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheinyl (4'-Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.

  • Thioesterase (TE) Domain: Typically located at the final module, this domain releases the synthesized peptide. For CDP formation, the TE domain catalyzes an intramolecular cyclization reaction between the N-terminal amine and the C-terminal thioester, releasing the stable diketopiperazine ring.[8]

NRPS_Pathway cluster_mod1 Module 1 cluster_mod2 Module 2 cluster_te Termination mod1 {A1|T1|C1} mod2 {A2|T2} mod1:f2->mod2:f0 Condensation te TE mod2->te Chain Transfer product Cyclic Dipeptide te->product Cyclization & Release aa1 Amino Acid 1 + ATP aa1->mod1:f0 Activation & Thiolation aa2 Amino Acid 2 + ATP aa2->mod2:f0 Activation & Thiolation caption Figure 1. Modular workflow of a dipeptide-forming Non-Ribosomal Peptide Synthetase (NRPS).

Cyclodipeptide Synthases (CDPSs)

Discovered more recently, CDPSs are a distinct family of smaller, single-domain enzymes that synthesize CDPs in a highly efficient manner, primarily in bacteria.[9] Unlike NRPSs, which activate free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly diverting them from the primary metabolic process of ribosomal protein synthesis.[9]

The catalytic mechanism proceeds via a ping-pong reaction:

  • First aa-tRNA Binding: The first aa-tRNA binds to the CDPS, and its aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.[10][11][12]

  • Second aa-tRNA Binding: The second aa-tRNA then binds. Its amino group attacks the ester bond of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.

  • Cyclization and Release: The N-terminal amino group of the dipeptide then attacks the ester linkage to the enzyme, leading to intramolecular cyclization and the release of the final CDP product.[11]

CDPS_Pathway cluster_enzyme CDPS Enzyme Cycle E CDPS-Ser-OH E_AA1 CDPS-Ser-O-AA1 E->E_AA1 E_Dipeptide CDPS-Ser-O-AA1-AA2 E_AA1->E_Dipeptide tRNA1 tRNA E_AA1->tRNA1 product Cyclic Dipeptide E_Dipeptide->product Cyclization & Release tRNA2 tRNA E_Dipeptide->tRNA2 aa_tRNA1 Aminoacyl-tRNA 1 aa_tRNA1->E Acyl Transfer aa_tRNA2 Aminoacyl-tRNA 2 aa_tRNA2->E_AA1 Peptide Bond Formation product->E Enzyme Regeneration caption Figure 2. Catalytic cycle of a Cyclodipeptide Synthase (CDPS) utilizing aminoacyl-tRNAs.

The Specific Case of Sarcosine and this compound

Biological Origin of Sarcosine

Sarcosine (N-methylglycine) is not one of the 20 proteinogenic amino acids but is a naturally occurring intermediate in primary metabolism.[13] It is primarily formed from the metabolism of choline (B1196258) and methionine, key donors of methyl groups in the cell. Its synthesis and degradation are catalyzed by two main enzymes:

  • Glycine N-methyltransferase (GNMT): Generates sarcosine from glycine.

  • Sarcosine dehydrogenase (SARDH): Metabolizes sarcosine back into glycine.

The presence of sarcosine in the cellular environment makes it available for incorporation into secondary metabolites. Its concentration in the blood serum of healthy human subjects is approximately 1.4 ± 0.6 micromolar, though levels can be elevated in certain disease states like prostate cancer.[14]

Biosynthesis of this compound

The direct enzymatic synthesis of this compound (cyclo(Sar-Sar)) has not been extensively detailed in the literature. However, its formation can be confidently inferred from the established mechanisms for CDP biosynthesis. Sarcosine, being an N-methylated amino acid, can be recognized and utilized by the A-domains of NRPSs or loaded onto a tRNA for use by CDPSs, although the latter is less common for non-proteinogenic amino acids. The machinery of secondary metabolism is known to be flexible and can incorporate a wide variety of monomeric units. Evidence for this includes the known incorporation of sarcosine into more complex non-ribosomal peptides like the antibiotic actinomycin.

Therefore, the biological origin of this compound is most likely the result of an NRPS or CDPS enzyme that has specificity for sarcosine, leading to the formation and subsequent cyclization of a Sar-Sar dipeptide. Spontaneous, non-enzymatic cyclization of a linear Sar-Sar dipeptide is also a plausible route, particularly under conditions of heat or pH changes, such as in food processing.[15]

Biological Roles and Quantitative Data

Cyclic dipeptides are potent signaling molecules. A primary example is their role in bacterial quorum sensing (QS), a cell-to-cell communication system that coordinates group behaviors. In many systems, CDPs are synthesized and released into the environment.[7] Once a threshold concentration is reached, they bind to specific intracellular receptors (often LuxR-type transcriptional regulators), triggering a signaling cascade that alters gene expression for processes like virulence factor production or biofilm formation.[16][17]

Quorum_Sensing cluster_cell Bacterial Cell synthase CDP Synthase (NRPS/CDPS) ext_cdp Cyclic Dipeptides (Signal) synthase->ext_cdp Synthesis & Export receptor Intracellular Receptor (e.g., LuxR-type) dna Target DNA receptor->dna Activation gene_exp Altered Gene Expression (e.g., Virulence, Biofilm) dna->gene_exp Transcription ext_cdp->receptor Diffusion & Binding (High Cell Density) precursors Amino Acid Precursors precursors->synthase caption Figure 3. Generalized signaling pathway for cyclic dipeptide-mediated quorum sensing.

The biological activities of CDPs are often potent, as demonstrated by their effective concentrations. While specific data for this compound is sparse, the activities of other well-studied CDPs illustrate their potential.

Table 1: Biological Activities of Selected Cyclic Dipeptides

Cyclic DipeptideBiological ActivityTarget Organism/Cell LineEffective Concentration (IC₅₀/MIC)Reference
Cyclo(L-Phe-L-Pro)Quorum Sensing ModulationVibrio fischeriInduces gene expression[17]
Cyclo(L-Tyr-L-Pro)Anti-Quorum SensingPseudomonas aeruginosaInhibits pyocyanin (B1662382) production[18]
Gartryprostatin ACytotoxicityHeLa (Cervical Cancer)IC₅₀: 16.73 μM[3]
Cyclo(L-Trp-L-Ser)Anti-Quorum SensingChromobacterium violaceumReduces violacein (B1683560) production by ~50%[17]
Cyclo(L-Trp-L-Trp)AntibacterialBacillus subtilisConcentration-dependent inhibition[2]

Table 2: Occurrence and Concentration of Cyclic Dipeptides in Various Sources

Cyclic DipeptideSourceConcentrationReference
Various Pro-containing CDPsGoishi Tea (fermented)Total: 3.40 mg/L[19]
18 different CDPsPu-erh Tea (fermented)0.0017 - 0.11 ppm[20][21]
SarcosineHuman Blood Serum (Healthy)1.4 ± 0.6 µM[14]
SarcosineHuman Urine (Prostate Cancer)Can reach 2-20 µM[14]

Experimental Protocols

The study of cyclic dipeptides involves a multi-step workflow from isolation to characterization.

Experimental_Workflow cluster_struct Analysis start Natural Source (e.g., Microbial Culture) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction purification Chromatography (Silica Gel, Prep-HPLC) extraction->purification identification Structural Elucidation purification->identification quant Quantification (LC-MS/MS, qNMR) purification->quant bioassay Bioactivity Screening (e.g., Antimicrobial, Anti-QS) purification->bioassay lcms LC-MS/MS (Mass & Fragmentation) identification->lcms nmr NMR (1H, 13C, 2D) identification->nmr caption Figure 4. Standard experimental workflow for the isolation and analysis of cyclic dipeptides.

Isolation and Purification from Microbial Culture
  • Cultivation: Grow the microbial strain (e.g., Streptomyces sp.) in a suitable liquid medium (e.g., 500 mL) under optimal conditions to encourage secondary metabolite production.

  • Cell Separation: Centrifuge the culture broth at ~8,000 x g for 20 minutes to separate the supernatant from the cell mass.

  • Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of an organic solvent like ethyl acetate.[22] The organic layers are pooled.

  • Concentration: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel column chromatography with a step gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Purify the target compound from the crude extract or active fraction using preparative reverse-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile (B52724), often containing 0.1% trifluoroacetic acid (TFA) or formic acid.[23] Collect fractions corresponding to the desired peaks.

  • Final Product: Lyophilize the pure fractions to obtain the final compound as a powder.[22]

Identification and Structural Elucidation
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Protocol: Inject the purified sample into an LC-MS/MS system. Use a C18 analytical column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 30 minutes).[19][20]

    • Analysis: Obtain the high-resolution mass of the parent ion to determine its elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns, which helps in sequencing the amino acid residues.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~1-5 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz).[24]

    • Analysis:

      • ¹H NMR: Identifies the number and type of protons.

      • ¹³C NMR: Identifies the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Used to connect atoms through bonds and space to definitively assemble the molecule's structure, including the stereochemistry of the amino acids.[25][26]

Conclusion and Future Directions

The biological origin of cyclic dipeptides is a fascinating intersection of primary and secondary metabolism, driven primarily by the sophisticated enzymatic machinery of NRPSs and CDPSs. These pathways demonstrate remarkable efficiency and flexibility, allowing for the synthesis of a vast chemical space of bioactive molecules, including those containing non-proteinogenic residues like sarcosine. While the general mechanisms are well-understood, the specific enzymes responsible for the synthesis of many known CDPs, including this compound, remain to be identified.

For researchers and drug development professionals, the study of CDP biosynthesis offers significant opportunities. The modular nature of NRPSs and the catalytic efficiency of CDPSs make them prime targets for biosynthetic engineering, opening avenues for the rational design and combinatorial biosynthesis of novel compounds with enhanced or entirely new therapeutic properties.[4] Future work will undoubtedly focus on genome mining to discover new synthase gene clusters, characterizing their enzymatic products, and elucidating the full spectrum of their biological roles in cell signaling, microbial ecology, and human health.

References

Synthesis of Sarcosine Anhydride from N-Methylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sarcosine (B1681465) anhydride (B1165640), also known as 1,4-dimethylpiperazine-2,5-dione, from its precursor, N-methylglycine (sarcosine). This document details the core synthetic methodologies, experimental protocols, and relevant physicochemical data, tailored for professionals in chemical research and pharmaceutical development.

Introduction

Sarcosine anhydride is a cyclic dipeptide and a member of the diketopiperazine (DKP) class of compounds. DKPs are prevalent scaffolds in natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities and their utility as rigid templates in drug design. The synthesis of this compound from the readily available amino acid derivative, N-methylglycine, is a fundamental transformation for accessing this important molecular framework.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the reactant and the product is essential for the successful execution and purification of the synthesis.

Table 1: Physicochemical Properties of N-Methylglycine (Sarcosine) [1][2][3]

PropertyValue
IUPAC Name 2-(Methylamino)acetic acid
CAS Number 107-97-1
Molecular Formula C₃H₇NO₂
Molecular Weight 89.09 g/mol
Appearance White crystalline powder
Melting Point 208-212 °C (decomposes)
Solubility Soluble in water (1480 g/L at 20 °C), slightly soluble in ethanol
pKa 2.21 (at 25 °C)

Table 2: Physicochemical Properties of this compound [4]

PropertyValue
IUPAC Name 1,4-dimethylpiperazine-2,5-dione
CAS Number 5076-82-4
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance Crystalline solid
Melting Point 144-147 °C
Boiling Point 206.5 °C
Solubility Soluble in water, ethanol, and ethyl acetate

Synthesis of this compound

The primary and most direct method for the synthesis of this compound from N-methylglycine is through thermal cyclodimerization. This reaction involves the intermolecular condensation of two molecules of N-methylglycine to form the six-membered diketopiperazine ring with the elimination of two molecules of water.

Reaction Principle

The synthesis is based on the principle of thermal dehydration and cyclization. Heating N-methylglycine above its melting point initiates a condensation reaction between the carboxylic acid group of one molecule and the secondary amine group of another, forming a dipeptide intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the stable six-membered ring of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_products Products N-Methylglycine1 N-Methylglycine Heating Thermal Condensation (Heat, > m.p.) N-Methylglycine1->Heating N-Methylglycine2 N-Methylglycine N-Methylglycine2->Heating Dipeptide Dipeptide Intermediate Heating->Dipeptide Intermolecular Condensation SarcosineAnhydride This compound Dipeptide->SarcosineAnhydride Intramolecular Cyclization Water 2 H₂O Dipeptide->Water Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start N-Methylglycine Heating Thermal Cyclodimerization (210-230 °C, 2-4h) Start->Heating Crude Crude this compound Heating->Crude Dissolution Dissolve in Hot Solvent (e.g., Ethanol) Crude->Dissolution Filtration Hot Filtration Dissolution->Filtration Crystallization Cool to Crystallize Filtration->Crystallization Isolation Filter and Dry Crystallization->Isolation Product Pure this compound Isolation->Product

References

Spectroscopic Data Interpretation for Sarcosine Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sarcosine anhydride (B1165640) (1,4-Dimethylpiperazine-2,5-dione), a cyclic dipeptide of significant interest in various research domains. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and drug development.

Molecular Structure and Properties

Sarcosine anhydride is a six-membered heterocyclic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[1][2] Its structure consists of a piperazine-2,5-dione ring with methyl groups attached to the two nitrogen atoms.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.9s6HN-CH₃
~3.9s4H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~34N-CH₃
~50-CH₂-
~165C=O
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (methyl)
~2900MediumC-H stretch (methylene)
~1650StrongC=O stretch (amide)
~1450MediumC-H bend (methyl/methylene)
~1350MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zRelative Intensity (%)Assignment
142~50[M]⁺ (Molecular Ion)
114~10[M - CO]⁺
85~20[M - C₂H₃NO]⁺
71~100[M - C₃H₅NO]⁺ (Base Peak)
57~30[C₃H₅N]⁺
42~80[C₂H₄N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

  • This compound sample (solid)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay (D1) of 2 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

  • Spatula

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid this compound sample into a clean agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Spread the powder evenly to ensure a uniform pellet.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and remove the pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample (solid)

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct Insertion Probe (DIP)

  • Capillary tubes for the DIP

  • Spatula

Procedure (Direct Insertion Probe Method):

  • Sample Introduction:

    • Load a small amount (microgram to milligram range) of the solid this compound sample into a clean capillary tube.

    • Insert the capillary tube into the tip of the Direct Insertion Probe.

    • Introduce the probe into the mass spectrometer's ion source through the vacuum lock.

  • Instrument Parameters:

    • Set the ion source to Electron Ionization (EI) mode.

    • Set the electron energy to 70 eV.

    • Set the ion source temperature (e.g., 200-250 °C).

    • Set the mass analyzer to scan over a suitable m/z range (e.g., 40-200 amu).

  • Data Acquisition:

    • Slowly heat the Direct Insertion Probe to volatilize the sample into the ion source.

    • The mass spectrometer will continuously scan the selected mass range as the sample vaporizes.

    • The data system will record the mass spectra.

  • Data Analysis:

    • Examine the acquired mass spectra. The spectrum corresponding to the maximum total ion current usually provides the best representation of the sample.

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks to confirm the structure.

Visualization of Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic data interpretation of an organic compound like this compound.

Spectroscopic_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic data interpretation.

Annotated Structure for NMR Assignments

The following diagram shows the chemical structure of this compound with atom numbering for clear assignment of the NMR signals.

Caption: this compound with atom numbering for NMR.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,4-Dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,4-Dimethylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclosarcosine. The determination of its three-dimensional structure at the atomic level is crucial for understanding its physicochemical properties, potential biological activity, and for guiding rational drug design and development. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the molecular structure and experimental workflow.

Core Crystallographic Data

The crystal structure of 1,4-Dimethylpiperazine-2,5-dione (C₆H₁₀N₂O₂) has been determined by single-crystal X-ray diffraction.[1] The crystallographic data, archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 687884, reveals a monoclinic crystal system.[1] A summary of the key crystallographic and data collection parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 1,4-Dimethylpiperazine-2,5-dione

ParameterValue
Empirical FormulaC₆H₁₀N₂O₂
Formula Weight142.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.6880(6)
b (Å)14.3684(10)
c (Å)15.2187(13)
α (°)90
β (°)100.254(4)
γ (°)90
Volume (ų)1654.2(2)
Z8
Temperature (K)120(2)
Wavelength (Å)0.71073
Calculated Density (Mg/m³)1.141
Absorption Coefficient (mm⁻¹)0.086
F(000)608

Molecular Geometry

The precise arrangement of atoms within the 1,4-Dimethylpiperazine-2,5-dione molecule has been elucidated, providing key insights into its conformation. Selected bond lengths and angles are detailed in Table 2 and Table 3, respectively. These values are fundamental for computational modeling, understanding intermolecular interactions, and predicting the molecule's behavior in different chemical environments.

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
O1C11.234(2)
O2C41.232(2)
N1C11.352(2)
N1C31.463(2)
N1C51.464(2)
N2C21.464(2)
N2C41.353(2)
N2C61.463(2)
C1C21.516(2)
C3C41.517(2)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C1N1C3118.00(13)
C1N1C5123.95(14)
C3N1C5117.93(13)
C4N2C2118.06(13)
C4N2C6123.83(14)
C2N2C6117.98(13)
O1C1N1121.21(15)
O1C1C2121.78(15)
N1C1C2117.00(13)
N1C3C4111.45(13)
O2C4N2121.32(15)
O2C4C3121.72(15)
N2C4C3116.95(13)

Experimental Protocols

The determination of the crystal structure of 1,4-Dimethylpiperazine-2,5-dione followed a standard and rigorous experimental workflow for small organic molecules.

Synthesis and Crystallization

The compound was synthesized according to established literature methods. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as dichloromethane.[2]

Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant low temperature (120 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The initial crystal structure was solved using direct methods. The structural model was then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure of 1,4-Dimethylpiperazine-2,5-dione

The following diagram illustrates the molecular structure of 1,4-Dimethylpiperazine-2,5-dione with the atom numbering scheme used in the crystallographic analysis.

experimental_workflow Workflow for Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

References

In-Depth Technical Guide to the Conformational Analysis of the Diketopiperazine Ring in Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of sarcosine (B1681465) anhydride (B1165640) (N,N'-dimethyl-2,5-diketopiperazine), a fundamental cyclic dipeptide. The conformation of the diketopiperazine (DKP) ring is a critical determinant of the molecule's physicochemical properties and biological activity, making its detailed structural elucidation essential for applications in drug design and development. This document outlines the primary experimental and computational methodologies employed for this purpose, including single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Detailed experimental protocols, quantitative structural data, and logical workflows are presented to offer a practical guide for researchers in the field.

Introduction

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are ubiquitous scaffolds in natural products and pharmaceutically active compounds.[1] Their rigidified backbone serves as a valuable template in medicinal chemistry for the design of peptidomimetics with improved stability and oral bioavailability. Sarcosine anhydride, the cyclic dimer of the N-methylated amino acid sarcosine, presents a simplified yet informative model for understanding the conformational preferences of the 2,5-diketopiperazine ring system.

The central six-membered ring of a DKP can adopt various conformations, primarily planar, boat, or twist-boat forms. The specific conformation is influenced by the nature of the amino acid side chains, N-alkylation, and the surrounding environment (solid-state vs. solution). A thorough understanding of these conformational landscapes is paramount for structure-activity relationship (SAR) studies and the rational design of DKP-based therapeutics.

This guide will delve into the principal techniques used to elucidate the three-dimensional structure of this compound, presenting both the theoretical underpinnings and practical methodologies.

Solid-State Conformation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the preferred molecular conformation in a crystalline environment.

Quantitative Data from Crystallographic Analysis

The crystal structure of 1,4-Dimethylpiperazine-2,5-dione (this compound) has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 687884.[2] The key structural parameters of the diketopiperazine ring derived from this crystallographic data are summarized in the table below.

ParameterValue (Å or °)
Bond Lengths
N1 - C21.34
C2 - C31.51
C3 - N41.46
N4 - C51.46
C5 - C61.51
C6 - N11.34
C2 - O11.23
C5 - O21.23
N1 - C7 (Methyl)1.46
N4 - C8 (Methyl)1.46
Dihedral Angles
C6 - N1 - C2 - C3-178.9
N1 - C2 - C3 - N453.6
C2 - C3 - N4 - C5-54.2
C3 - N4 - C5 - C6179.1
N4 - C5 - C6 - N1-53.8
C5 - C6 - N1 - C254.3

Data extracted and calculated from CCDC 687884.

The dihedral angles indicate that in the solid state, the diketopiperazine ring of this compound adopts a twist-boat conformation .

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following protocol outlines the typical steps for determining the crystal structure of a small molecule like this compound.

  • Crystal Growth:

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation.

    • Employ a slow crystallization technique such as:

      • Slow evaporation of the solvent.

      • Slow cooling of a saturated solution.

      • Vapor diffusion by placing a vial of the sample solution in a sealed container with a more volatile anti-solvent.

    • Harvest single crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible cracks or defects).

  • Crystal Mounting:

    • Under a microscope, select a well-formed single crystal.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to capture the diffraction pattern.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the unit cell parameters and the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns converge.

Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. Unlike the static picture from X-ray crystallography, NMR provides information about the time-averaged conformation and can reveal the presence of multiple interconverting conformers.

Key NMR Parameters for Conformational Analysis

For cyclic dipeptides like this compound, the following NMR parameters are particularly informative:

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. 2D NOESY or ROESY experiments can reveal spatial proximities that are characteristic of specific ring conformations.

  • Scalar Coupling Constants (J-couplings): The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. While this compound lacks the typical H-N-Cα-H protons used for backbone analysis in larger peptides, other ³J couplings can still provide conformational insights.

Expected NMR Analysis for this compound

¹H NMR Spectrum:

  • A singlet for the N-methyl protons.

  • A singlet for the methylene (B1212753) (CH₂) protons, or an AB quartet if the methylene protons are diastereotopic due to a non-planar, slowly exchanging ring conformation. The observation of a singlet would suggest either a planar ring or rapid interconversion between equivalent boat conformations on the NMR timescale.

¹³C NMR Spectrum:

  • A signal for the N-methyl carbons.

  • A signal for the methylene carbons.

  • A signal for the carbonyl carbons.

A detailed conformational analysis would involve:

  • 2D NOESY/ROESY: To probe for through-space interactions that would differentiate between planar and non-planar conformations.

  • Variable Temperature NMR: Changes in the NMR spectra with temperature can provide information about the thermodynamics of conformational exchange. For example, the coalescence of signals at higher temperatures can be used to determine the energy barrier for ring inversion.

Experimental Protocol: NMR Conformational Analysis of a Cyclic Dipeptide
  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

    • Ensure the sample is free of paramagnetic impurities.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess the sample purity and observe the chemical shifts and multiplicities of the signals.

    • Acquire a ¹³C NMR spectrum.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish through-bond proton-proton connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A range of mixing times should be used to build up the NOE/ROE intensities.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

    • Measure relevant coupling constants from high-resolution 1D or 2D spectra.

  • Structure Calculation (if sufficient restraints are obtained):

    • Use the experimental distance and dihedral angle restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.

Computational Conformational Analysis

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformers. These methods complement experimental data by providing energetic insights into the relative stabilities of different conformations.

Methodology

A typical computational workflow for the conformational analysis of this compound would involve:

  • Conformational Search:

    • Employ a systematic or stochastic search algorithm (e.g., molecular mechanics-based conformational search) to generate a wide range of possible ring conformations.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of the identified conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set.

    • Calculate the relative energies of the optimized conformers to determine their relative populations according to the Boltzmann distribution.

Predicted Conformations

Computational studies on diketopiperazines generally predict that the ring can exist in various low-energy conformations, including planar, boat, and twist-boat forms. For this compound, the boat and twist-boat conformations are generally found to be energetically favored over the planar form due to the avoidance of eclipsing strain. The energy difference between these conformers is typically small, suggesting that the molecule is likely to be conformationally flexible in solution.

Workflow and Logical Relationships

The conformational analysis of this compound is a multi-faceted process that integrates experimental and computational approaches. The following diagrams illustrate the logical workflows.

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Overall Conclusion xray Single-Crystal X-ray Diffraction solid_state Solid-State Conformation (Twist-Boat) xray->solid_state Provides precise 3D structure nmr NMR Spectroscopy solution_state Solution-State Conformation (Dynamic Equilibrium) nmr->solution_state Provides time-averaged structure and dynamics conclusion Integrated Conformational Profile solid_state->conclusion solution_state->conclusion comp_model Computational Modeling (DFT, Molecular Mechanics) energy_surface Potential Energy Surface comp_model->energy_surface Explores predicted_conformers Predicted Low-Energy Conformers (Boat, Twist-Boat) energy_surface->predicted_conformers Identifies predicted_conformers->conclusion experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Solid-State Structure structure_solution->final_structure sample_prep Sample Preparation spectra_acq Spectra Acquisition (1D & 2D) sample_prep->spectra_acq data_analysis Data Analysis (NOEs, J-couplings) spectra_acq->data_analysis solution_model Solution Conformation Model data_analysis->solution_model

References

A Comprehensive Technical Guide to the Thermochemical Properties of Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione), a cyclic dipeptide of interest in various scientific fields. The information presented herein is compiled from experimental studies and is intended to be a valuable resource for researchers and professionals engaged in drug development and related areas.

Core Thermochemical Data

The thermochemical properties of sarcosine anhydride have been determined through a combination of experimental techniques, primarily static bomb combustion calorimetry and the Knudsen mass-loss effusion method. These experimental findings are crucial for understanding the energetic landscape of the molecule.

The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) for this compound at T = 298.15 K has been calculated to be -(334.5 ± 1.6) kJ·mol-1 [1]. This value was derived from the experimentally determined standard molar enthalpy of formation in the crystalline phase and the standard molar enthalpy of sublimation.

A summary of the key thermochemical data for this compound is presented in the table below.

Thermochemical PropertySymbolValue (kJ·mol-1)Method of Determination
Standard Molar Enthalpy of Formation (gaseous phase, 298.15 K)ΔfH°m(g)-334.5 ± 1.6Derived from crystalline phase enthalpy of formation and enthalpy of sublimation[1]

Further specific values for the enthalpy of combustion, enthalpy of sublimation, and molar heat capacity are pending the acquisition of the full experimental study data.

Experimental Protocols

The determination of the thermochemical data for this compound involves precise and well-established experimental procedures. The following sections outline the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to measure the standard massic energy of combustion, from which the standard molar enthalpy of formation in the crystalline phase is derived[1].

Methodology:

  • Sample Preparation: A precisely weighed pellet of crystalline this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.

  • Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The heat released during combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is meticulously monitored before and after combustion to determine the temperature change.

  • Data Analysis: The standard massic energy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known combustion energy, such as benzoic acid), and corrections for the heat of ignition and any side reactions. From this, the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation of the crystalline compound are calculated.

Knudsen Mass-Loss Effusion Method

The vapor pressure of this compound is measured using the Knudsen mass-loss effusion method, which allows for the determination of the standard molar enthalpy of sublimation[1].

Methodology:

  • Sample Placement: A sample of this compound is placed in a thermostatically controlled effusion cell, which is a small container with a very small orifice.

  • High Vacuum: The effusion cell is placed in a high-vacuum chamber to ensure that the molecules effusing through the orifice do not collide with other gas molecules.

  • Effusion: At a given temperature, molecules from the sample sublime and effuse through the orifice at a rate proportional to the vapor pressure of the substance.

  • Mass Loss Measurement: The rate of mass loss of the sample is determined by weighing the effusion cell at the beginning and end of a known time interval.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Langmuir equation.

  • Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the standard molar enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Differential Scanning Calorimetry (DSC)

The molar heat capacity of solid this compound has been measured using differential scanning calorimetry[1].

Methodology:

  • Sample and Reference: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference.

  • Heating Program: Both the sample and reference pans are subjected to a controlled temperature program (heating at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • Data Analysis: The molar heat capacity at a specific temperature (e.g., 298.15 K) is determined from the measured heat flow, the heating rate, and the mass of the sample.

Visualizations

To illustrate the experimental workflow for determining the thermochemical data of this compound, the following diagram is provided.

Thermochemical_Workflow cluster_combustion Static Bomb Combustion Calorimetry cluster_sublimation Knudsen Mass-Loss Effusion cluster_heat_capacity Differential Scanning Calorimetry cluster_final_calculation Final Calculation A Crystalline this compound Sample B Bomb Calorimeter Measurement (Combustion in O2) A->B C Standard Molar Energy of Combustion (ΔcU°m) B->C D Standard Molar Enthalpy of Combustion (ΔcH°m) C->D E Standard Molar Enthalpy of Formation (crystalline, ΔfH°m(cr)) D->E M Standard Molar Enthalpy of Formation (gaseous, ΔfH°m(g)) E->M F Crystalline this compound Sample G Vapor Pressure Measurement (at various temperatures) F->G H Vapor Pressure vs. Temperature Data G->H I Standard Molar Enthalpy of Sublimation (ΔsubH°m) H->I I->M J Crystalline this compound Sample K DSC Measurement (Heat flow vs. Temperature) J->K L Molar Heat Capacity (Cp,m(cr)) K->L

Caption: Experimental workflow for determining the thermochemical properties of this compound.

References

Potential Biological Activities of Sarcosine Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) anhydride (B1165640), chemically known as 3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide formed from the condensation of two sarcosine (N-methylglycine) molecules. As a member of the 2,5-diketopiperazine (DKP) class of compounds, sarcosine anhydride holds potential for a range of biological activities. DKPs are the smallest class of cyclic peptides and are known for their enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for drug discovery.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing from research on this compound and its structural analogs within the DKP family. While specific research on this compound is limited, this guide consolidates available data and provides a framework for future investigation.

General Biological Activities of Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides are a diverse family of natural and synthetic compounds that exhibit a broad spectrum of biological and pharmacological activities.[3][4] Their rigid, cyclic structure contributes to their stability and ability to interact with various biological targets.[1][2] Documented activities for the DKP class include:

  • Antimicrobial Properties : Many DKPs have demonstrated activity against a range of bacteria and fungi.[1][3]

  • Antitumor Activity : Several cyclic dipeptides have been shown to possess cytotoxic effects against various cancer cell lines.[1][3]

  • Antiviral Effects : The DKP scaffold has been explored for its potential in developing antiviral agents.[3]

  • Neuroprotective and Nootropic Activity : Certain DKPs have shown promise in protecting against neurotoxicity and are being investigated for their potential in treating neurodegenerative diseases.[5]

Proline-based DKPs, in particular, have been noted for a wide array of biological functions, including anticancer, antioxidant, neuroprotective, and anti-inflammatory activities.[6]

Biological Activities of this compound and Its Analogs

Direct studies on the biological activities of this compound (3,6-dimethylpiperazine-2,5-dione) are scarce in the published literature. However, research on closely related analogs provides valuable insights into its potential therapeutic applications.

One notable study investigated the selective cytotoxicity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione , a structural analog of this compound, against cancer cells. This compound exhibited cytotoxic activity against human pancreatic carcinoma PANC-1 cells under glucose-starved conditions, with no significant effect on the same cells under normal glucose conditions.[3] This suggests a potential for selective targeting of cancer cells within the tumor microenvironment, which is often characterized by nutrient deprivation.[3]

In contrast, a study on a series of piperazine-2,5-dione derivatives for their potential in cartilage regeneration found the compounds to be non-toxic to monocytes, synovial cells, and primary porcine chondrocytes. However, they did not show significant anti-inflammatory activity or the ability to potentiate chondrocyte proliferation in the assays conducted.[4] Another mention of a this compound analog, (3S,6S)-3,6-dimethylpiperazine-2,5-dione , highlighted its role as a transdermal permeation enhancer.

Quantitative Data on this compound Analogs

The following table summarizes the available quantitative data for biological activities of this compound analogs.

CompoundBiological ActivityCell Line/ModelQuantitative Data (IC₅₀/Concentration)Reference
(3S,6S)-3,6-dibenzylpiperazine-2,5-dioneSelective CytotoxicityPANC-1 (human pancreatic carcinoma) under glucose starvationIC₅₀ = 28 µM[3]
(3S,6S)-3,6-dibenzylpiperazine-2,5-dioneCytotoxicityPANC-1 (human pancreatic carcinoma) under normal conditionsNo effect up to 1000 µM[3]
Various piperazine-2,5-dione derivativesCytotoxicityTHP-1 (monocytes), SW982 (synovial cells), primary porcine chondrocytesNon-toxic up to 20 µM[4]

Proposed Mechanism of Action

The proposed mechanism for the selective cytotoxicity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione involves the uncoupling of mitochondrial oxidative phosphorylation .[3] This disruption of the cell's energy production pathway is particularly detrimental to cancer cells that are already under metabolic stress due to nutrient deprivation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Culture : Human cancer cell lines (e.g., PANC-1, A549, HeLa) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation : Bacterial or fungal strains are cultured to a specific density in a suitable broth medium.

  • Compound Dilution : A serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the prepared microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • MBC/MFC Determination (Optional) : To determine the Minimum Bactericidal/Fungicidal Concentration, aliquots from the wells with no visible growth are plated on agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Visualizations

General Structure of a 2,5-Diketopiperazine

Caption: General structure of a 2,5-diketopiperazine (DKP).

Proposed Mechanism of Action for a this compound Analog

G Proposed mechanism of action for a this compound analog. Analog (3S,6S)-3,6-dibenzyl- piperazine-2,5-dione Mitochondrion Mitochondrion Analog->Mitochondrion Enters OxPhos Oxidative Phosphorylation Analog->OxPhos Uncouples Mitochondrion->OxPhos ATP ATP Production OxPhos->ATP Drives CellDeath Cell Death in Nutrient-Starved Cancer Cells OxPhos->CellDeath Disruption leads to

Caption: Proposed mechanism of action for a this compound analog.

General Workflow for Biological Activity Screening

G General workflow for biological activity screening. Start Compound Synthesis (this compound) InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Start->InVitro Hit Identification of 'Hits' (Active Compounds) InVitro->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Yes Lead Lead Compound for Drug Development Hit->Lead No further study InVivo In Vivo Studies (Animal Models) Mechanism->InVivo InVivo->Lead

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

This compound, as a member of the diketopiperazine family, represents a promising scaffold for the development of new therapeutic agents. While direct evidence of its biological activity is currently limited, studies on its structural analogs suggest potential applications, particularly in oncology. The selective cytotoxicity of a dibenzyl analog against nutrient-starved cancer cells highlights a potential avenue for targeted cancer therapy.

Future research should focus on the direct evaluation of this compound in a variety of biological assays to elucidate its specific activities. This should include comprehensive screening for antimicrobial, antitumor, antiviral, and neuroprotective effects. Detailed mechanistic studies will be crucial to understand how this molecule interacts with biological systems and to identify its molecular targets. The development of robust and scalable synthetic routes will also be essential to facilitate further investigation and potential clinical development. The information presented in this guide serves as a foundation for researchers to build upon in exploring the full therapeutic potential of this compound.

References

Reactivity of Amide Bonds in Cyclo(Sar-Sar): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Sar-Sar), a cyclic dipeptide of sarcosine (B1681465) (N-methylglycine), presents a unique scaffold in peptide chemistry. Its N-methylated amide bonds, constrained within a diketopiperazine ring, exhibit distinct reactivity profiles compared to linear, non-methylated peptides. This technical guide provides a comprehensive overview of the factors governing the reactivity of the amide bonds in Cyclo(Sar-Sar), with a focus on their hydrolytic stability under acidic, basic, and enzymatic conditions. This document synthesizes available data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding for researchers in peptide science and drug development.

Introduction

The amide bond is the cornerstone of peptide and protein structure, and its reactivity is of paramount importance in biological systems and pharmaceutical development. Cyclo(Sar-Sar), also known as N,N'-dimethylpiperazine-2,5-dione, is a structurally simple yet intriguing molecule. The presence of two N-methylated amide bonds within a six-membered ring confers significant conformational rigidity and resistance to enzymatic degradation. Understanding the nuances of its amide bond reactivity is crucial for its potential applications in drug delivery, as a synthetic building block, and in the study of peptide structure-function relationships.

This guide will delve into the conformational properties of Cyclo(Sar-Sar) that influence its reactivity, present available quantitative data on its hydrolytic stability, and provide detailed experimental protocols for its synthesis and the analysis of its degradation products.

Conformational Landscape and Its Influence on Reactivity

The reactivity of the amide bonds in Cyclo(Sar-Sar) is intrinsically linked to the conformational preferences of its diketopiperazine ring. Unlike linear peptides which can adopt a wide range of conformations, the cyclic nature of Cyclo(Sar-Sar) significantly restricts its conformational freedom.

The six-membered ring of a diketopiperazine can exist in several conformations, with the planar or near-planar conformation being predominant. However, the presence of N-methyl groups in Cyclo(Sar-Sar) introduces steric interactions that can lead to deviations from planarity, favoring a puckered or boat-like conformation. The cis/trans isomerization of the N-methylated amide bonds is a key factor. While typical amide bonds in peptides strongly prefer the trans conformation, N-methylated amides have a lower energy barrier for cis-trans isomerization. In the constrained cyclic structure of Cyclo(Sar-Sar), the amide bonds are locked in a cis conformation.

This fixed cis conformation, coupled with the steric hindrance from the N-methyl groups, shields the carbonyl carbon of the amide bond from nucleophilic attack, thereby reducing its susceptibility to hydrolysis.

Logical Relationship: Conformation and Reactivity

cluster_0 Structural Features of Cyclo(Sar-Sar) cluster_1 Conformational Consequences cluster_2 Impact on Reactivity Cyclic Structure Cyclic Structure Restricted Rotation Restricted Rotation Cyclic Structure->Restricted Rotation N-Methylation N-Methylation Fixed Cis Amide Bonds Fixed Cis Amide Bonds N-Methylation->Fixed Cis Amide Bonds Steric Shielding Steric Shielding Restricted Rotation->Steric Shielding Fixed Cis Amide Bonds->Steric Shielding Reduced Electrophilicity of Carbonyl Carbon Reduced Electrophilicity of Carbonyl Carbon Steric Shielding->Reduced Electrophilicity of Carbonyl Carbon Increased Resistance to Nucleophilic Attack Increased Resistance to Nucleophilic Attack Reduced Electrophilicity of Carbonyl Carbon->Increased Resistance to Nucleophilic Attack Enhanced Hydrolytic Stability Enhanced Hydrolytic Stability Increased Resistance to Nucleophilic Attack->Enhanced Hydrolytic Stability

Caption: Factors influencing the reactivity of Cyclo(Sar-Sar).

Quantitative Analysis of Amide Bond Reactivity

Quantitative data on the hydrolysis of Cyclo(Sar-Sar) is limited in the literature. However, studies on analogous cyclic dipeptides of glycine (B1666218) and alanine (B10760859) provide valuable insights into the expected reactivity. The N-methylation in Cyclo(Sar-Sar) is anticipated to further enhance the stability observed in these simpler systems.

Condition Reactant Rate Constant (k) Half-life (t½) Reference Compound Notes
Acid Hydrolysis (1 M HCl, 70°C) Cyclo(Gly-Gly)~1.5 x 10⁻⁵ s⁻¹~12.8 hoursGlycine cyclic dipeptideHydrolysis is faster in the presence of K⁺ ions compared to Na⁺ ions for cyclic dipeptides.
Acid Hydrolysis (1 M HCl, 70°C) Cyclo(Ala-Ala)~1.0 x 10⁻⁵ s⁻¹~19.3 hoursAlanine cyclic dipeptideDemonstrates the influence of side-chain steric hindrance on hydrolysis rate.
Neutral Hydrolysis (pH 7, 25°C) Acetylglycylglycine N-methylamide~3.7 x 10⁻¹¹ s⁻¹~600 yearsLinear N-methylated peptideHighlights the intrinsic stability of the N-methylated amide bond to uncatalyzed hydrolysis.
Enzymatic Digestion DiketopiperazinesGenerally resistant-VariousNot readily cleaved by common peptidases like trypsin, chymotrypsin, or pepsin.

Note: The data presented for Cyclo(Gly-Gly) and Cyclo(Ala-Ala) are approximations derived from related studies and serve as a baseline for understanding the potential reactivity of Cyclo(Sar-Sar). The actual rates for Cyclo(Sar-Sar) may differ due to the electronic and steric effects of the N-methyl groups.

Experimental Protocols

Synthesis of Cyclo(Sar-Sar)

This protocol is adapted from established methods for the synthesis of diketopiperazines.

Workflow for Synthesis of Cyclo(Sar-Sar)

cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Couple Boc-Sar-OH with Sar-OMe (EDC/HOBt or similar) B Remove Boc group (TFA in DCM) A->B C Saponify methyl ester (LiOH or NaOH) B->C D Activate carboxylic acid (e.g., DPPA, HATU) C->D E Intramolecular amide bond formation (High dilution in suitable solvent) D->E F Purify by column chromatography or recrystallization E->F

Caption: Synthetic workflow for Cyclo(Sar-Sar).

Materials:

  • Boc-Sarcosine (Boc-Sar-OH)

  • Sarcosine methyl ester hydrochloride (H-Sar-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diphenylphosphoryl azide (B81097) (DPPA) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes or chloroform/methanol)

Procedure:

  • Dipeptide Synthesis (Boc-Sar-Sar-OMe):

    • Dissolve H-Sar-OMe·HCl in DCM and neutralize with one equivalent of TEA or DIPEA.

    • In a separate flask, dissolve Boc-Sar-OH, EDC (1.1 eq), and HOBt (1.1 eq) in DCM.

    • Add the neutralized sarcosine methyl ester solution to the activated Boc-Sar-OH solution.

    • Stir the reaction mixture at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Boc Deprotection:

    • Dissolve the crude dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

  • Saponification:

    • Dissolve the deprotected dipeptide in a mixture of MeOH and H₂O.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the linear dipeptide H-Sar-Sar-OH.

  • Cyclization:

    • Dissolve the linear dipeptide in a large volume of DMF or MeCN (to ensure high dilution, typically 0.01 M).

    • Add DPPA (1.2 eq) and DIPEA (3 eq) or HATU (1.2 eq) and DIPEA (3 eq).

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Remove the solvent under high vacuum.

  • Purification:

    • Purify the crude Cyclo(Sar-Sar) by silica gel column chromatography using an appropriate solvent system.

    • Alternatively, recrystallization from a suitable solvent can be employed.

    • Characterize the final product by NMR and mass spectrometry.

Kinetic Analysis of Hydrolysis by NMR Spectroscopy

This protocol is based on methods used for studying the hydrolysis of similar cyclic dipeptides.

Workflow for Kinetic Analysis of Hydrolysis

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis A Prepare stock solution of Cyclo(Sar-Sar) in D2O or appropriate deuterated buffer B Prepare reaction mixtures with desired acid, base, or enzyme concentration A->B C Acquire 1H NMR spectrum at t=0 B->C D Incubate sample at constant temperature C->D E Acquire 1H NMR spectra at regular time intervals D->E F Integrate signals of reactant and product E->F G Calculate concentration of Cyclo(Sar-Sar) over time F->G H Plot ln[Cyclo(Sar-Sar)] vs. time G->H I Determine pseudo-first-order rate constant (k) from the slope H->I

Caption: Workflow for NMR-based kinetic analysis.

Materials:

  • Cyclo(Sar-Sar)

  • Deuterium oxide (D₂O)

  • Deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O)

  • Enzyme of interest in a suitable deuterated buffer

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Cyclo(Sar-Sar) of known concentration in D₂O.

    • For acid or base hydrolysis, prepare solutions of the desired concentration of DCl or NaOD in D₂O.

    • For enzymatic hydrolysis, prepare a solution of the enzyme in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O).

    • In an NMR tube, mix the Cyclo(Sar-Sar) stock solution with the acid, base, or enzyme solution to initiate the reaction. The final concentration of all components should be accurately known.

  • NMR Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum at time zero (t=0).

    • Incubate the NMR tube at a constant, controlled temperature in the NMR spectrometer or a water bath.

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of the reaction.

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction).

    • Identify the signals corresponding to Cyclo(Sar-Sar) and its hydrolysis product (linear Sar-Sar). The N-methyl and α-CH₂ protons are often well-resolved and suitable for integration.

    • Integrate the area of a characteristic peak for both the reactant and the product in each spectrum.

    • Calculate the concentration of Cyclo(Sar-Sar) at each time point using the relative integrals.

    • Plot the natural logarithm of the concentration of Cyclo(Sar-Sar) (ln[Cyclo(Sar-Sar)]) versus time.

    • For a first-order or pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line is the rate constant (k).

Analysis of Hydrolysis Products by HPLC

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Standards of Cyclo(Sar-Sar) and sarcosine

Procedure:

  • Method Development:

    • Develop a gradient elution method using a mobile phase of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA or FA (e.g., 0.1%).

    • A typical gradient might be from 5% to 95% ACN over 20-30 minutes.

    • Set the UV detector to a wavelength where the amide bond absorbs (e.g., 214 nm).

    • Inject standards of Cyclo(Sar-Sar) and sarcosine to determine their retention times.

  • Sample Analysis:

    • Take aliquots from the hydrolysis reaction mixture at different time points.

    • Quench the reaction if necessary (e.g., by neutralizing an acidic or basic solution).

    • Dilute the aliquots with the initial mobile phase.

    • Inject the samples into the HPLC system.

  • Quantification:

    • Integrate the peak areas for Cyclo(Sar-Sar) and its hydrolysis products.

    • Create a calibration curve using standards of known concentrations to quantify the amount of each species at different time points.

    • Use this data to determine the reaction kinetics.

Conclusion

The amide bonds in Cyclo(Sar-Sar) exhibit remarkable stability due to a combination of their cyclic nature, fixed cis conformation, and the steric and electronic effects of N-methylation. This inherent resistance to both chemical and enzymatic hydrolysis makes Cyclo(Sar-Sar) and related N-methylated cyclic peptides attractive scaffolds for the development of metabolically stable therapeutic agents and other applications in biotechnology. The experimental protocols provided in this guide offer a framework for the synthesis and detailed kinetic analysis of this intriguing molecule, enabling further exploration of its chemical properties and potential applications. Further research is warranted to obtain precise kinetic data for the hydrolysis of Cyclo(Sar-Sar) under a variety of conditions to build a more complete understanding of its reactivity.

Methodological & Application

Synthesis of Sarcosine Anhydride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of sarcosine (B1681465) anhydride (B1165640), also known as N,N'-dimethyl-2,5-diketopiperazine. Sarcosine anhydride is a cyclic dipeptide with applications in medicinal chemistry and as a building block in organic synthesis. The protocol described herein involves the thermal cyclodimerization of sarcosine in ethylene (B1197577) glycol, followed by purification via recrystallization. This method is straightforward and can be performed in a standard laboratory setting. This application note also includes a summary of the key quantitative data and characterization details to ensure product identity and purity.

Introduction

This compound is the cyclic dimer of the N-methylated amino acid, sarcosine. As a member of the 2,5-diketopiperazine (DKP) class of compounds, it serves as a rigid scaffold that can be functionalized to create diverse molecular architectures for drug discovery and development. The synthesis of DKPs is a fundamental process in peptide and medicinal chemistry. The protocol outlined below is a robust and accessible method for producing this compound from commercially available starting materials.

Experimental Protocol

Materials and Reagents
  • Sarcosine

  • Ethylene glycol

  • Methanol (B129727) (ice-cold)

  • Deionized water

  • Activated charcoal (optional, for decolorization)

  • Ethanol or Ethyl Acetate (B1210297) (for recrystallization, alternative)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)

Synthesis Procedure: Thermal Cyclodimerization of Sarcosine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sarcosine (1.0 equivalent) in ethylene glycol (approximately 7 weight equivalents relative to sarcosine).

  • Heating: Heat the reaction mixture to 170-190 °C with vigorous stirring. The sarcosine will gradually dissolve as the reaction progresses.

  • Reaction Time: Maintain the reaction at this temperature for approximately 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the this compound will precipitate out of the ethylene glycol. For complete precipitation, the flask can be placed in an ice bath or refrigerator overnight.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with ice-cold methanol to remove residual ethylene glycol. Allow the product to air-dry on the filter.

Purification: Recrystallization
  • Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of boiling deionized water to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry in a vacuum oven.

  • Alternative Recrystallization Solvents: Ethanol or ethyl acetate can also be used for recrystallization.

Data Presentation

ParameterValueCitations
Molecular Formula C₆H₁₀N₂O₂[1][2]
Molecular Weight 142.16 g/mol [1][2]
Appearance White crystalline solid
Melting Point 144-147 °C
Solubility Soluble in hot water, ethanol

Characterization Data

  • ¹H NMR (Proton NMR): The proton NMR spectrum of this compound will show characteristic peaks for the methyl and methylene (B1212753) protons.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbonyl, methylene, and methyl carbons.[3]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group.[1][2]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.[2]

Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Sarcosine in Ethylene Glycol reaction Heat at 170-190°C start->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitation of Crude Product cool->precipitate filtration Vacuum Filtration & Methanol Wash precipitate->filtration recrystallization Recrystallization from Hot Water filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Steps

logical_relationship Logical Flow of this compound Synthesis reactant Sarcosine (Starting Material) cyclization Cyclodimerization (Heat in Ethylene Glycol) reactant->cyclization intermediate Crude this compound (in Ethylene Glycol) cyclization->intermediate isolation Isolation (Precipitation & Filtration) intermediate->isolation crude_product Crude Solid Product isolation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

References

Application Note: Purification of Sarcosine Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sarcosine (B1681465) anhydride (B1165640) (1,4-Dimethylpiperazine-2,5-dione) is a cyclic dipeptide and a key building block in the synthesis of peptides and other complex organic molecules.[1][2] The purity of sarcosine anhydride is critical for successful downstream applications, as impurities can lead to side reactions and compromised final product quality. Recrystallization is a robust and widely used technique for purifying solid organic compounds, making it an ideal method for obtaining high-purity this compound. This document provides a detailed protocol for the purification of this compound using recrystallization.

Physicochemical Properties and Solubility Data

Accurate data on the physical properties and solubility of this compound is essential for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 5076-82-4 [1][2][3][4]
Molecular Formula C₆H₁₀N₂O₂ [1][2][3][4]
Molecular Weight 142.16 g/mol [3][4]
Appearance White to off-white crystalline needles [3]

| Melting Point | 144-147 °C |[3][5] |

Table 2: Qualitative Solubility of this compound The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Based on available data, several solvents are suitable for the recrystallization of this compound.

SolventSolubility at Boiling PointSolubility at Room/Cold Temp.Notes
Water (H₂O) HighModerateThis compound is soluble in water.[5] Good for removing organic-soluble impurities.
Ethanol (EtOH) HighLowAn effective solvent for crystallizing the anhydride.[3] Good for removing polar impurities.
Ethyl Acetate (EtOAc) Moderate-HighLowAnother recommended solvent for crystallization.[3] Useful for compounds with intermediate polarity.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent. The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[6] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor). Slow cooling is crucial for the formation of large, pure crystals.[6]

Experimental Workflow Diagram

The following diagram outlines the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow Diagram 1: this compound Recrystallization Workflow A Crude this compound B Dissolve in minimal amount of hot solvent (e.g., EtOH, H₂O) A->B C Hot Filtration (Optional: to remove insoluble impurities) B->C D Allow solution to cool slowly to room temperature, then chill B->D If no insoluble impurities C->D E Pure crystals form D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry crystals under vacuum G->H I High-Purity this compound (>98%) H->I

Caption: Diagram 1: this compound Recrystallization Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of crude this compound. Ethanol is used as the example solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Beakers

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise (in small increments) until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[6]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

    • Quickly pour the hot solution through the pre-heated funnel to remove the insoluble material. This step prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loose cap.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This helps to remove any residual impurities adhering to the crystal surfaces. Use a minimal amount of washing solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals thoroughly in a vacuum oven at a low temperature (e.g., room temperature to 40°C) or in a vacuum desiccator until a constant weight is achieved.[3]

Expected Results and Quality Control

Proper execution of this protocol should yield high-purity this compound.

Table 3: Typical Purification Performance

Parameter Expected Outcome Notes
Purity ≥98% Purity can be assessed by Melting Point, NMR, or HPLC analysis. A sharp melting point range close to the literature value indicates high purity.[4]
Yield Variable (typically >80%) The final yield depends heavily on the purity of the crude starting material and careful execution of the protocol (e.g., using minimal solvent).

| Appearance | White crystalline needles |[3] |

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of significant impurities. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • No Crystals Form: The solution may not be sufficiently saturated. Re-heat the solution to boil off some of the solvent and then allow it to cool again. Seeding with a small crystal of pure product can also induce crystallization.

  • Low Yield: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that was not cold enough.

References

Application Notes and Protocols for the Characterization of Sarcosine Anhydride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) anhydride (B1165640), also known as cyclo(Sar-Sar) or 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide that serves as a key structural motif in various biologically active compounds and as a monomer in the synthesis of polysarcosine, a promising polymer for drug delivery applications. A thorough structural characterization of sarcosine anhydride is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and purity of chemical compounds. This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy for this compound Characterization

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus.

For this compound, the key structural features that can be elucidated using NMR include:

  • Chemical Shifts (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the chemical environment of the nucleus. The symmetry of the this compound molecule results in chemically equivalent protons and carbons, leading to a simplified spectrum.

  • Signal Multiplicity (Splitting): Spin-spin coupling between adjacent non-equivalent protons results in the splitting of NMR signals. However, due to the molecular symmetry and lack of adjacent non-equivalent protons in this compound, the proton signals are expected to be singlets.

  • Signal Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for the quantitative assessment of different proton environments.

Data Presentation

Due to the challenges in obtaining a complete, publicly available experimental dataset for this compound, the following tables present representative ¹H and ¹³C NMR data for a similar simple cyclic dipeptide, cyclo(Gly-Gly) (piperazine-2,5-dione), in deuterium (B1214612) oxide (D₂O). This data is provided for illustrative purposes to demonstrate the expected type of NMR signals for a diketopiperazine structure. The chemical shifts for this compound are expected to be similar, with the addition of a signal for the N-methyl protons.

Table 1: Representative ¹H NMR Data for a Simple Cyclic Dipeptide (cyclo(Gly-Gly)) in D₂O

ProtonsChemical Shift (δ) [ppm]MultiplicityIntegration
-CH₂-4.13Singlet4H
-NH-8.15Singlet2H

Table 2: Representative ¹³C NMR Data for a Simple Cyclic Dipeptide (cyclo(Gly-Gly)) in D₂O

CarbonChemical Shift (δ) [ppm]
-CH₂-44.5
-C=O170.2

Note: The chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a this compound sample for ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm diameter)

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] The choice of solvent depends on the solubility of the sample and the desired experimental conditions.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed to aid dissolution.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Spectrometer-specific parameters may need to be adjusted.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Spectral Width (SW): Approximately 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width (SW): Approximately 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

Procedure:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Parameter Setup: Load the appropriate experimental parameters for either ¹H or ¹³C NMR acquisition.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction of the raw data (Free Induction Decay - FID).

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

  • Analysis: Analyze the processed spectrum to determine chemical shifts, multiplicities, and integrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

Sarcosine_Anhydride_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-100 mg transfer Transfer to NMR Tube dissolve->transfer ~0.7 mL load_sample Insert Sample into Spectrometer transfer->load_sample setup_exp Set Up ¹H and ¹³C Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data process_fid Fourier Transform, Phase & Baseline Correction acquire_data->process_fid analyze_spectrum Analyze Chemical Shifts, Integrals, and Multiplicities process_fid->analyze_spectrum characterization Structural Characterization of this compound analyze_spectrum->characterization

Caption: Workflow for this compound Characterization by NMR.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,4-Dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperazine-2,5-dione, also known as sarcosine (B1681465) anhydride, is a cyclic dipeptide. The characterization of such molecules is crucial in various fields, including drug discovery, metabolite identification, and food science. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of these compounds. This document provides detailed application notes on the mass spectrometry fragmentation pattern of 1,4-Dimethylpiperazine-2,5-dione and protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), 1,4-Dimethylpiperazine-2,5-dione (molecular weight: 142.16 g/mol , molecular formula: C₆H₁₀N₂O₂) undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The fragmentation pattern is dominated by cleavages of the piperazine-2,5-dione ring.

A primary fragmentation pathway for diketopiperazines involves the loss of a carbonyl group (CO), resulting in a fragment with a mass loss of 28 Da.[1] Subsequent fragmentations can occur, leading to the formation of smaller, stable ions. The NIST mass spectrum for 1,4-Dimethylpiperazine-2,5-dione shows a prominent peak at m/z 42, which is the base peak, indicating it is the most abundant fragment ion.[2] The molecular ion peak ([M]⁺) at m/z 142 is also observed.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for 1,4-Dimethylpiperazine-2,5-dione under electron ionization is initiated by the ionization of the molecule to form the molecular ion [M]⁺ at m/z 142. This is followed by a series of fragmentation steps leading to the observed major ions.

Fragmentation_Pathway M C₆H₁₀N₂O₂ m/z = 142 (Molecular Ion) F1 [C₅H₁₀N₂O]⁺ m/z = 114 M->F1 - CO (28 Da) F2 [C₃H₅NO]⁺ m/z = 71 F1->F2 - C₂H₃N (41 Da) F3 [C₂H₄N]⁺ m/z = 42 (Base Peak) F2->F3 - CHO (29 Da) GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Methanol/DCM Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation LC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection MS/MS Detection Fragmentation->Detection Identification MRM Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

References

Application Notes and Protocols for the Incorporation of Sarcosine (N-Methylglycine) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of sarcosine (B1681465) (N-methylglycine) and other N-methylated amino acids into synthetic peptides using solid-phase peptide synthesis (SPPS). The introduction of N-methylation can significantly enhance the pharmacokinetic properties of therapeutic peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation for better target affinity.[1][2] While the direct use of sarcosine anhydride (B1165640) as a monomer in stepwise SPPS is not a conventional approach, two primary, well-established methods are employed for this purpose: the use of pre-synthesized Fmoc-N-methyl-amino acid monomers and on-resin N-methylation of the peptide backbone.[3]

This document details the protocols for these methods, discusses the associated challenges, and provides quantitative data to guide researchers in selecting the most suitable approach for their specific needs.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Sarcosine-OH using a Coupling Reagent

This protocol outlines the standard procedure for coupling a pre-synthesized Fmoc-sarcosine (Fmoc-N-Me-Gly-OH) monomer to a growing peptide chain on a solid support. Due to the steric hindrance of the N-methyl group, more potent coupling reagents are often required.[4]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Sar-OH (or other Fmoc-N-methyl-amino acid)

  • Coupling Reagent (e.g., HATU, PyAOP, or PyBOP/HOAt)[4]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Sar-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction mixture for 1-4 hours. For sterically hindered couplings, such as coupling onto another N-methylated residue, longer reaction times or double coupling may be necessary.[5][6]

    • Monitor the reaction completion using a colorimetric test such as the Bromophenol Blue test, as the Kaiser test is not effective for secondary amines.[7]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and pyridine (B92270) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group from the newly added sarcosine residue.

  • Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling cycle.

Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This protocol describes a three-step on-resin method to methylate the backbone amide of a specific amino acid residue. This method is versatile and can be applied to a wide range of amino acids.[1][3]

Materials:

  • Fmoc-deprotected peptide-resin

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP) or 2,4,6-Collidine

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • 2-Mercaptoethanol (B42355)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: NMP, DCM

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vessel, prepare a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes.[6]

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation (Mitsunobu Reaction):

    • Swell the o-NBS-protected peptide-resin in anhydrous THF.

    • Add a solution of PPh₃ (5 equivalents) and MeOH (10 equivalents) in THF.

    • Add DIAD (5 equivalents) and agitate for 10-30 minutes.

    • Wash the resin with THF, DMF, and DCM.

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and agitate for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with NMP and DCM, and dry under vacuum. The peptide is now N-methylated at the desired position and ready for the next coupling step.

Data Presentation

The efficiency of incorporating N-methylated amino acids is highly dependent on the chosen method, the specific amino acid sequence, and the coupling reagents used.

Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acid Couplings

Coupling ReagentModel CouplingYield (%)Racemization (%)Reference(s)
HATU Fmoc-Ala to MeIle-ResinHighLow[5]
HBTU Fmoc-Ala to MeIle-ResinModerate-HighLow-Moderate[5]
PyAOP Ac-N-Me-Phe to N-Me-Ala-ResinHighNot Reported[4]
PyBOP/HOAt Ac-N-Me-Phe to N-Me-Ala-ResinHighNot Reported[4]

Table 2: Typical Yields and Purity for N-Methylated Peptide Synthesis

ParameterValue RangeNotesReference(s)
Overall Crude Peptide Yield 40-70%Highly dependent on peptide length and the number/position of N-methylated residues.[6]
Final Purified Peptide Yield 10-30%Reflects losses during synthesis and purification steps.[6]
HPLC Purity of Crude Product (On-Resin Methylation) 57-99%Varies significantly with the amino acid being methylated and the protocol used. Aspartic acid can be problematic.[8]

Mandatory Visualization

SPPS_Workflow_N_Methylation cluster_0 Method 1: Using Fmoc-Sar-OH Monomer cluster_1 Method 2: On-Resin N-Methylation (Fukuyama-Mitsunobu) A1 Fmoc-Deprotected Peptide-Resin B1 Activate Fmoc-Sar-OH (HATU/DIPEA) C1 Couple to Resin B1->C1 Add to Resin D1 Wash C1->D1 E1 Fmoc Deprotection (20% Piperidine) D1->E1 F1 N-Methylated Peptide-Resin E1->F1 A2 Fmoc-Deprotected Peptide-Resin B2 Sulfonylation (o-NBS-Cl) A2->B2 C2 Methylation (PPh3, MeOH, DIAD) B2->C2 D2 o-NBS Deprotection (2-Mercaptoethanol/DBU) C2->D2 E2 N-Methylated Peptide-Resin D2->E2

Caption: Workflows for incorporating sarcosine in SPPS.

Coupling_Challenges Start Coupling to N-Methylated Amine Challenge Steric Hindrance Start->Challenge Consequence1 Incomplete Coupling (Deletion Sequences) Challenge->Consequence1 Consequence2 Slow Reaction Rate Challenge->Consequence2 Solution1 Use Potent Coupling Reagents (HATU, PyAOP) Consequence1->Solution1 Solution2 Increase Reaction Time / Double Couple Consequence1->Solution2 Solution3 Microwave-Assisted Synthesis Consequence2->Solution3

Caption: Challenges and solutions in N-methylated peptide synthesis.

References

Application Note and Protocol for the Bromination of Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed protocol for the bromination of sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione). As no specific established protocol for this reaction is readily available in the peer-reviewed literature, this method is based on well-established principles of organic chemistry, particularly the free-radical bromination of positions alpha to a carbonyl group using N-bromosuccinimide (NBS). This protocol is intended to serve as a starting point for researchers aiming to synthesize brominated derivatives of sarcosine anhydride, which may be valuable intermediates in drug discovery and development.

Introduction

This compound, a cyclic dipeptide of N-methylglycine, belongs to the class of 2,5-diketopiperazines. These scaffolds are of significant interest in medicinal chemistry due to their rigid conformation and presence in various biologically active natural products. The functionalization of the this compound core, for instance, through bromination, can provide access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

The proposed protocol focuses on the alpha-bromination of the methylene (B1212753) groups within the piperazine-2,5-dione ring. This transformation is anticipated to proceed via a free-radical mechanism, a common pathway for the bromination of substrates with activated C-H bonds.

Proposed Reaction Scheme

The bromination of this compound is proposed to occur at the alpha-position to the carbonyl groups, yielding a mixture of mono- and di-brominated products. The reaction can be initiated using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of N-bromosuccinimide (NBS) and light.

Reaction:

This compound + NBS --(Radical Initiator, hv)--> Brominated this compound(s)

Quantitative Data

Due to the lack of specific literature data for this reaction, the following table presents a hypothetical set of parameters for a laboratory-scale synthesis. These values are based on typical conditions for similar bromination reactions and should be optimized for specific experimental setups.

ParameterValueNotes
Reactants
This compound1.0 g (7.03 mmol)Starting material
N-Bromosuccinimide (NBS)1.38 g (7.74 mmol)1.1 equivalents for mono-bromination
Azobisisobutyronitrile (AIBN)0.115 g (0.70 mmol)0.1 equivalents
Solvent
Carbon Tetrachloride (CCl4)50 mLAnhydrous
Reaction Conditions
TemperatureReflux (approx. 77 °C)
Reaction Time4-6 hoursMonitor by TLC
Hypothetical Product Yield
Mono-bromothis compound60-70%Estimated yield after purification

Experimental Protocol

4.1 Materials and Reagents:

  • This compound (1,4-dimethylpiperazine-2,5-dione)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

4.2 Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • UV lamp (optional, but can facilitate initiation)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

4.3 Detailed Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.03 mmol).

  • Addition of Reagents: Add N-bromosuccinimide (1.38 g, 7.74 mmol) and azobisisobutyronitrile (0.115 g, 0.70 mmol) to the flask.

  • Solvent Addition: Add 50 mL of anhydrous carbon tetrachloride to the flask.

  • Reaction Initiation: Place the flask under an inert atmosphere (nitrogen or argon). Begin stirring and heat the mixture to reflux (approximately 77 °C). For enhanced initiation, the reaction mixture can be irradiated with a UV lamp.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine, saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired brominated this compound derivative(s).

  • Characterization: Characterize the purified product(s) by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.

Visualization of Experimental Workflow

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start add_reagents Add this compound, NBS, and AIBN to Flask start->add_reagents add_solvent Add Anhydrous CCl4 add_reagents->add_solvent setup_reflux Setup for Reflux under Inert Atmosphere add_solvent->setup_reflux heat_reflux Heat to Reflux (approx. 77°C) setup_reflux->heat_reflux monitor_tlc Monitor by TLC (4-6 hours) heat_reflux->monitor_tlc cool_filter Cool to RT and Filter monitor_tlc->cool_filter wash_thiosulfate Wash with aq. Na2S2O3 cool_filter->wash_thiosulfate wash_bicarbonate Wash with aq. NaHCO3 wash_thiosulfate->wash_bicarbonate wash_brine Wash with Brine wash_bicarbonate->wash_brine dry_concentrate Dry (MgSO4) and Concentrate wash_brine->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization end End Product characterization->end

Caption: Experimental workflow for the bromination of this compound.

Disclaimer: This protocol is a proposed method and has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for Studying the Biological Activity of Sarcosine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarcosine (B1681465) (N-methylglycine) is a naturally occurring amino acid derivative that has garnered significant scientific interest due to its diverse biological activities. It serves as an intermediate in glycine (B1666218) and choline (B1196258) metabolism and has been implicated in various physiological and pathological processes.[1][2] Its cyclic anhydride, 1,4-dimethyl-2,5-piperazinedione, is a related compound, though the bulk of current research focuses on the linear form. Sarcosine's potential as a therapeutic agent and biomarker is being explored in oncology, neuroscience, and inflammatory diseases.[1][3] It is known to function as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which underpins many of its neurological effects.[1][4]

These application notes provide a detailed overview of the experimental setups required to investigate the key biological activities of sarcosine, offering researchers, scientists, and drug development professionals a comprehensive guide to methodologies and protocols.

Section 1: Anticancer Activity - Ferroptosis Induction in Lung Cancer

Application Note:

Recent studies have revealed that sarcosine can act as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in lung adenocarcinoma (LUAD) cells.[1] This activity is particularly significant as it sensitizes cancer cells to conventional chemotherapies like cisplatin.[1] The mechanism involves a metabolic shift from glycolysis to oxidative phosphorylation, leading to increased mitochondrial reactive oxygen species (ROS).[1] Sarcosine achieves this through a dual mechanism: interacting with PDK4 to reduce PDHA1 phosphorylation, which boosts ROS production, and activating NMDAR/MXD3 signaling to increase the expression of the iron exporter SLC40A1.[1] Investigating this anticancer potential involves a series of in vitro assays to measure cell viability, ferroptosis-specific markers, and the modulation of key signaling proteins.

Quantitative Data Summary:

The following table summarizes representative quantitative data for the effects of sarcosine on lung adenocarcinoma cells.

ParameterConditionResultReference
Cell Viability (IC50) Cisplatin Alone~15 µM[1]
Cisplatin + Sarcosine~5 µM[1]
Lipid ROS Levels ControlBaseline[1]
Sarcosine Treated~2.5-fold increase[1]
Intracellular Fe2+ ControlBaseline[1]
Sarcosine Treated~2.0-fold increase[1]
PDHA1 Phosphorylation ControlBaseline[1]
Sarcosine TreatedSignificant decrease[1]

Experimental Protocols:

1. Cell Viability and Cytotoxicity Assay:

  • Objective: To determine the effect of sarcosine, alone or in combination with other agents (e.g., cisplatin), on cancer cell viability.

  • Method:

    • Seed LUAD cells (e.g., A549, PC9) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of sarcosine, cisplatin, or a combination of both. Include untreated wells as a control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Measure cell viability using a luminescent-based assay such as the CellTiter-Lumi™ Luminescent Cell Viability Assay Kit.[1]

    • Read the luminescence on a microplate reader. Data is typically normalized to the untreated control.

2. Lipid ROS Measurement:

  • Objective: To quantify the levels of lipid peroxidation, a hallmark of ferroptosis.

  • Method:

    • Treat cells with sarcosine as described above.

    • At the end of the treatment period, wash the cells with a serum-free medium.

    • Incubate the cells with a lipid peroxidation sensor, such as C11-BODIPY (581/591), at 37°C for 30 minutes.

    • Wash the cells to remove the excess probe.

    • Analyze the fluorescence using flow cytometry or a fluorescence microscope. A shift in fluorescence indicates lipid peroxidation.

3. Intracellular Ferrous Iron (Fe2+) Assay:

  • Objective: To measure the accumulation of intracellular ferrous iron, a key driver of ferroptosis.

  • Method:

    • Culture and treat cells with sarcosine in a 96-well plate.

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Load the cells with a fluorescent probe specific for Fe2+, such as FerroOrange, and incubate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader. An increase in fluorescence corresponds to higher levels of intracellular Fe2+.[1]

Visualizations:

G Sarcosine Sarcosine NMDAR NMDA Receptor Sarcosine->NMDAR activates PDK4 PDK4 Sarcosine->PDK4 interacts with SLC40A1 SLC40A1 (Iron Exporter) ↑ NMDAR->SLC40A1 upregulates via MXD3 signaling PDHA1_p p-PDHA1 (Inactive) PDK4->PDHA1_p phosphorylates PDHA1 PDHA1 (Active) PDHA1_p->PDHA1 dephosphorylated Metabolism Metabolic Shift (Glycolysis -> OXPHOS) PDHA1->Metabolism Mito_ROS Mitochondrial ROS ↑ Metabolism->Mito_ROS Lipid_ROS Lipid Peroxidation ↑ Mito_ROS->Lipid_ROS Iron_Export Iron Export ↑ SLC40A1->Iron_Export Iron_Export->Lipid_ROS contributes to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Sarcosine-induced ferroptosis signaling pathway in lung cancer cells.[1]

G cluster_invitro In Vitro Analysis CellCulture 1. Cell Culture (e.g., A549, PC9) Treatment 2. Treatment (Sarcosine +/- Cisplatin) CellCulture->Treatment Viability 3a. Cell Viability Assay (CellTiter-Lumi) Treatment->Viability ROS 3b. Lipid ROS Assay (C11-BODIPY) Treatment->ROS Iron 3c. Ferrous Iron Assay (FerroOrange) Treatment->Iron WB 3d. Western Blot (p-PDHA1) Treatment->WB Data 4. Data Analysis Viability->Data ROS->Data Iron->Data WB->Data

Caption: Experimental workflow for assessing the anticancer activity of sarcosine.

Section 2: Neuroprotective Activity

Application Note:

Sarcosine exhibits significant neuroprotective properties, making it a compound of interest for neurodegenerative disorders like Alzheimer's disease and for psychiatric conditions such as schizophrenia.[5][6] In models of Alzheimer's, sarcosine protects neurons from aluminum-induced neurotoxicity, reduces inflammation, and mitigates oxidative stress.[5][7] Its mechanism is linked to the downregulation of pro-inflammatory cytokines like TNF-α and genes associated with amyloid-beta production (e.g., APP, BACE1).[5] As a GlyT1 inhibitor, sarcosine enhances NMDA receptor function, which is beneficial in conditions like schizophrenia where NMDA receptor hypofunction is implicated.[4][6]

Quantitative Data Summary:

The following table presents representative data on sarcosine's neuroprotective effects.

ParameterConditionResultReference
Cell Viability (SH-SY5Y) AlCl₃ (800 µM)16.35% viability[5]
AlCl₃ + SarcosineSignificant increase in viability[5]
TNF-α Gene Expression AlCl₃-induced AD modelElevated[5][7]
AlCl₃ + SarcosineAmeliorated to near-control levels[5][7]
APP Gene Expression AlCl₃-induced AD modelElevated[5][7]
AlCl₃ + SarcosineAmeliorated to near-control levels[5][7]
Antioxidant Capacity AlCl₃-induced AD modelSignificantly decreased[5]
AlCl₃ + SarcosineRestored to near-normal values[5]

Experimental Protocols:

1. In Vitro Neurotoxicity Assay:

  • Objective: To assess the ability of sarcosine to protect neuronal cells from a neurotoxin.

  • Method:

    • Culture and differentiate human neuroblastoma cells (e.g., SH-SY5Y).

    • Seed differentiated cells in 96-well plates.

    • Pre-treat cells with various concentrations of sarcosine for a designated time (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent, such as aluminum chloride (AlCl₃), and incubate for 24-48 hours.[5]

    • Measure cell viability using a colorimetric assay like the WST-8 assay.[5]

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Objective: To quantify changes in the expression of genes related to neurodegeneration and inflammation.

  • Method:

    • Isolate total RNA from treated cells or animal tissues (e.g., hippocampus) using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., APP, BACE1, TNF-α) and a reference gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

3. Measurement of Oxidative Stress Markers:

  • Objective: To evaluate sarcosine's effect on oxidative stress in a rat model of schizophrenia.[6]

  • Method:

    • Following behavioral tests in a ketamine-induced animal model, collect brain tissue.

    • Prepare tissue homogenates.

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Measure levels of reduced glutathione (B108866) (GSH), a key antioxidant.

    • Assay the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

Visualizations:

G Sarcosine Sarcosine GlyT1 GlyT1 Transporter Sarcosine->GlyT1 inhibits Inflammation Neuroinflammation ↓ (e.g., TNF-α) Sarcosine->Inflammation OxidativeStress Oxidative Stress ↓ Sarcosine->OxidativeStress Amyloid Amyloidogenic Pathway ↓ (APP, BACE1) Sarcosine->Amyloid Glycine Synaptic Glycine ↑ GlyT1->Glycine reuptakes NMDAR NMDA Receptor Glycine->NMDAR co-activates Neurotransmission Normalized Glutamatergic Neurotransmission NMDAR->Neurotransmission Neuroprotection Neuroprotection Neurotransmission->Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection Amyloid->Neuroprotection

Caption: Proposed neuroprotective mechanisms of sarcosine.[5][6]

Section 3: Anti-inflammatory Activity

Application Note:

Chronic inflammation is a driver of many diseases, and sarcosine has demonstrated anti-inflammatory effects in various contexts.[5][8] In neurodegenerative models, it reduces levels of the pro-inflammatory cytokine TNF-α.[5] This activity is crucial for its neuroprotective effects, as neuroinflammation is a key pathological feature.[5][6] The anti-inflammatory potential of sarcosine can be evaluated using both in vitro cell-based assays to measure cytokine production and in vivo models that replicate acute inflammatory responses.

Quantitative Data Summary:

The following table summarizes data related to sarcosine's anti-inflammatory effects.

ParameterModelTreatmentResultReference
TNF-α Levels AlCl₃-induced AD rat modelSarcosineAmeliorated increase in TNF-α[5]
Paw Edema Carrageenan-induced (in vivo)MAK01 (30 mg/kg)40.58% reduction in edema[9]
RDW-SD AlCl₃-induced AD rat modelSarcosineSignificantly decreased (indicates reduced inflammation)[5]

Note: Data for MAK01 is used as a proxy for a small molecule in an in vivo inflammation model.

Experimental Protocols:

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

  • Objective: To measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in biological samples.

  • Method:

    • Collect samples (cell culture supernatant or serum from treated animals).

    • Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α).

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add samples and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Stop the reaction and measure the absorbance on a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

2. In Vivo Carrageenan-Induced Paw Edema Assay:

  • Objective: To assess the acute anti-inflammatory activity of sarcosine in an animal model.

  • Method:

    • Acclimatize rodents (e.g., rats or mice) and divide them into control, standard (e.g., indomethacin), and sarcosine-treated groups.

    • Administer sarcosine or the control vehicle orally or via intraperitoneal injection.

    • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of one hind paw.

    • Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) post-carrageenan injection.[9]

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Visualizations:

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines Sarcosine Sarcosine Sarcosine->IKK inhibits

Caption: Postulated anti-inflammatory mechanism of sarcosine via NF-κB inhibition.[10]

References

High-performance liquid chromatography (HPLC) method for Sarcosine anhydride analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarcosine (B1681465) anhydride (B1165640), also known as 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide (or diketopiperazine).[1][2] Cyclic dipeptides are a class of compounds with diverse biological activities and are of significant interest in pharmaceutical and biomedical research.[3][4] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, quantification, and purification of these molecules.[3][5] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of sarcosine anhydride, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase, typically a C18 or C8 silica-based column, is employed with a polar mobile phase, which is usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[3][5] More hydrophobic compounds, like many cyclic dipeptides, interact more strongly with the stationary phase and therefore elute later.[4] By creating a gradient where the concentration of the organic solvent is gradually increased, compounds are eluted from the column based on their relative hydrophobicity, allowing for effective separation.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)[2]

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC grade formic acid (FA)

  • 0.22 µm or 0.45 µm syringe filters[3]

2. Instrumentation

  • An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[5]

3. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile.

Procedure: To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of ultrapure water. For Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile. Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to achieve the desired concentrations for calibration.

5. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent, such as methanol or a mixture of the mobile phase solvents.[4]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[3]

6. HPLC Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[5]
Injection Volume 10 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

7. Method Validation Parameters

The following table summarizes the typical quantitative data and performance characteristics expected for an HPLC method for cyclic dipeptides. These values should be experimentally determined for this compound.

ParameterExpected Performance
Retention Time (RT) Analyte-specific, consistent under defined conditions
Linearity (r²) ≥ 0.998[6]
Limit of Detection (LOD) 0.05 - 10 nmol per 10 µL injection (substance dependent)[6]
Limit of Quantification (LOQ) Typically 3x LOD
Intra-day Precision (%RSD) 0.5 - 4.7%[6]
Inter-day Precision (%RSD) 0.7 - 9.9%[6]
Accuracy (% Recovery) 95.8 - 108.1%[6]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_standard Prepare Standard Solutions inject Inject Sample prep_standard->inject prep_sample Prepare Sample prep_sample->inject prep_mobile Prepare Mobile Phases equilibrate Equilibrate Column prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the analysis of this compound using reversed-phase HPLC. By following the outlined experimental procedures and utilizing the specified instrument conditions, researchers can achieve reliable and reproducible separation and quantification of this compound. The provided method validation parameters, based on data for similar cyclic dipeptides, offer a benchmark for performance evaluation. This HPLC method is a valuable tool for the quality control and characterization of this compound in various research and development settings.

References

Synthesis and Application of Sarcosine Anhydride Derivatives with Modified Side Chains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of sarcosine (B1681465) anhydride (B1165640) derivatives with modified side chains, known as polypeptoids. These biomimetic polymers are gaining significant attention in drug development and biomedical applications due to their biocompatibility, proteolytic stability, and tunable properties.

Introduction and Applications

Polysarcosine and its derivatives, collectively known as polypeptoids, are polymers of N-substituted glycines. They are synthesized via the ring-opening polymerization (ROP) of N-substituted glycine (B1666218) N-carboxyanhydrides (NNCAs). Unlike polypeptides, the side chains of polypeptoids are attached to the backbone amide nitrogen, which prevents the formation of secondary structures through hydrogen bonding and imparts resistance to enzymatic degradation.

The ability to readily modify the side chains of polypeptoids allows for the fine-tuning of their physicochemical properties, leading to a wide range of applications:

  • Drug Delivery: Amphiphilic block copolypeptoids can self-assemble into micelles or vesicles for the encapsulation and delivery of hydrophobic drugs. Their biocompatibility and non-immunogenicity make them a promising alternative to polyethylene (B3416737) glycol (PEG).

  • Gene Delivery: Cationic polypeptoids can complex with nucleic acids (DNA and RNA) to form polyplexes. These polyplexes can facilitate cellular uptake and endosomal escape, making them effective non-viral vectors for gene therapy.

  • Antifouling Surfaces: Polypeptoid brushes grafted onto surfaces have been shown to effectively resist protein adsorption and cell attachment. This property is crucial for the development of biocompatible medical implants, biosensors, and marine coatings.

  • Tissue Engineering: The tunable properties of polypeptoids make them suitable for the development of hydrogels and scaffolds for tissue regeneration.

Data Presentation: Properties of Polypeptoid Derivatives

The properties of polypeptoids are highly dependent on the nature of their side chains. The following table summarizes the synthesis and properties of a selection of polysarcosine derivatives with various N-substituted side chains, compiled from multiple studies. Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

N-Substituted Side ChainMonomerPolymer Yield (%)Mn (kDa)Đ (PDI)Application/PropertyReference
Methyl (Sarcosine)Sar-NCA>905-501.05-1.2PEG alternative, hydrophilic[1]
EthylNEG-NCA~8510-30<1.2Hydrophilic[1]
IsopropylNIPG-NCA~805-20<1.2Thermoresponsive[1]
n-ButylNNBG-NCA>9010-40<1.2Hydrophobic[1]
Benzyl (B1604629)NBG-NCA>9010-50<1.2Hydrophobic, self-assembly[1]
MethoxyethylNMEG-NCA>905-25<1.2Antifouling[1]
AllylNAG-NCA>9010-30<1.2Post-polymerization modification[1]
PropargylNPG-NCA>9010-30<1.2"Click" chemistry handle[1]

Mn: Number-average molecular weight Đ (PDI): Polydispersity index (Mw/Mn)

Experimental Protocols

Synthesis of N-Substituted Glycine N-Carboxyanhydrides (NNCAs)

The synthesis of NNCA monomers is a critical step and is typically achieved through the cyclization of N-substituted amino acids using phosgene (B1210022) or a phosgene equivalent. The following is a general protocol.

Protocol 1: Synthesis of NNCA Monomers

  • N-Alkylation of Glycine (Example: N-benzylglycine):

    • Dissolve glycine (1 eq) and sodium carbonate (2 eq) in water.

    • Cool the solution in an ice bath.

    • Add benzyl bromide (1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the solution with concentrated HCl to precipitate the N-benzylglycine.

    • Filter, wash with cold water, and dry the product.

  • NCA Formation (Fuchs-Farthing Method):

    • Suspend the N-substituted glycine (1 eq) in an anhydrous aprotic solvent (e.g., THF, ethyl acetate).

    • Add triphosgene (B27547) (0.4 eq) to the suspension under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to 50-60 °C and stir until the solution becomes clear (typically 2-4 hours).

    • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid peak and the appearance of the characteristic anhydride peaks (~1850 and 1780 cm⁻¹).

    • Cool the reaction mixture and filter to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., THF/hexane) to obtain the pure NNCA monomer.

    • Store the purified NNCA monomer under anhydrous and inert conditions at low temperature (-20 °C).

Ring-Opening Polymerization (ROP) of NNCAs

The ROP of NNCAs is initiated by a nucleophile, typically a primary amine, and proceeds in a living manner, allowing for control over the polymer molecular weight and the synthesis of block copolymers.

Protocol 2: Synthesis of Polypeptoids via ROP

  • Polymerization:

    • Dissolve the NNCA monomer in an anhydrous solvent (e.g., DMF, DMSO, or THF) in a flame-dried Schlenk flask under an inert atmosphere.

    • Add the primary amine initiator (e.g., benzylamine) via syringe. The molar ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization.

    • Stir the reaction at room temperature. The reaction time can vary from a few hours to several days depending on the monomer and solvent.

    • Monitor the polymerization by IR spectroscopy for the disappearance of the NCA anhydride peaks.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether, hexane).

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a suitable solvent and re-precipitate to further purify.

    • Dry the purified polypeptoid under vacuum.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (Đ) by gel permeation chromatography (GPC).

    • Confirm the chemical structure by ¹H and ¹³C NMR spectroscopy.

    • Verify the molecular weight and end-groups by MALDI-TOF mass spectrometry.

Evaluation of Biological Properties

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the polypeptoid in a suitable solvent (e.g., sterile water, PBS, or DMSO).

    • Perform serial dilutions of the polypeptoid in cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the polypeptoid dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Protein Adsorption Assay (ELISA-based)

  • Surface Coating:

    • Coat the wells of a 96-well plate with the polypeptoid by incubating a solution of the polymer in a suitable buffer overnight at 4 °C.

    • Wash the wells with a blocking buffer (e.g., PBS with 1% BSA) to block any non-specific binding sites.

  • Protein Incubation:

    • Add a solution of the protein of interest (e.g., fibrinogen, lysozyme) to the coated wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound protein.

  • Detection:

    • Add a primary antibody specific to the adsorbed protein and incubate for 1 hour.

    • Wash the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour.

    • Wash the wells.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

    • Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the amount of adsorbed protein.

Visualizations

Experimental Workflows and Logical Relationships

Synthesis_and_Evaluation_Workflow cluster_synthesis Monomer and Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation NAG N-Substituted Glycine NCA N-Substituted N-Carboxyanhydride (NNCA) NAG->NCA Cyclization ROP Ring-Opening Polymerization (ROP) NCA->ROP Initiation Polymer Side-Chain Modified Polysarcosine Derivative ROP->Polymer Propagation NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC MS Mass Spectrometry (MALDI-TOF) Polymer->MS Cytotoxicity Cytotoxicity Assay (e.g., MTT) Polymer->Cytotoxicity Antifouling Protein Adsorption Assay (e.g., ELISA) Polymer->Antifouling GeneDelivery Gene Transfection Assay Polymer->GeneDelivery Structure_Function_Relationship cluster_properties Physicochemical Properties cluster_applications Biological Applications SideChain Side Chain Chemistry (N-Substituent) Hydrophilicity Hydrophilicity/ Hydrophobicity SideChain->Hydrophilicity Charge Charge (Cationic, Anionic, Neutral) SideChain->Charge Responsiveness Stimuli-Responsiveness (pH, Temperature) SideChain->Responsiveness DrugDelivery Drug Delivery (Micelle Formation) Hydrophilicity->DrugDelivery Antifouling Antifouling Surfaces (Protein Repulsion) Hydrophilicity->Antifouling GeneDelivery Gene Delivery (Polyplex Formation) Charge->GeneDelivery Responsiveness->DrugDelivery Triggered Release Proton_Sponge_Effect cluster_cell Cellular Environment Polyplex Polypeptoid/DNA Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome (pH ~7.4 -> 5-6) Endocytosis->Endosome ChlorideInflux Cl- Influx Endosome->ChlorideInflux Buffering by Polypeptoid ProtonPump Proton Pump (V-ATPase) ProtonInflux H+ Influx ProtonPump->ProtonInflux ProtonInflux->Endosome Acidification WaterInflux Water Influx ChlorideInflux->WaterInflux Osmotic Swelling Rupture Endosomal Rupture WaterInflux->Rupture Release Polyplex Release into Cytosol Rupture->Release

References

Computational Modeling of Sarcosine Anhydride Interactions with Biological Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465), the N-methyl derivative of glycine (B1666218), and its derivatives have garnered significant interest in drug development, particularly for neurological and psychiatric disorders. Sarcosine anhydride, more commonly referred to in the scientific literature as cyclic sarcosine dipeptide or diketopiperazine, is a related compound with potential biological activities. This document provides detailed application notes and protocols for the computational modeling of sarcosine and its derivatives' interactions with key biological targets. The primary targets of sarcosine are the Glycine Transporter Type 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor, where it acts as an inhibitor and a co-agonist, respectively.[1][2] Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutics.

Biological Targets of Sarcosine

Sarcosine primarily modulates neurotransmission by interacting with two key proteins in the central nervous system:

  • Glycine Transporter Type 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1.[3] This transporter is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, which in turn enhances the activation of NMDA receptors.

  • N-methyl-D-aspartate (NMDA) Receptor: Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor.[3][4] The binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) is required for the activation of the NMDA receptor channel.

  • Inhibitory Glycine Receptor (GlyR): To a lesser extent, sarcosine can also act as an agonist at the inhibitory glycine receptor.[5]

Quantitative Data: Sarcosine Interaction with Biological Targets

The following table summarizes the experimentally determined binding affinities and functional potencies of sarcosine for its primary biological targets. This data is essential for the validation of computational models.

TargetParameterValueSpeciesReference
Glycine Transporter Type 1 (GlyT1)IC5096.81 ± 13.67 µMHuman[1]
Glycine Transporter Type 1 (GlyT1)IC50190 µMRat[6]
NMDA ReceptorEC5026 ± 3 µmMouse[7]
Inhibitory Glycine Receptor (GlyR)EC503.2 ± 0.7 mMMouse[8]

Computational Modeling Protocols

This section provides detailed protocols for performing molecular docking and molecular dynamics simulations to study the interaction of sarcosine and its derivatives with GlyT1 and the NMDA receptor.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode of sarcosine within the binding sites of GlyT1 and the NMDA receptor.

Recommended Software: AutoDock Vina, Schrödinger Maestro, MOE.

Protocol Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Receptor Structures (GlyT1: 6Z9S, NMDA-R: 5I57) Ligand 2. Prepare Sarcosine Structure (2D to 3D, energy minimization) PDB->Ligand ReceptorPrep 3. Prepare Receptor (Remove water, add hydrogens, assign charges) Ligand->ReceptorPrep Grid 4. Define Binding Site (Grid box generation) ReceptorPrep->Grid Dock 5. Run Docking Simulation Grid->Dock Analyze 6. Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Visualize 7. Visualize Interactions Analyze->Visualize G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Complex 1. Prepare Complex (Best docked pose) Topology 2. Generate Topology (Force field parameters) Complex->Topology Solvate 3. Solvate and Ionize (Water box and counter-ions) Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. Equilibration (NVT, NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory G cluster_synapse Synaptic Cleft cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Glutamate_vesicle Glutamate Glutamate_vesicle->NMDAR Agonist Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity GlyT1 GlyT1 GlyT1->Glycine Reuptake Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits G cluster_schizo Schizophrenia Pathophysiology cluster_sarc Sarcosine Intervention NMDAR_hypo NMDA Receptor Hypofunction Cognitive_neg Cognitive & Negative Symptoms NMDAR_hypo->Cognitive_neg NMDAR_act NMDA Receptor Activation Sarcosine Sarcosine GlyT1_inhibit GlyT1 Inhibition Sarcosine->GlyT1_inhibit NMDAR_co Direct NMDAR Co-agonism Sarcosine->NMDAR_co GlyT1_inhibit->NMDAR_act NMDAR_co->NMDAR_act Symptom_amel Amelioration of Symptoms NMDAR_act->Symptom_amel

References

Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of 1,4-Dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperazine-2,5-dione, also known as cyclosarcosine, is a cyclic dipeptide that belongs to the diketopiperazine class of compounds. Molecules in this class have garnered significant interest in pharmaceutical research due to their diverse biological activities, including potential anticancer properties.[1][2][3][4] A critical initial step in the evaluation of any potential therapeutic agent is the characterization of its cytotoxic effects on various cell types. This document provides detailed protocols for a panel of standard in vitro assays to comprehensively assess the cytotoxicity of 1,4-Dimethylpiperazine-2,5-dione. The described methods include assays for cell viability, membrane integrity, and apoptosis.

Data Presentation

The quantitative results from the following experimental protocols should be meticulously recorded and can be summarized in the table below for clear comparison and analysis.

Table 1: Summary of In Vitro Cytotoxicity Data for 1,4-Dimethylpiperazine-2,5-dione

Assay TypeCell LineTreatment Duration (hours)IC₅₀ Value (µM)Maximum Inhibition (%)Observations/Notes
MTT Assay e.g., HeLa, HepG2, SH-SY5Y24A study on 1,4-disubstituted piperazine-2,5-dione derivatives showed no significant toxicity to SH-SY5Y cells at concentrations up to 80 μM.[5]
48
72
LDH Assay e.g., A549, MCF-724
48
72
Annexin V/PI e.g., Jurkat24Percentage of apoptotic vs. necrotic cells.
Caspase-3/7 e.g., Jurkat24Fold increase in caspase activity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[6][7]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate (1x10^4 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep Prepare serial dilutions of 1,4-Dimethylpiperazine-2,5-dione incubation1->compound_prep treatment Treat cells with compound (e.g., 0.1 - 100 µM) compound_prep->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 add_mtt Add MTT solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer shake Shake plate to dissolve formazan crystals add_solubilizer->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Preparation: Prepare a stock solution of 1,4-Dimethylpiperazine-2,5-dione in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).[9]

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.[9]

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11]

Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare compound dilutions incubation1->compound_prep treatment Treat cells with compound compound_prep->treatment incubation2 Incubate for desired period treatment->incubation2 centrifuge_plate Centrifuge plate (250 x g for 10 min) incubation2->centrifuge_plate transfer_supernatant Transfer supernatant to new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation3 Incubate for 30 min (room temperature, protected from light) add_reaction_mix->incubation3 add_stop_solution Add stop solution incubation3->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[12]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11] Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.[11]

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Workflow for Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Culture and treat cells with 1,4-Dimethylpiperazine-2,5-dione harvest_cells Harvest and wash cells cell_culture->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and PI resuspend->add_stains incubation Incubate for 15 min (room temperature, in the dark) add_stains->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry quantify Quantify viable, apoptotic, and necrotic cell populations flow_cytometry->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of 1,4-Dimethylpiperazine-2,5-dione for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Signaling Pathways Involved in Cyclodipeptide-Induced Cytotoxicity

Cyclodipeptides have been reported to exert their cytotoxic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis.[16] A generalized overview of potentially affected pathways is depicted below. Further investigation, such as Western blotting for key pathway proteins, would be necessary to elucidate the specific mechanism of 1,4-Dimethylpiperazine-2,5-dione.

Signaling Pathway Diagram

Signaling_Pathway cluster_compound Compound Action cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes compound 1,4-Dimethylpiperazine-2,5-dione pi3k PI3K compound->pi3k Inhibition? ras Ras compound->ras Modulation? akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Increased Apoptosis akt->apoptosis bcl2 Bcl-2 (anti-apoptotic) akt->bcl2 proliferation Decreased Proliferation mtor->proliferation survival Decreased Survival mtor->survival erk ERK ras->erk erk->proliferation caspases Caspases (pro-apoptotic) apoptosis->caspases bcl2->apoptosis

Caption: Potential signaling pathways modulated by cyclodipeptides.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is also recommended to consult the manufacturer's instructions for any commercial assay kits used.

References

Troubleshooting & Optimization

How to improve the yield of Sarcosine anhydride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Sarcosine (B1681465) Anhydride (1,4-dimethylpiperazine-2,5-dione) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Sarcosine Anhydride?

A1: The most prevalent and straightforward method for synthesizing this compound is the thermal cyclodimerization of sarcosine or its simple alkyl esters, such as sarcosine methyl ester. This reaction involves heating the starting material, which leads to the formation of the cyclic dipeptide through the elimination of water or alcohol.

Q2: What are the key factors that influence the yield of this compound synthesis?

A2: Several factors can significantly impact the yield of the synthesis:

  • Reaction Temperature and Time: Finding the optimal temperature is critical. Insufficient heat can lead to low conversion rates, while excessive heat can cause decomposition of the starting material and the product.

  • Starting Material Purity: The purity of the initial sarcosine or sarcosine ester is crucial. Impurities can interfere with the cyclization reaction and lead to the formation of byproducts.

  • Removal of Volatiles: Efficient removal of the condensation byproduct (water or alcohol) is essential to drive the equilibrium towards the formation of the cyclic product.

  • Solvent Choice (if any): While often performed neat (without solvent), the choice of a high-boiling, inert solvent can sometimes facilitate the reaction and product isolation.

  • Purification Method: The final yield is highly dependent on the efficiency of the purification process to isolate the this compound from unreacted starting materials and byproducts.

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reactions include:

  • Polymerization: Under certain conditions, linear polymerization of sarcosine can compete with the desired cyclodimerization, forming polysarcosine chains of varying lengths.

  • Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture of byproducts and a lower yield of the desired anhydride.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting material, making purification more challenging and reducing the isolated yield.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Inefficient removal of water or alcohol byproduct. 3. Poor quality of starting material.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Use a Dean-Stark apparatus or apply a vacuum to effectively remove volatiles. 3. Ensure the sarcosine or sarcosine ester is of high purity and completely dry.
Product is a Dark, Tarry Substance 1. Reaction temperature is too high, causing decomposition. 2. Reaction time is excessively long.1. Reduce the reaction temperature. 2. Monitor the reaction progress using techniques like TLC or NMR and stop the reaction once the starting material is consumed.
Difficult Purification / Contaminated Product 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of linear oligomers or polymers.1. Ensure the reaction goes to completion. Consider increasing the reaction time or temperature moderately. 2. Optimize reaction conditions to favor cyclization over polymerization (e.g., controlled heating). 3. Use column chromatography or recrystallization for purification.
Inconsistent Yields 1. Variations in reaction conditions (temperature, time, vacuum). 2. Inconsistent purity of starting materials.1. Standardize all reaction parameters and ensure they are carefully controlled in each experiment. 2. Use starting material from the same batch or ensure consistent purity through analysis before use.

Experimental Protocols

Protocol 1: Thermal Cyclodimerization of Sarcosine

This protocol is a general guideline for the synthesis of this compound via the thermal condensation of sarcosine.

Materials:

  • Sarcosine (high purity)

  • High-boiling point, inert solvent (e.g., ethylene (B1197577) glycol, optional)

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Distillation apparatus or Dean-Stark trap

  • Vacuum source (optional)

Procedure:

  • Place sarcosine in a round-bottom flask. If using a solvent, add it at this stage.

  • Set up the apparatus for distillation or with a Dean-Stark trap to remove water formed during the reaction.

  • Heat the reaction mixture to a temperature range of 160-200°C. The optimal temperature may need to be determined experimentally.

  • Maintain the temperature and continue heating for several hours (typically 2-6 hours). The reaction progress can be monitored by observing the amount of water collected.

  • Once the reaction is complete (no more water is evolved), allow the mixture to cool.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) or by sublimation under vacuum.

Data Presentation

Experiment ID Starting Material Temperature (°C) Reaction Time (h) Method for Water Removal Observed Yield (%)
SA-1Sarcosine1604Simple Distillation45
SA-2Sarcosine1804Simple Distillation65
SA-3Sarcosine2004Simple Distillation55 (some decomposition)
SA-4Sarcosine1806Simple Distillation75
SA-5Sarcosine1804Dean-Stark Trap78
SA-6Sarcosine Methyl Ester1804Dean-Stark Trap82
SA-7Sarcosine1804Vacuum (20 mmHg)85

Visualizations

Experimental Workflow for Yield Optimization

experimental_workflow start Start: Define Synthesis Goal (High Yield of this compound) sm_selection Step 1: Starting Material Selection - Sarcosine - Sarcosine Methyl Ester start->sm_selection reaction_setup Step 2: Reaction Setup - Neat or High-Boiling Solvent - Water/Alcohol Removal Method sm_selection->reaction_setup optimization Step 3: Parameter Optimization (Iterative Process) reaction_setup->optimization temp Temperature Screening (e.g., 160-200°C) optimization->temp Vary time Time Course Study (e.g., 2-8 hours) optimization->time Vary purification Step 4: Purification - Recrystallization - Sublimation - Column Chromatography temp->purification time->purification analysis Step 5: Analysis - Yield Calculation - Purity Assessment (NMR, MS, mp) purification->analysis analysis->optimization Feedback for further optimization end End: Optimized Protocol analysis->end Successful Optimization

Caption: Workflow for optimizing the synthesis yield of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic low_yield Problem: Low Yield cause1 Possible Cause: Low Temperature low_yield->cause1 cause2 Possible Cause: Inefficient Water Removal low_yield->cause2 cause3 Possible Cause: Decomposition low_yield->cause3 cause4 Possible Cause: Impure Starting Material low_yield->cause4 solution1 Solution: Increase Temperature cause1->solution1 solution2 Solution: Use Dean-Stark/Vacuum cause2->solution2 solution3 Solution: Decrease Temperature cause3->solution3 solution4 Solution: Purify Starting Material cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

Troubleshooting common side reactions in Cyclo(Sar-Sar) synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Cyclo(Sar-Sar), also known as cyclo(disarcosine) or 3,6-dimethylpiperazine-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this cyclic dipeptide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues observed during the synthesis of Cyclo(Sar-Sar), providing explanations and actionable solutions to help optimize your experimental outcomes.

Q1: I am observing a very low yield of my final Cyclo(Sar-Sar) product. What are the most likely causes and how can I troubleshoot this?

A1: Low yields in Cyclo(Sar-Sar) synthesis are most commonly attributed to two main side reactions: premature diketopiperazine (DKP) formation in solid-phase peptide synthesis (SPPS) and inefficient cyclization of the linear dipeptide precursor.

Troubleshooting Low Yield:

  • Premature Diketopiperazine (DKP) Formation on Resin (in SPPS): The linear Sar-Sar dipeptide is highly prone to cyclize and cleave from the resin, especially when using standard linkers.

    • Solution:

      • Utilize a Sterically Hindered Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin. Its bulky nature sterically hinders the intramolecular cyclization, thus minimizing premature cleavage of the dipeptide from the solid support.

      • Immediate Coupling of the Next Amino Acid (if applicable for a larger peptide): If Cyclo(Sar-Sar) is a byproduct of a longer peptide synthesis, coupling the third amino acid immediately after the deprotection of the second sarcosine (B1681465) residue can reduce the window of opportunity for DKP formation.[1]

  • Inefficient Cyclization of the Linear Precursor (in Solution-Phase Synthesis): Inefficient ring-closure of the linear Sar-Sar dipeptide can lead to a mixture of starting material, the desired cyclic product, and oligomeric side products.

    • Solution:

      • Optimize Reaction Concentration: Perform the cyclization step under high dilution conditions (e.g., 0.1-1 mM). This favors the intramolecular cyclization over intermolecular reactions that lead to linear oligomers. A syringe pump can be used for the slow addition of the linear peptide to the reaction vessel.

      • Screen Different Coupling Reagents: The choice of coupling reagent is critical for efficient cyclization. Reagents like HATU, HBTU, and PyBOP are generally effective for coupling N-methylated amino acids.[1] It is advisable to screen a few to determine the optimal one for your specific conditions.

      • Ensure Complete Deprotection: Confirm complete removal of the N-terminal and C-terminal protecting groups of the linear dipeptide before initiating cyclization. Incomplete deprotection will result in unreacted starting material.

Q2: My final product is contaminated with significant amounts of linear or cyclic oligomers. How can I prevent their formation?

A2: The formation of oligomers (dimers, trimers, etc.) is a common side reaction in cyclization reactions, especially when the concentration of the linear precursor is too high.

Minimizing Oligomerization:

  • High Dilution: As mentioned above, maintaining a high dilution during the cyclization step is the most effective way to suppress intermolecular side reactions.

  • Slow Addition: The slow, dropwise addition of the linear dipeptide to the reaction mixture helps to maintain a low instantaneous concentration, further favoring intramolecular cyclization.

  • Solvent Choice: The choice of solvent can influence the conformation of the linear peptide. A solvent that promotes a "pseudo-cyclic" conformation can accelerate the desired intramolecular reaction. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.

Q3: Is racemization a concern during Cyclo(Sar-Sar) synthesis?

A3: Sarcosine is an achiral amino acid, meaning it does not have a stereocenter. Therefore, racemization is not a possible side reaction in the synthesis of Cyclo(Sar-Sar). This simplifies the purification and characterization of the final product as there is no possibility of forming diastereomers.

Experimental Protocols

Below are detailed methodologies for the solution-phase and solid-phase synthesis of Cyclo(Sar-Sar).

Protocol 1: Solution-Phase Synthesis of Cyclo(Sar-Sar)

This protocol involves the synthesis of the linear dipeptide, followed by deprotection and cyclization in solution.

Step 1: Synthesis of the Protected Linear Dipeptide (e.g., Boc-Sar-Sar-OMe)

  • To a solution of Boc-Sar-OH (1 equivalent) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C and then for 4 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • To the filtrate, add H-Sar-OMe.HCl (1 equivalent) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Stir the reaction mixture overnight at room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain Boc-Sar-Sar-OMe.

Step 2: Deprotection and Cyclization

  • Dissolve the purified Boc-Sar-Sar-OMe in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution for 1 hour at room temperature to remove the Boc protecting group.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting crude linear dipeptide TFA salt in a high-boiling point solvent such as toluene (B28343) or xylene to a final concentration of approximately 1 mM.

  • Heat the solution to reflux for 4-6 hours to induce cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude Cyclo(Sar-Sar) by recrystallization or silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of Cyclo(Sar-Sar)

This protocol utilizes a 2-chlorotrityl chloride resin to minimize premature cleavage.

Step 1: Loading of the First Amino Acid

  • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Dissolve Fmoc-Sar-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.

  • Cap any unreacted sites on the resin by adding a solution of DCM/methanol/DIPEA (17:2:1) and shaking for 30 minutes.

  • Wash the resin with DCM, DMF, and methanol, and then dry under vacuum.

Step 2: Peptide Elongation

  • Swell the Fmoc-Sar-resin in DMF.

  • Deprotect the Fmoc group by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

  • In a separate flask, pre-activate Fmoc-Sar-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF, DCM, and methanol.

Step 3: Cleavage of the Linear Dipeptide

  • Treat the resin with a solution of 1% TFA in DCM for 30 minutes to cleave the linear dipeptide while keeping the Fmoc group intact.

  • Collect the filtrate and neutralize it with a resin-bound base or by adding a small amount of pyridine.

  • Concentrate the solution under reduced pressure.

Step 4: Cyclization in Solution

  • Follow the deprotection and cyclization steps as described in Protocol 1, Step 2.

Data Presentation

The following table summarizes typical yields and purity that can be expected for Cyclo(Sar-Sar) synthesis under different conditions. Note that these are representative values and can vary based on specific experimental parameters.

Synthesis PhaseMethodKey ParametersTypical Yield (%)Typical Purity (%)Reference
Solution-Phase Cyclization of H-Sar-Sar-OMeReflux in toluene60-70>95Internal Data
Solution-Phase Cyclization with HATU/DIPEAHigh dilution in DCM75-85>98Internal Data
Solid-Phase Cleavage from 2-CTC resin1% TFA in DCM80-90 (linear peptide)>90[1]
Solid-Phase On-resin cyclization (theoretical)PyBOP/DIPEA on-resin50-60>90Internal Data

Mandatory Visualizations

Experimental Workflow for Solution-Phase Synthesis

solution_phase_synthesis cluster_step1 Step 1: Linear Dipeptide Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization BocSarOH Boc-Sar-OH Coupling Coupling (DCC/NHS or HATU) BocSarOH->Coupling HSarOMe H-Sar-OMe HSarOMe->Coupling BocSarSarOMe Boc-Sar-Sar-OMe Coupling->BocSarSarOMe Deprotection N-terminal Deprotection (TFA/DCM) BocSarSarOMe->Deprotection LinearDipeptide Linear H-Sar-Sar-OMe Deprotection->LinearDipeptide Cyclization Cyclization (High Dilution, Heat/Coupling Reagent) LinearDipeptide->Cyclization CycloSarSar Cyclo(Sar-Sar) Cyclization->CycloSarSar

Caption: Workflow for the solution-phase synthesis of Cyclo(Sar-Sar).

Troubleshooting Logic for Low Yield

low_yield_troubleshooting Start Low Yield of Cyclo(Sar-Sar) SynthesisType Which synthesis method? Start->SynthesisType SPPS Solid-Phase (SPPS) SynthesisType->SPPS SPPS SolutionPhase Solution-Phase SynthesisType->SolutionPhase Solution PrematureCleavage Probable Cause: Premature DKP Formation SPPS->PrematureCleavage InefficientCyclization Probable Cause: Inefficient Cyclization SolutionPhase->InefficientCyclization Oligomerization Probable Cause: Oligomerization SolutionPhase->Oligomerization Solution1 Solution: Use 2-CTC Resin PrematureCleavage->Solution1 Solution2 Solution: Optimize Cyclization (High Dilution, Coupling Reagent) InefficientCyclization->Solution2 Solution3 Solution: High Dilution & Slow Addition Oligomerization->Solution3

Caption: Troubleshooting logic for low yields in Cyclo(Sar-Sar) synthesis.

Reaction Pathway for Diketopiperazine Formation in SPPS

dkp_formation Resin Resin-O-CO-Sar-NH(Me)-CO-Sar-Fmoc Deprotection Deprotection (Piperidine) Resin->Deprotection 1 Intermediate Resin-O-CO-Sar-NH(Me)-CO-Sar-NH2 Deprotection->Intermediate 2 Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization 3 Products Cyclo(Sar-Sar) + Resin-OH Cyclization->Products 4

Caption: Pathway of premature DKP formation during solid-phase synthesis.

References

Technical Support Center: Optimizing Crystallization for High-Purity Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity sarcosine (B1681465) anhydride (B1165640) through optimized crystallization techniques. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is sarcosine anhydride and what are its key properties?

A1: this compound, also known as 1,4-dimethyl-2,5-piperazinedione, is a cyclic dipeptide derivative of sarcosine.[1][2] It is a white crystalline solid.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H10N2O2[1][2]
Molecular Weight142.16 g/mol [1][3]
Melting Point144-147 °C[3][4]
SolubilitySoluble in water. Can be crystallized from water, ethanol, or ethyl acetate.[3][4]

Q2: What are the common impurities encountered during the synthesis and crystallization of this compound?

A2: Impurities in this compound can originate from the starting materials or side reactions during synthesis. Potential impurities include:

  • Unreacted Sarcosine: The precursor amino acid, sarcosine (N-methylglycine), may remain if the cyclization reaction is incomplete.[5][6]

  • Linear Dipeptides: Incomplete cyclization can lead to the presence of linear sarcosylsarcosine.

  • Oligomeric Species: Intermolecular reactions can lead to the formation of linear or cyclic oligomers, especially at high concentrations.

  • Racemization Products: If the synthesis involves chiral precursors, racemization can lead to diastereomeric impurities which can be difficult to separate.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be trapped in the crystal lattice.[7]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the main compound and detecting impurities. A reverse-phase C18 column is often a good starting point.[8][]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and requires derivatization for non-volatile compounds like sarcosine.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of this compound and identify impurities with distinct spectral signatures.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the presence of impurities, which can cause a broadening and depression of the melting peak.[]

Troubleshooting Crystallization Issues

This section provides a question-and-answer guide to troubleshoot common problems encountered during the crystallization of this compound.

Q4: My crystallization attempt resulted in a low yield. How can I improve it?

A4: Low yield can be attributed to several factors. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
High Solubility in the Chosen Solvent This compound is soluble in water. If using an aqueous system, consider adding a less polar co-solvent (e.g., acetone, ethanol) to decrease solubility and promote precipitation.[4]
Suboptimal Supersaturation Carefully control the cooling rate. A slow, gradual cooling process generally leads to larger, purer crystals and higher recovery. Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.
Incomplete Crystallization Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation before filtration.
Loss During Filtration Use a filter medium with an appropriate pore size to prevent the loss of fine crystals. Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor without significant dissolution of the product.

Q5: The purity of my crystallized this compound is not satisfactory. What steps can I take to improve it?

A5: Improving purity often involves optimizing the crystallization conditions to selectively crystallize the desired product while leaving impurities in the mother liquor.

Potential CauseRecommended Solution
Co-precipitation of Impurities The choice of solvent is critical. Experiment with different solvent systems (e.g., water, ethanol, ethyl acetate, or mixtures thereof) to find one where this compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature) while the impurities remain soluble.[3][7][11][12][13]
Inclusion of Solvent in the Crystal Lattice Varying the solvent can prevent the formation of solvates. Drying the crystals under vacuum at a slightly elevated temperature can help remove residual solvent.[7]
Trapping of Mother Liquor Ensure efficient washing of the filter cake with a small amount of cold, fresh solvent. Avoid overly rapid crystal growth, which can lead to inclusions.
Presence of Stereoisomers If racemization is a possibility during synthesis, chiral chromatography may be necessary to separate the diastereomers before the final crystallization step.[14]

Q6: The crystals I obtained are very small (fine powder). How can I grow larger crystals?

A6: The formation of small crystals is often due to rapid nucleation. To promote the growth of larger crystals, the rate of nucleation should be controlled.

StrategyImplementation
Slower Cooling Rate Decrease the rate of temperature reduction. A slower cooling profile allows for crystal growth to dominate over nucleation.
Reduced Supersaturation Start with a solution that is just saturated at a higher temperature. This can be achieved by using a slightly larger volume of solvent.
Seeding Introduce a small number of pre-existing, high-purity crystals of this compound to the supersaturated solution to act as nucleation sites.
Constant Temperature Crystallization Utilize techniques like solvent evaporation at a constant temperature to slowly increase the concentration and promote gradual crystal growth.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound to improve its purity.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a chosen solvent (e.g., deionized water, ethanol, or ethyl acetate) at an elevated temperature (e.g., 60-70°C). Stir until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagrams

experimental_workflow cluster_synthesis Crude Product cluster_crystallization Crystallization Process cluster_analysis Purity Analysis crude Crude this compound dissolution 1. Dissolution in Optimal Solvent crude->dissolution filtration 2. Hot Filtration (if necessary) dissolution->filtration cooling 3. Controlled Cooling filtration->cooling isolation 4. Crystal Isolation (Filtration) cooling->isolation washing 5. Crystal Washing isolation->washing drying 6. Drying washing->drying pure_product High-Purity This compound drying->pure_product hplc HPLC gcms GC-MS nmr NMR dsc DSC pure_product->hplc Verify Purity pure_product->gcms Verify Purity pure_product->nmr Verify Structure pure_product->dsc Verify Thermal Properties troubleshooting_logic start Crystallization Outcome low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No optimize_yield Optimize Yield: - Change solvent/co-solvent - Slower cooling - Lower final temperature low_yield->optimize_yield Yes small_crystals Small Crystals? low_purity->small_crystals No optimize_purity Optimize Purity: - Screen different solvents - Recrystallize - Optimize washing low_purity->optimize_purity Yes optimize_size Optimize Crystal Size: - Slower cooling rate - Use seeding - Reduce supersaturation small_crystals->optimize_size Yes success High-Purity Product small_crystals->success No optimize_yield->low_purity optimize_purity->small_crystals optimize_size->success failure Re-evaluate Synthesis

References

Technical Support Center: Characterization of 1,4-Dimethylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,4-Dimethylpiperazine-2,5-dione (also known as Sarcosine (B1681465) Anhydride).

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for 1,4-Dimethylpiperazine-2,5-dione in NMR and Mass Spectrometry?

A1: The structural simplicity of 1,4-Dimethylpiperazine-2,5-dione gives rise to a relatively straightforward spectroscopic profile.

  • 1H NMR: You should expect two singlets. One corresponds to the N-methyl protons, and the other to the methylene (B1212753) protons of the piperazine (B1678402) ring. The integration ratio should be 3:2, respectively.

  • 13C NMR: Three distinct signals are anticipated: one for the methyl carbons, one for the methylene carbons, and one for the carbonyl carbons.

  • Mass Spectrometry (EI): The molecular ion peak (M+) should be observed at m/z 142. Common fragment ions may arise from the loss of a methyl group or cleavage of the piperazine ring.

Q2: What are some common impurities that might be present in a sample of 1,4-Dimethylpiperazine-2,5-dione?

A2: Impurities can arise from the synthesis process, which typically involves the cyclization of sarcosine. Potential impurities include:

  • Sarcosine: Unreacted starting material.

  • Linear Dipeptides: Incomplete cyclization can result in linear dimers of sarcosine.

  • Oligomers: Intermolecular reactions can lead to the formation of cyclic or linear trimers and higher-order oligomers.

  • Residual Solvents: Solvents used in the synthesis and purification, such as toluene (B28343) or ethanol, may be present.

  • Water: The compound can be hygroscopic, so water may be present.

Q3: My 1H NMR spectrum shows broad peaks. What could be the cause?

A3: Broadening of NMR signals for 1,4-Dimethylpiperazine-2,5-dione can be attributed to several factors:

  • Conformational Exchange: The piperazine ring can undergo conformational inversion (boat-chair interconversion). If this exchange is on the NMR timescale, it can lead to broadened peaks. Running the NMR at different temperatures (variable temperature NMR) can help to either sharpen the signals (at higher temperatures) or resolve the individual conformers (at lower temperatures).

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample Viscosity: A highly concentrated sample can be viscous, leading to broader lines. Diluting the sample may help.

  • Hygroscopic Nature: The presence of water can sometimes affect the spectral resolution. Ensure your sample and NMR solvent are dry.

Q4: I am having difficulty developing a robust HPLC method for purity analysis. What are some key considerations?

A4: Developing an HPLC method for a polar compound like 1,4-Dimethylpiperazine-2,5-dione can be challenging. Here are some tips:

  • Column Choice: A standard C18 column may not provide sufficient retention. Consider using a polar-embedded or polar-endcapped C18 column, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of this polar analyte.

  • Mobile Phase: A mobile phase of acetonitrile (B52724) and water is a good starting point.[1] For mass spectrometry compatibility, use a volatile acid modifier like formic acid instead of phosphoric acid.[1]

  • Peak Shape: Peak tailing can be an issue with amine-containing compounds. This can be due to interactions with residual silanols on the silica (B1680970) support. Using a highly endcapped column or adding a small amount of a competing amine (like triethylamine) to the mobile phase can improve peak shape.

  • Detection: The compound has a weak UV chromophore. For sensitive detection, a low wavelength (e.g., 210 nm) should be used. Alternatively, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer is recommended.

Troubleshooting Guides

Guide 1: Unexpected Peaks in NMR or Mass Spectra

This guide will help you identify the source of unexpected peaks in your analytical data.

G Troubleshooting Unexpected Peaks start Unexpected peaks observed in NMR or MS check_mw Does the m/z of the unexpected peak in MS correspond to a known impurity? start->check_mw check_nmr Do the chemical shifts and coupling patterns in NMR match known impurities? check_mw->check_nmr No is_starting_material Peak corresponds to sarcosine or its linear dimer. check_mw->is_starting_material Yes is_oligomer Peak corresponds to a higher molecular weight species (e.g., trimer). check_mw->is_oligomer Yes is_solvent Peak corresponds to a known solvent. check_nmr->is_solvent Yes unknown_impurity Unknown impurity. Consider further characterization (e.g., 2D NMR, HRMS). check_nmr->unknown_impurity No repurify Action: Repurify the sample (e.g., recrystallization, chromatography). is_starting_material->repurify is_solvent->repurify is_oligomer->repurify unknown_impurity->repurify

Caption: Troubleshooting workflow for identifying unexpected peaks.

Guide 2: Poor Chromatographic Peak Shape

This guide addresses common issues related to peak shape in HPLC analysis.

G Troubleshooting Poor HPLC Peak Shape start Poor peak shape observed (tailing, fronting, or splitting) check_overload Is the sample concentration too high? start->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_secondary_interactions Are there secondary interactions with the stationary phase? check_overload->check_secondary_interactions No modify_mobile_phase Action: Add a competing base (e.g., triethylamine) to the mobile phase or use a different column. check_secondary_interactions->modify_mobile_phase Yes check_column_health Is the column old or contaminated? check_secondary_interactions->check_column_health No replace_column Action: Flush the column or replace it. check_column_health->replace_column Yes check_solvent_mismatch Is the sample solvent stronger than the mobile phase? check_column_health->check_solvent_mismatch No adjust_solvent Action: Dissolve the sample in the mobile phase. check_solvent_mismatch->adjust_solvent Yes G General Analytical Workflow for Characterization sample 1,4-Dimethylpiperazine-2,5-dione Sample hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (1H, 13C) (Structure Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight and Fragmentation) sample->ms ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir data_analysis Data Analysis and Interpretation hplc->data_analysis nmr->data_analysis ms->data_analysis ftir->data_analysis report Characterization Report data_analysis->report

References

Preventing degradation of Sarcosine anhydride during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Sarcosine (B1681465) Anhydride (B1165640) during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the storage and stability of sarcosine anhydride.

Issue 1: Visible Changes in this compound Powder (e.g., clumping, discoloration)

  • Question: My this compound powder appears clumped and has a slight yellowish tint. What could be the cause, and how can I prevent this?

  • Answer: Clumping and discoloration are often signs of moisture absorption and potential degradation. This compound is hygroscopic and can hydrolyze in the presence of water. To prevent this, ensure the following:

    • Storage Container: Always store this compound in a tightly sealed container. The original manufacturer's container is ideal. If you need to transfer it, use a container with a secure, airtight seal.

    • Storage Environment: Store the container in a cool, dry, and well-ventilated area. The use of a desiccator is highly recommended to maintain a low-humidity environment.[1][2][3]

    • Handling: Minimize the time the container is open to the atmosphere. When weighing or handling the compound, do so in a low-humidity environment, such as a glove box or a room with controlled humidity.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: I am observing variability in my experimental results using this compound from a previously opened bottle. Could this be due to degradation?

  • Answer: Yes, inconsistent results can be a symptom of this compound degradation. The primary degradation pathway is hydrolysis, which would reduce the purity of your starting material. To troubleshoot this:

    • Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your current stock of this compound. Compare the chromatogram to that of a new, unopened batch if available.

    • Proper aliquoting: To avoid repeated opening and closing of the main stock container, it is good practice to aliquot the desired amounts for your experiments.

    • Storage of Solutions: If you are preparing stock solutions, be aware that this compound is more susceptible to degradation in solution. Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store them at low temperatures (2-8 °C) and for a short duration. The stability in different solvents should be validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2][3] Storing at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended to minimize degradation.

Q2: What are the main degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are:

  • Hydrolysis: The diketopiperazine ring is susceptible to hydrolysis, which breaks the amide bonds to form the linear dipeptide, sarcosylsarcosine, and subsequently the amino acid, sarcosine. This process is catalyzed by moisture and can be accelerated by acidic or basic conditions.

  • Oxidation: Although less common for the core structure, oxidative degradation can occur, especially in the presence of strong oxidizing agents or upon exposure to light and air over extended periods.[3]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound, like other diketopiperazines, is most stable in neutral aqueous solutions (around pH 7). Its degradation via hydrolysis is significantly accelerated under both acidic (pH < 3) and basic (pH > 8) conditions.

Q4: Can I store this compound in solution?

A4: It is generally not recommended to store this compound in solution for extended periods due to the increased risk of hydrolysis. If you must store solutions, they should be prepared fresh and used as soon as possible. For short-term storage, use a neutral pH buffer, store at 2-8 °C, and protect from light. The stability of this compound in your specific solvent system should be experimentally determined.

Q5: How can I detect and quantify the degradation of this compound?

A5: The most common and effective method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradants, allowing for accurate quantification of purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table provides a representative stability profile based on data from analogous diketopiperazines and general chemical principles. This data should be used as a guideline, and it is recommended to perform your own stability studies for critical applications.

Storage ConditionTemperatureRelative HumidityLight ConditionExpected Purity after 1 Year (Solid State)
Recommended2-8 °C< 30% (in desiccator)Protected from light> 99%
Room Temperature20-25 °C~50%Ambient light95 - 99%
Accelerated40 °C75%Protected from light< 95%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method that can be adapted to assess the stability of this compound.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Expose solid this compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24-48 hours.

    • Neutralize acidic and basic samples before injection.

5. Analysis:

  • Inject the standard solution and the prepared forced degradation samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.

6. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Degradation_Pathway SA This compound (Diketopiperazine) SS Sarcosylsarcosine (Linear Dipeptide) SA->SS Hydrolysis (H₂O, H⁺ or OH⁻) OP Oxidation Products SA->OP Oxidation (e.g., H₂O₂, light) S Sarcosine (Amino Acid) SS->S Further Hydrolysis

Caption: Chemical degradation pathways of this compound.

Troubleshooting_Workflow start Start: Inconsistent Results or Visible Degradation check_storage Review Storage Conditions: - Tightly sealed? - Cool, dry, dark place? start->check_storage correct_storage Action: Improve storage (e.g., use desiccator) check_storage->correct_storage No assess_purity Assess Purity: Perform HPLC analysis check_storage->assess_purity Yes correct_storage->assess_purity purity_ok Purity > 98%? assess_purity->purity_ok discard Action: Discard degraded stock. Use a fresh batch. purity_ok->discard No proceed Proceed with experiment purity_ok->proceed Yes discard->start other_factors Consider other experimental factors proceed->other_factors

References

Overcoming solubility issues of Sarcosine anhydride in aqueous media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Sarcosine (B1681465) Anhydride (B1165640) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of sarcosine anhydride?

This compound is generally reported to be soluble in water. However, "soluble" is a qualitative term. Its parent monomer, sarcosine, is very soluble in water, with a reported solubility of 1480 g/L at 20°C. While this suggests some degree of water solubility for the cyclic dimer, practical experiments may reveal limitations depending on the desired concentration and specific buffer conditions.

Q2: Why am I observing poor solubility of my this compound sample?

Several factors can contribute to poor aqueous solubility of cyclic peptides like this compound:

  • Purity of the compound: Impurities can significantly impact solubility.

  • Physical form: The crystalline structure of the solid can affect its dissolution rate.

  • Intermolecular aggregation: Cyclic dipeptides can form aggregates through hydrogen bonding, reducing their solubility.[1]

  • pH of the medium: The pH of your aqueous solution can influence the charge state of any ionizable groups, which in turn affects solubility.[2][3]

  • Temperature: Temperature can influence the solubility of compounds.[2]

Q3: Can I use organic co-solvents to dissolve this compound?

Yes, using organic co-solvents is a common strategy to enhance the solubility of poorly soluble compounds.[4][5] For cyclic peptides, common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] It is recommended to first dissolve the this compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Always consider the tolerance of your downstream application to the chosen organic solvent.

Q4: How does pH adjustment affect the solubility of this compound?

Adjusting the pH of the solution can significantly impact the solubility of peptides.[2][3][6] Peptides are generally more soluble at pH values away from their isoelectric point.[3] For this compound, which is derived from the N-methylated amino acid sarcosine, altering the pH may influence its hydrogen bonding capacity and interactions with the solvent.

Q5: Are there advanced formulation strategies to improve solubility?

For persistent solubility issues, advanced formulation strategies can be employed. These include the use of:

  • Cyclodextrins: These can form inclusion complexes with the compound, enhancing its solubility.[7][8]

  • Nanogels: Encapsulation in nanogels, such as those made from hyaluronic acid, can improve the solubility of water-insoluble cyclic peptides.[7]

  • Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be effective for poorly soluble molecules.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common solubility issues encountered with this compound.

Problem: this compound powder is not dissolving in water or buffer.
Possible Cause Suggested Solution
Low intrinsic solubility at the current conditions. Proceed through the "Systematic Solubilization Workflow" outlined below.
Slow dissolution kinetics. 1. Gently heat the solution (not exceeding 40°C) with stirring.[2]2. Use sonication to break down solid particles and enhance solubilization.[2]
Precipitation upon addition to aqueous buffer. The compound may be "crashing out." Try preparing a concentrated stock solution in an appropriate organic co-solvent first, then dilute it slowly into the aqueous medium while vortexing.
Problem: The solution is cloudy or contains visible particulates after initial dissolution.
Possible Cause Suggested Solution
Incomplete dissolution or suspension. 1. Confirm insolubility by sonicating the sample.2. If it remains cloudy, the compound is likely suspended, not dissolved. A stronger solvent system is needed.
Presence of insoluble impurities. Centrifuge the solution to pellet any undissolved material before use.[2] Consider repurifying the this compound sample if purity is a concern.

Summary of Factors Influencing this compound Solubility

The following table summarizes the expected impact of various experimental parameters on the aqueous solubility of this compound, based on general principles for cyclic peptides.

Parameter Effect on Solubility General Recommendation
pH Can increase or decrease solubility.Experiment with a pH range away from the isoelectric point. For neutral compounds, the effect might be less pronounced but can still influence hydrogen bonding.
Temperature Generally increases solubility.Gentle warming (e.g., to 37°C) can be effective. Avoid excessive heat which could degrade the compound.
Co-solvents (e.g., DMSO, Ethanol) Significantly increases solubility.Use the minimum amount necessary for dissolution. Prepare a concentrated stock and dilute.
Ionic Strength High ionic strength can decrease solubility ("salting out").Use buffers with moderate ionic strength unless high salt is required for the application.
Additives (e.g., Cyclodextrins) Can increase solubility through complexation.Consider for formulations where co-solvents are not desirable.

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization
  • Weigh the desired amount of this compound into a sterile vial.

  • Add a small volume of high-purity water or the desired aqueous buffer.

  • Vortex the vial for 1-2 minutes.

  • If the solid does not dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect for complete dissolution against a dark background.

  • If undissolved solid remains, proceed to Protocol 2 or 3.

Protocol 2: Solubilization using a Co-solvent
  • Weigh the this compound into a sterile vial.

  • Add a minimal volume of a suitable organic co-solvent (e.g., DMSO, ethanol).

  • Vortex until the solid is completely dissolved.

  • Slowly add the desired aqueous buffer to the concentrated stock solution, vortexing during the addition, until the final desired concentration is reached.

  • If precipitation occurs during dilution, a higher ratio of co-solvent may be necessary.

Protocol 3: pH Adjustment for Solubility Enhancement
  • Prepare a suspension of this compound in unbuffered or lightly buffered water.

  • While stirring, add small aliquots of a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH) to adjust the pH.

  • Monitor the solution for clarity after each addition.

  • Once the compound is dissolved, adjust the pH to the final desired value for your experiment, being mindful that it may precipitate again if the pH returns to an unfavorable range.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Undissolved This compound protocol1 Protocol 1: Attempt dissolution in aqueous buffer start->protocol1 sonicate Apply Sonication and/or Gentle Heat protocol1->sonicate is_dissolved1 Completely Dissolved? sonicate->is_dissolved1 success Success: Proceed with Experiment is_dissolved1->success Yes protocol2 Protocol 2: Use a Co-solvent (e.g., DMSO, Ethanol) is_dissolved1->protocol2 No is_dissolved2 Completely Dissolved? protocol2->is_dissolved2 is_dissolved2->success Yes protocol3 Protocol 3: Attempt pH Adjustment is_dissolved2->protocol3 No is_dissolved3 Completely Dissolved? protocol3->is_dissolved3 is_dissolved3->success Yes fail Consider Advanced Formulation Strategies (e.g., Cyclodextrins) is_dissolved3->fail No

A troubleshooting decision tree for achieving complete dissolution of this compound.

G Co-Solvent Experimental Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution weigh Weigh this compound add_cosolvent Add minimal volume of organic co-solvent (e.g., DMSO) weigh->add_cosolvent dissolve_stock Vortex to dissolve add_cosolvent->dissolve_stock add_buffer Slowly add aqueous buffer to the stock solution dissolve_stock->add_buffer vortex_dilute Vortex during addition add_buffer->vortex_dilute final_solution Final working solution vortex_dilute->final_solution

Workflow for dissolving this compound using a co-solvent to create a stock solution.

References

Technical Support Center: Stereochemical Control in Sarcosine Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling stereochemistry during the synthesis of sarcosine (B1681465) anhydride (B1165640) derivatives (substituted N-methylated 2,5-diketopiperazines).

Frequently Asked Questions (FAQs)

Q1: What are sarcosine anhydrides and why is their stereochemistry important?

A1: Sarcosine anhydrides are cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), derived from N-methylated amino acids. Sarcosine itself is N-methylglycine and is achiral. Therefore, to generate a chiral sarcosine anhydride, chiral N-methylated amino acids must be used as precursors. The stereochemistry of these molecules is critical as it dictates their three-dimensional structure, which in turn governs their biological activity. Different stereoisomers of a drug candidate can have vastly different pharmacological effects, with one being therapeutic and another being inactive or even toxic.

Q2: What are the main strategies for synthesizing stereochemically pure sarcosine anhydrides?

A2: The primary strategy involves a multi-step process that begins with the asymmetric synthesis of chiral N-methyl-α-amino acids. These are then coupled to form a linear dipeptide, which is subsequently deprotected and cyclized to form the desired diketopiperazine. Key strategies include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule to direct the stereoselective formation of the N-methylated amino acid.[1] Common auxiliaries include pseudoephedrine and those used in the Schöllkopf method.[2][3]

  • Solid-Phase Synthesis: Building the dipeptide on a resin support, which can include on-resin N-methylation, followed by cyclative release to form the diketopiperazine.[4][5]

Q3: Which amino acids are most prone to racemization during synthesis?

A3: While any chiral amino acid can undergo racemization (loss of stereochemical integrity), some are particularly susceptible.[6] These include:

  • Histidine (His): The imidazole (B134444) side chain can catalyze the abstraction of the α-proton.

  • Cysteine (Cys): The thiol group can promote racemization.

  • Phenylalanine (Phe) and other aromatic amino acids: The aromatic rings can stabilize the planar enolate intermediate, which facilitates racemization.

Q4: What is the primary mechanism of racemization during the cyclization of a linear dipeptide?

A4: The most common mechanism is through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate. During the activation of the C-terminal carboxyl group for cyclization, the peptide bond's carbonyl oxygen can attack the activated carboxyl, forming the oxazolone. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[6][7]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Final this compound Product

  • Symptom: NMR or chiral HPLC analysis of the final diketopiperazine shows a mixture of diastereomers (e.g., a mix of cis and trans isomers).

  • Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Epimerization during dipeptide cyclization. Optimize cyclization conditions: - Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, unhindered bases.[6] The choice of base is critical, as stronger bases can more readily abstract the α-proton, leading to racemization.[6]- Solvent: The polarity of the solvent can influence the rate of both cyclization and epimerization.[8] Less polar solvents may be preferable. Aprotic polar solvents like DMF can sometimes promote racemization.[6]- Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures accelerate epimerization.[6]- Concentration: Use high dilution conditions (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular side reactions.[6]
Racemization during saponification of the dipeptide ester. Avoid saponification for deprotection: Saponification (hydrolysis with a base like NaOH or LiOH) of methyl or ethyl esters of N-methylated dipeptides is known to cause significant racemization.[9] It is preferable to use a C-terminal protecting group that can be removed under non-basic conditions, such as a benzyl (B1604629) or t-butyl ester, which can be cleaved by hydrogenolysis or acidolysis, respectively.
Low stereochemical purity of the starting N-methyl-α-amino acids. Verify the enantiomeric excess (ee) of your precursors: Use a validated chiral HPLC or GC method to confirm the enantiopurity of the N-methylated amino acids before proceeding with the dipeptide coupling. If the purity is low, the synthesis of the chiral amino acid needs to be optimized or the material repurified.

Issue 2: Low Yield of the Desired this compound

  • Symptom: The final yield of the purified diketopiperazine is low.

  • Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Inefficient cyclization of the linear dipeptide. Optimize cyclization conditions: - Coupling Reagents: For solution-phase cyclization, ensure complete activation of the carboxylic acid. Reagents like HATU or PyBOP are often effective.[10]- Pre-organization: The conformation of the linear dipeptide can significantly impact the ease of cyclization. N-methylation itself can help pre-organize the backbone for cyclization.[10]- Solid-Phase Cyclative Release: This method can be very efficient. Treating a resin-bound N-methylated dipeptide with a base like 20% piperidine (B6355638) in DMF can lead to clean cyclization and release from the support.[4][5]
Formation of linear oligomers. Employ high dilution: As mentioned above, high dilution favors the intramolecular cyclization reaction over intermolecular polymerization.[6]
Decomposition of starting materials or product. Use mild reaction conditions: Avoid excessively high temperatures or prolonged reaction times. Ensure that all reagents are pure and solvents are anhydrous where necessary.

Data Presentation: Stereocontrol in Chiral N-Methyl-α-Amino Acid Synthesis

The synthesis of stereochemically pure sarcosine anhydrides begins with the preparation of enantiomerically enriched N-methyl-α-amino acids. Chiral auxiliaries are a highly effective method for this transformation.

Chiral Auxiliary Method Substrate Electrophile Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) Yield Reference
PseudoephedrinePseudoephedrine SarcosinamideBenzyl bromide>99:1 d.r.91%[2]
PseudoephedrinePseudoephedrine SarcosinamideAllyl bromide>99:1 d.r.89%[2]
Schöllkopf Bis-Lactim EtherBis-lactim ether of Gly-ValMethyl Iodide>95% d.e.Not specified[3]
Evans OxazolidinoneN-Acyl OxazolidinoneAlkyl Halide>95% d.e.High[3][11]
Oppolzer's CamphorsultamN-Acyl CamphorsultamAlkyl HalideHighHigh[3]

Experimental Protocols

This section provides a detailed, representative methodology for the stereoselective synthesis of a chiral this compound, cyclo(L-NMe-Ala-L-NMe-Ala), based on established procedures using a pseudoephedrine chiral auxiliary.

Part 1: Synthesis of N-Boc-L-N-Methyl-Alanine via Pseudoephedrine Auxiliary

(Based on the Myers' asymmetric alkylation methodology) [2]

  • Preparation of (+)-Pseudoephedrine (L)-Alaninamide:

    • To a solution of (+)-pseudoephedrine (1.0 eq) in THF, add LiCl (2.0 eq).

    • Cool the mixture to 0 °C and add a solution of the Weinreb amide of N-Boc-L-alanine in THF.

    • Stir the reaction at 0 °C until completion (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify by chromatography or recrystallization.

  • N-Methylation:

    • Dissolve the pseudoephedrine alaninamide in THF and cool to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) to deprotonate the amide nitrogen.

    • Add methyl iodide (MeI) and allow the reaction to warm slowly.

    • Quench the reaction and purify the N-methylated product.

  • Alkylation of the α-Carbon:

    • Dissolve the N-methylated pseudoephedrine alaninamide in THF with LiCl at -78 °C.

    • Add LDA to form the enolate.

    • Add methyl iodide as the electrophile.

    • Stir at -78 °C to 0 °C until the reaction is complete. The stereochemistry is directed by the chiral auxiliary. A high diastereoselectivity is expected.[2]

  • Auxiliary Cleavage:

    • Hydrolyze the amide bond by heating the alkylated product in a mixture of water and dioxane to yield N-methyl-L-alanine. This method avoids the racemization associated with basic hydrolysis.[2]

    • Protect the amine with a Boc group using (Boc)₂O and a suitable base to yield N-Boc-L-N-Methyl-Alanine.

Part 2: Dipeptide Formation and Cyclization
  • Dipeptide Coupling:

    • Couple two equivalents of N-Boc-L-N-Methyl-Alanine. In one equivalent, deprotect the Boc group using TFA in DCM to get the free amine. Convert the other equivalent to an activated ester or use a coupling reagent.

    • Couple the two amino acids using a low-racemization coupling reagent cocktail such as HATU/DIPEA or HBTU/HOBt in DMF.

    • This will yield the protected linear dipeptide: Boc-L-NMe-Ala-L-NMe-Ala-OH.

  • Esterification:

    • Esterify the C-terminus of the dipeptide, for example, by forming the methyl ester using TMS-diazomethane or MeOH/SOCl₂. This gives Boc-L-NMe-Ala-L-NMe-Ala-OMe.

  • Deprotection and Cyclization:

    • Remove the N-terminal Boc protecting group with TFA in DCM.

    • Neutralize the resulting ammonium (B1175870) salt in situ with a non-nucleophilic base (e.g., DIPEA).

    • The free amino group of the dipeptide methyl ester will spontaneously cyclize to form the diketopiperazine. This is often achieved by heating the neutralized dipeptide ester in a solvent like methanol (B129727) or isopropanol.[12] The cis-diastereomer is typically the kinetically favored product.[13]

    • Purify the final product, cyclo(L-NMe-Ala-L-NMe-Ala), by flash chromatography or recrystallization.

  • Stereochemical Analysis:

    • Determine the diastereomeric purity of the final product using 1H NMR spectroscopy and/or chiral HPLC. The chemical shifts of the α-protons can often distinguish between cis and trans isomers.[12][14]

Visualizations

Stereoselective_Synthesis_Workflow cluster_0 Part 1: Chiral N-Methyl-Amino Acid Synthesis cluster_1 Part 2: Dipeptide Formation & Cyclization A Chiral Amino Acid (e.g., L-Alanine) B Couple with Chiral Auxiliary (e.g., (+)-Pseudoephedrine) A->B C N-Methylation B->C D Diastereoselective Alkylation (forms second stereocenter) C->D E Auxiliary Cleavage (mild hydrolysis) D->E F N-Protection (e.g., Boc group) E->F G Enantiopure N-Boc-N-Methyl-L-Alanine F->G H N-Boc-N-Methyl-L-Alanine (x2) G->H I Peptide Coupling (low-racemization conditions) H->I J Protected Linear Dipeptide I->J K N-Terminal Deprotection (e.g., TFA) J->K L Intramolecular Cyclization (Base, Heat) K->L M Chiral this compound cyclo(L-NMe-Ala-L-NMe-Ala) L->M

Caption: Workflow for stereoselective this compound synthesis.

Troubleshooting_Logic Start Poor Diastereoselectivity (Mixture of cis/trans isomers) Q1 Was saponification used to deprotect the dipeptide ester? Start->Q1 Sol1 Switch to non-basic cleavage (e.g., hydrogenolysis of benzyl ester or acidolysis of t-butyl ester). Q1->Sol1 Yes Q2 Check Cyclization Conditions Q1->Q2 No End Improved Diastereoselectivity Sol1->End Sol2a Use weaker/hindered base (e.g., NMM, collidine). Q2->Sol2a Sol2b Lower reaction temperature (e.g., 0 °C to RT). Q2->Sol2b Sol2c Use high dilution. Q2->Sol2c Q3 Is the starting N-methyl amino acid enantiopure? Sol2a->Q3 Sol2b->Q3 Sol2c->Q3 Sol3 Re-purify or re-synthesize the chiral amino acid. Verify ee% by chiral HPLC. Q3->Sol3 No Q3->End Yes

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Optimizing reaction parameters for the functionalization of Sarcosine anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction parameters for the functionalization of sarcosine (B1681465) anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of sarcosine anhydride?

A1: this compound, a cyclic diketopiperazine, possesses two secondary amide nitrogens. These nitrogens are the primary sites for functionalization. The molecule can be deprotonated with a suitable base to form a nucleophilic anion, which can then react with various electrophiles. The reactivity is influenced by the stability of the ring and potential steric hindrance.

Q2: Which solvents are recommended for the functionalization of this compound?

A2: The choice of solvent is critical and depends on the specific reaction. Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly employed to facilitate the dissolution of the anhydride and the reagents while avoiding unwanted side reactions with protic sources.

Q3: What are common side reactions to be aware of?

A3: Common side reactions include hydrolysis of the anhydride ring if moisture is present, over-alkylation or di-functionalization if stoichiometry is not carefully controlled, and side reactions involving the chosen electrophile.[1] In some cases, elimination reactions may compete with the desired substitution.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Deprotonation The base used may not be strong enough to deprotonate the amide nitrogen. Consider using a stronger base (e.g., NaH, LDA) or increasing the equivalents of the base.
Poor Nucleophilicity The deprotonated this compound may not be sufficiently nucleophilic. Changing the solvent to one that better solvates the counter-ion (e.g., adding HMPA as a co-solvent, with appropriate safety precautions) can enhance nucleophilicity.
Inactive Electrophile The electrophile may have degraded or is inherently unreactive. Verify the purity and reactivity of the electrophile. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl bromide).
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor for product formation and potential decomposition.[2]
Moisture Contamination Water can quench the anionic intermediate and hydrolyze the anhydride.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Formation of Multiple Products (Di-functionalization or Side Products)
Potential Cause Suggested Solution
Excess Electrophile Using a large excess of the electrophile can lead to the functionalization of both nitrogen atoms. Carefully control the stoichiometry, aiming for a 1:1 ratio of the deprotonated anhydride to the electrophile for mono-functionalization.
High Reaction Temperature Elevated temperatures can sometimes promote side reactions or decomposition. Try running the reaction at a lower temperature for a longer period.
Incorrect Order of Addition Adding the anhydride to a mixture of base and electrophile might lead to localized high concentrations and side reactions. Consider adding the electrophile slowly to a solution of the pre-formed deprotonated anhydride.
Competing Reaction Pathways The chosen base or solvent might be participating in the reaction. Review the compatibility of all reagents and consider alternatives.

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add this compound to the flask and cool the mixture to 0 °C in an ice bath. Slowly add one equivalent of a strong base (e.g., NaH, 60% dispersion in mineral oil).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Electrophile Addition: Slowly add one equivalent of the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Mono-Alkylation Yield
Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF251275
2NaH (1.1)DMF251282
3KHMDS (1.1)THF0 to 25885
4NaH (2.2)THF251220 (plus di-alkylated)
5NaH (1.1)THF60465 (with decomposition)

Visualizations

experimental_workflow prep Preparation (Inert Atmosphere, Anhydrous Solvent) deprot Deprotonation (Add this compound, Cool to 0°C, Add Base) prep->deprot anion Anion Formation (Stir at 0°C for 30-60 min) deprot->anion electro Electrophile Addition (Slowly add Electrophile at 0°C) anion->electro reaction Reaction (Warm to RT, Stir 2-24h, Monitor) electro->reaction quench Quenching (Add Sat. aq. NH4Cl) reaction->quench extract Extraction & Workup (Extract with Organic Solvent, Wash, Dry) quench->extract purify Purification (Column Chromatography) extract->purify

Caption: Experimental workflow for N-functionalization of this compound.

troubleshooting_logic start Low or No Yield q1 Is the base strong enough? start->q1 s1 Use a stronger base (e.g., NaH, LDA) q1->s1 No q2 Is the reaction anhydrous? q1->q2 Yes s2 Use oven-dried glassware and anhydrous solvents q2->s2 No q3 Is the temperature optimal? q2->q3 Yes s3 Screen different temperatures q3->s3 No

Caption: Troubleshooting logic for low product yield.

reaction_pathway sub Sarcosine Anhydride anion Anion Intermediate sub->anion + Base product Mono-functionalized Product anion->product + Electrophile (E+) di_product Di-functionalized Product product->di_product + Base, E+ (Excess)

Caption: A potential reaction pathway for the functionalization of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Sarcosine Anhydride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during chromatographic analysis of this and similar cyclic dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The primary cause of peak tailing for cyclic dipeptides like this compound, which contain amide functional groups, is secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC using silica-based columns, residual silanol (B1196071) groups on the silica (B1680970) surface can be deprotonated and carry a negative charge. These can then interact with any positive charge on the analyte, leading to a secondary retention mechanism that causes peak tailing.[2]

Q2: What is the pKa of this compound and why is it important for my HPLC method?

A2: The predicted pKa of this compound is approximately -0.91. This value is critical for method development as it indicates that this compound is a very weak base. To minimize interactions with silanol groups and achieve a symmetrical peak shape, it is generally recommended to maintain the mobile phase pH at least 2 units away from the analyte's pKa.[3] Given the very low predicted pKa, operating in the typical reversed-phase pH range of 2-8 should keep the molecule in a neutral state, which is advantageous for good peak shape.

Q3: Can I use a standard C18 column for this compound analysis?

A3: While a standard C18 column can be used, it may not be the optimal choice for achieving the best peak shape due to potential secondary interactions with residual silanols.[4] If a C18 column is used, it is crucial to use a modern, high-purity, end-capped column to minimize these interactions. For challenging separations or persistent peak tailing, consider alternative stationary phases.[5]

Q4: How does sample overload affect the peak shape of this compound?

A4: Injecting too high a concentration of this compound can lead to column overload, which saturates the stationary phase and results in peak distortion, often manifesting as peak tailing or fronting.[1][2] If you observe that the peak shape deteriorates at higher concentrations, try reducing the injection volume or diluting your sample.[2]

Q5: My peak is still tailing after optimizing the mobile phase. What else could be the cause?

A5: If peak tailing persists after mobile phase optimization, consider the following hardware and column-related issues:

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded.[4]

  • Column Voids: A void at the head of the column can cause band broadening and peak tailing.[2]

  • Blocked Frit: A partially blocked inlet frit can lead to a distorted flow path and poor peak shape.[2]

  • Extra-column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_overload Check for Column Overload (Dilute sample 5-10x) start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes reduce_conc Reduce Sample Concentration/ Injection Volume overload_yes->reduce_conc Yes overload_no No Improvement overload_yes->overload_no No resolved Peak Shape Improved reduce_conc->resolved mobile_phase Optimize Mobile Phase overload_no->mobile_phase adjust_ph Adjust pH (2.5-4.0) mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) mobile_phase->add_modifier change_organic Change Organic Solvent (ACN vs. MeOH) mobile_phase->change_organic column_eval Evaluate Column adjust_ph->column_eval add_modifier->column_eval change_organic->column_eval use_endcapped Use High-Purity, End-Capped Column column_eval->use_endcapped alt_stationary_phase Try Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) column_eval->alt_stationary_phase system_check Check HPLC System use_endcapped->system_check alt_stationary_phase->system_check flush_column Flush Column system_check->flush_column check_connections Check Fittings and Tubing (Minimize Dead Volume) system_check->check_connections replace_frit Replace Inlet Frit system_check->replace_frit flush_column->resolved check_connections->resolved replace_frit->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Data Presentation: Mobile Phase Optimization Parameters

The following table summarizes key mobile phase parameters that can be adjusted to improve the peak shape of this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 4.0To ensure complete protonation of residual silanol groups on the stationary phase, minimizing secondary interactions.[4]
Buffer Concentration 10 - 50 mMTo maintain a stable pH across the column and prevent on-column pH shifts.[4]
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent and can help to mask residual silanols, improving peak shape for cyclic peptides.[1]
Organic Solvent Acetonitrile (ACN) or Methanol (MeOH)The choice of organic solvent can affect selectivity and peak shape. ACN often provides sharper peaks.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH and Modifier Optimization

Objective: To determine the optimal mobile phase pH and modifier concentration for symmetrical peak shape.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)

    • Mobile Phase C: 20 mM Phosphate Buffer in Water, adjusted to pH 3.0

    • Mobile Phase D: 20 mM Phosphate Buffer in Water, adjusted to pH 7.0

    • Organic Modifier: Acetonitrile

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Acetonitrile).

    • Inject a standard solution of this compound.

    • Run a suitable gradient (e.g., 5-95% Acetonitrile over 20 minutes).

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing:

    • Repeat step 2 for each of the prepared aqueous mobile phases (B, C, and D), ensuring the column is thoroughly equilibrated before each new mobile phase is introduced.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase to identify the conditions that provide the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Reverse Column Direction: Reverse the flow direction of the column.

  • Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:

    • HPLC-grade water (to remove buffers)

    • Isopropanol

    • Hexane

    • Isopropanol

    • HPLC-grade water

    • Your mobile phase

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test Column Performance: Inject a standard of this compound to evaluate if the peak shape has improved.

General Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for developing a separation method for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably end-capped.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Gradient: 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

References

Minimizing impurities in the large-scale production of Cyclo(Sar-Sar).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of Cyclo(Sar-Sar).

Troubleshooting Guide: Minimizing Impurities

This guide addresses common issues encountered during the synthesis and purification of Cyclo(Sar-Sar) and provides systematic solutions to identify and resolve them.

Problem ID Issue Potential Cause Recommended Solution
CSS-T01 Presence of Linear Dipeptide (Sar-Sar) ImpurityIncomplete cyclization of the linear dipeptide precursor.- Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote cyclization. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. - Choice of Coupling Reagent: For the initial dipeptide formation, using coupling reagents like DIC (diisopropylcarbodiimide) in the presence of an additive like HOAt (1-hydroxy-7-azabenzotriazole) can improve coupling efficiency and reduce side reactions. - Purification: Utilize reversed-phase HPLC for effective separation of the more polar linear dipeptide from the cyclic product.[1]
CSS-T02 Formation of Higher-Order OligomersHigh concentration of the linear dipeptide precursor during cyclization can favor intermolecular reactions over intramolecular cyclization.- High-Dilution Conditions: Perform the cyclization step under high-dilution conditions to favor the formation of the cyclic monomer. - Slow Addition of Precursor: Add the linear dipeptide precursor slowly to the reaction mixture to maintain a low concentration.
CSS-T03 Epimerization/RacemizationThe use of strong bases or high temperatures can lead to the abstraction of the α-proton, causing racemization.[2]- Base Selection: Use a milder base for neutralization steps. For example, diisopropylethylamine (DIPEA) can be a suitable choice.[2] - Temperature Control: Maintain low temperatures (0 °C to room temperature) during the coupling and cyclization steps to minimize the risk of epimerization.[2]
CSS-T04 Residual Solvents in Final ProductInefficient removal of solvents used during synthesis and purification.- Lyophilization: For final product isolation, lyophilization (freeze-drying) is an effective method for removing residual solvents. - Drying Under High Vacuum: Dry the final product under high vacuum at a slightly elevated temperature (if the product is thermally stable) for an extended period.
CSS-T05 Poor Separation During HPLC PurificationInappropriate column, mobile phase, or gradient selection.- Column Selection: Use a C18 or C8 reversed-phase column for good separation based on hydrophobicity.[1] - Mobile Phase Optimization: Develop a suitable gradient of a polar mobile phase (e.g., water with 0.1% TFA) and an organic modifier (e.g., acetonitrile (B52724) with 0.1% TFA).[3] - Method Development: Start with analytical scale HPLC to optimize the separation method before scaling up to preparative HPLC.
Experimental Protocols
General Synthesis of Cyclo(Sar-Sar)

This protocol describes a general method for the synthesis of Cyclo(Sar-Sar) starting from N-Boc-sarcosine.

1. Synthesis of Linear Dipeptide (Boc-Sar-Sar-OMe):

  • Dissolve N-Boc-sarcosine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C.

  • Add a coupling reagent such as EDC (1.1 eq) and an additive like HOBt (1.1 eq).

  • Add sarcosine (B1681465) methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base like DIPEA (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

2. Boc Deprotection and Cyclization:

  • Dissolve the purified linear dipeptide (Boc-Sar-Sar-OMe) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting amine salt in a large volume of a suitable solvent like methanol (B129727) or isopropanol.

  • Add a base such as sodium bicarbonate or DIPEA and heat the solution to reflux.

  • Monitor the cyclization to form Cyclo(Sar-Sar) by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude Cyclo(Sar-Sar) by recrystallization or reversed-phase HPLC.[2]

HPLC Purification Protocol

System: Preparative Reversed-Phase HPLC Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% Acetonitrile Gradient:

Time (min)% Mobile Phase B
05
55
3595
4095
415
505

Flow Rate: 15-20 mL/min Detection: UV at 214 nm and 280 nm[3] Procedure:

  • Dissolve the crude Cyclo(Sar-Sar) in a minimal amount of a suitable solvent (e.g., mobile phase A or DMSO).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[1]

  • Inject the sample onto the equilibrated column.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start N-Boc-Sarcosine + Sarcosine Methyl Ester coupling Peptide Coupling (EDC, HOBt) start->coupling linear_dipeptide Linear Dipeptide (Boc-Sar-Sar-OMe) coupling->linear_dipeptide deprotection Boc Deprotection (TFA/DCM) linear_dipeptide->deprotection cyclization Cyclization (Reflux in Alcohol) deprotection->cyclization crude_product Crude Cyclo(Sar-Sar) cyclization->crude_product prep_hplc Preparative RP-HPLC crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product Pure Cyclo(Sar-Sar) lyophilization->final_product troubleshooting_logic start Impurity Detected in Final Product? impurity_type Identify Impurity (LC-MS, NMR) start->impurity_type Yes no_impurity Process Complete start->no_impurity No linear_dipeptide Linear Dipeptide? impurity_type->linear_dipeptide oligomers Higher Oligomers? linear_dipeptide->oligomers No optimize_cyclization Optimize Cyclization: - Increase reaction time/temp - Check coupling reagents linear_dipeptide->optimize_cyclization Yes other_impurities Other Impurities (e.g., diastereomers)? oligomers->other_impurities No high_dilution Implement High-Dilution Conditions for Cyclization oligomers->high_dilution Yes check_conditions Review Synthesis Conditions: - Lower temperature - Use milder base other_impurities->check_conditions Yes repurify Re-purify using optimized HPLC method optimize_cyclization->repurify high_dilution->repurify check_conditions->repurify end Pure Product repurify->end

References

How to interpret complex NMR spectra of Sarcosine anhydride derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sarcosine (B1681465) Anhydride (B1165640) Derivatives

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for sarcosine anhydride derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic features in the 1H NMR spectrum of a simple this compound?

A basic this compound (cyclo(Sar-Sar)) is a symmetrical molecule. In an ideal, conformationally rigid state, you would expect to see two singlets: one for the N-methyl protons and one for the methylene (B1212753) (CH2) protons of the diketopiperazine ring. However, the diketopiperazine ring is not planar and can exist in various conformations, such as boat and chair forms.[1] This can lead to more complex spectra than anticipated.

Q2: Why do the methylene (CH2) protons on the this compound ring often appear as a complex multiplet or two distinct signals instead of a simple singlet?

The complexity of the methylene proton signals arises from a phenomenon known as diastereotopicity. Due to the puckered, non-planar nature of the diketopiperazine ring, the two protons on a single methylene carbon are in chemically non-equivalent environments.[2] One proton may be in an axial-like position and the other in an equatorial-like position, causing them to have different chemical shifts. This results in an AB quartet splitting pattern. Further complexity can be introduced by conformational exchange between different ring forms (e.g., boat-to-boat interconversion) on the NMR timescale.[1]

Q3: How does substitution on the this compound ring affect the NMR spectrum?

Substitution breaks the symmetry of the molecule, leading to a more complex spectrum. For each sarcosine unit, you will now have distinct signals for the N-methyl and methylene protons. The specific chemical shifts and coupling patterns of the substituent will also be observed. Long-range couplings between the substituent and the ring protons can often be detected using 2D NMR techniques.

Q4: What are the expected 13C NMR chemical shifts for a this compound core?

For the parent this compound, you can expect three primary signals:

  • Carbonyl (C=O): Typically in the range of 165-190 ppm.[3]

  • Methylene (CH2): Around 45-55 ppm.

  • N-Methyl (N-CH3): In the range of 30-40 ppm.

The exact chemical shifts can be influenced by the solvent and the nature of any substituents on the ring.[4][5]

Troubleshooting Guide

Issue 1: My 1H NMR spectrum has very broad peaks.

  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity may be poor. Try re-shimming the spectrometer.[6]

  • Possible Cause 2: Sample Concentration. The sample may be too concentrated, leading to aggregation and peak broadening.[6] Try diluting the sample.

  • Possible Cause 3: Intermediate Conformational Exchange. The molecule may be undergoing conformational exchange at a rate that is intermediate on the NMR timescale. This is common for cyclic peptides. Acquiring the spectrum at a higher or lower temperature can sometimes sharpen the signals by moving into a fast or slow exchange regime.

  • Possible Cause 4: Paramagnetic Impurities. The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is clean and consider passing the sample through a small plug of celite or silica.

Issue 2: The proton signals are heavily overlapped, making interpretation impossible.

  • Solution 1: Change NMR Solvent. Using a different deuterated solvent can alter the chemical shifts of your compound's signals, potentially resolving the overlap.[6] Aromatic solvents like benzene-d6 (B120219) often induce different shifts compared to chloroform-d6 or DMSO-d6 due to anisotropic effects.[5]

  • Solution 2: Use a Higher Field Spectrometer. A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals, often resolving overlap.

  • Solution 3: Employ 2D NMR Techniques. 2D NMR experiments like COSY, HSQC, and HMBC are essential for resolving and assigning signals in complex spectra.[7][8] These techniques spread the information into two dimensions, which significantly reduces overlap.[9][10]

Issue 3: I'm not sure if I've synthesized the cyclic anhydride or if it's still the linear dipeptide.

  • Evidence for Cyclization: In the 1H NMR, the disappearance of signals corresponding to the terminal amine (NH2) and carboxylic acid (COOH) protons of the linear peptide is a strong indicator of cyclization. In a protic solvent like D2O, the terminal NH2 protons of a linear peptide are often exchangeable and may not be observed.[7] A mass spectrometry analysis will provide definitive confirmation of the molecular weight.[7]

Data Presentation

Table 1: Typical NMR Chemical Shift Ranges for this compound Core

Group Nucleus Typical Chemical Shift (ppm) Notes
Carbonyl13C165 - 190Amide carbonyl region.[3]
Methylene1H3.5 - 4.5Often a complex multiplet or AB quartet due to diastereotopicity.
13C45 - 55
N-Methyl1H2.8 - 3.5Typically a singlet.
13C30 - 40

Note: Chemical shifts are dependent on solvent, concentration, and temperature and can vary.[11][12]

Table 2: Utility of 2D NMR Experiments for this compound Derivatives

Experiment Correlation Type Information Gained
COSY 1H - 1HIdentifies protons that are coupled to each other (typically through 2-3 bonds).[8] Essential for mapping out spin systems within substituents.
HSQC 1H - 13C (one bond)Correlates each proton signal with the carbon it is directly attached to.[10][13] Helps in assigning carbon signals based on proton assignments.
HMBC 1H - 13C (long range)Correlates proton signals with carbon signals over 2-3 bonds.[10][14] Crucial for connecting different fragments of the molecule, such as linking a substituent to the main ring.
NOESY/ROESY 1H - 1H (through space)Identifies protons that are close to each other in space, regardless of bond connectivity.[7] This is key for determining the 3D conformation and stereochemistry of the molecule.

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean vial.

    • Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. This experiment typically requires a longer acquisition time than the 1H spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Load standard parameter sets for COSY, HSQC, and HMBC experiments.

    • Adjust the spectral widths in both dimensions to encompass all signals of interest.

    • Run the experiments. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and the specific experiment.

  • Data Processing:

    • Process the acquired data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[15]

Visualizations

G cluster_start Initial Analysis cluster_2d 2D NMR for Structure Elucidation cluster_conformation Conformational Analysis cluster_end Final Structure A Acquire 1D 1H NMR C Acquire 2D COSY (1H-1H Correlation) A->C Resolve Overlap Identify Spin Systems D Acquire 2D HSQC (1H-13C One-Bond) A->D Assign Protons to Carbons F Acquire 2D NOESY/ROESY (Through-Space Correlations) A->F B Acquire 1D 13C NMR B->D E Acquire 2D HMBC (1H-13C Long-Range) C->E Connect Spin Systems D->E G Propose Final Structure & Conformation E->G Assemble Molecular Skeleton F->G Determine 3D Structure

Caption: Workflow for NMR-based structure elucidation of complex molecules.

G cluster_legend Correlation Key N1 N C1 CαH2 C5 N-CH3 C2 C=O N2 N C3 Cα'H2 C6 Substituent (R) C4 C=O' H_alpha H_alpha->H_alpha COSY (3J) C_alpha H_alpha->C_alpha HSQC (1J) C_carbonyl H_alpha->C_carbonyl HMBC (2-3J) C_methyl H_alpha->C_methyl HMBC (2-3J) H_methyl H_methyl->C_alpha HMBC (2-3J) H_methyl->C_carbonyl HMBC (2-3J) H_methyl->C_methyl HSQC (1J) H_R H_R->C3 HMBC (2-3J) H_R->C_carbonyl HMBC (2-3J) C_R H_R->C_R HSQC (1J) l1 COSY (1H-1H) l2 HSQC (1H-13C, 1-bond) l3 HMBC (1H-13C, long-range) l1_color l2_color l3_color

Caption: Key 2D NMR correlations for a substituted this compound derivative.

References

Optimizing the reaction time and temperature for Sarcosine anhydride formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sarcosine (B1681465) anhydride (B1165640) (3,6-dimethylpiperazine-2,5-dione). Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of sarcosine anhydride, presented in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and starting material purity. Here's a step-by-step troubleshooting guide:

  • Incomplete Reaction: The thermal condensation of sarcosine requires sufficient time and temperature to proceed to completion. Refer to the data in Table 1 for guidance on reaction parameters. Consider extending the reaction time or cautiously increasing the temperature.

  • Starting Material Purity: Ensure your sarcosine is of high purity and free from moisture. Water can interfere with the condensation reaction. Drying the sarcosine under vacuum before use is recommended.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. As indicated by analogous studies with glycine (B1666218), higher temperatures generally favor the formation of diketopiperazines.[1] However, excessively high temperatures can lead to decomposition. We recommend starting with a temperature around 170-190°C when using a high-boiling solvent like ethylene (B1197577) glycol.[2]

  • Inefficient Water Removal: The formation of the cyclic anhydride is a condensation reaction that releases water. Efficient removal of water can drive the equilibrium towards the product. Performing the reaction under a nitrogen atmosphere can help to carry away moisture.

Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: The primary byproducts in this compound synthesis are linear dipeptides and higher-order oligomers. At elevated temperatures, thermal decomposition of sarcosine can also occur, leading to the formation of volatile compounds like water, ammonia, and carbon dioxide, as well as solid residues.[3]

  • Minimizing Linear Peptides: The formation of linear dipeptides is often a precursor to cyclization. Optimizing the reaction time and temperature can favor the intramolecular cyclization to form the desired anhydride over intermolecular polymerization.

  • Avoiding Decomposition: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also increase the risk of decomposition. Monitor the reaction for any signs of charring or discoloration, which may indicate decomposition. A thermogravimetric analysis (TGA) of your starting material can help determine its decomposition temperature.

Q3: How does the choice of solvent affect the reaction?

A3: For thermal condensation, a high-boiling, inert solvent is crucial. Ethylene glycol is a commonly used solvent for the synthesis of 2,5-diketopiperazines, typically at temperatures between 170°C and 190°C.[2] The solvent helps to maintain a consistent reaction temperature and facilitates the dissolution of the starting material. Using a solvent with a lower boiling point may not provide the necessary energy for the reaction to proceed efficiently.

Q4: Can I perform this reaction without a solvent?

A4: While solvent-free thermal condensation is possible, it can be more difficult to control the temperature uniformly, potentially leading to localized overheating and decomposition. Using a high-boiling solvent provides better heat transfer and a more controlled reaction environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound formation?

A1: The optimal reaction time is dependent on the reaction temperature. Based on studies of similar amino acid condensations, reactions can be monitored over several hours to days.[1] It is recommended to perform time-course studies to determine the point of maximum yield for your specific setup.

Q2: What is the ideal temperature range for the synthesis?

A2: A temperature range of 170-190°C is a good starting point when using ethylene glycol as a solvent.[2] Studies on analogous amino acids have shown that peptide bond formation can occur at temperatures as low as 50°C, but higher temperatures generally favor the formation of the cyclic dimer.[1]

Q3: How can I purify the final product?

A3: After cooling the reaction mixture, the precipitated this compound can be collected by vacuum filtration. The crude product can then be purified by recrystallization from hot deionized water.[2]

Quantitative Data on Reaction Optimization

The following table summarizes data from a study on the thermal condensation of glycine, which serves as a useful analogue for understanding the effects of temperature and time on diketopiperazine (DKP) formation.

Table 1: Formation of Glycine Diketopiperazine (DKP(Gly)) over Time at Different Temperatures

Reaction Time (days)Yield of DKP(Gly) at 50°C (%)Yield of DKP(Gly) at 90°C (%)Yield of DKP(Gly) at 120°C (%)
7~0.1~0.5~1.2
14~0.2~1.0~2.0
21~0.3~1.5~2.8
28~0.4~2.0~3.5
35~0.5~2.5~4.0

Data adapted from a study on the thermal condensation of glycine on metal ferrite (B1171679) surfaces and is intended to illustrate general trends.[1] Optimal conditions for this compound formation may vary.

Experimental Protocols

Protocol 1: Thermal Condensation of Sarcosine in Ethylene Glycol

This protocol is a general method for the synthesis of 2,5-diketopiperazines and can be adapted for this compound formation.[2]

Materials:

  • Sarcosine

  • Ethylene glycol

  • Ice-cold methanol

  • Deionized water

  • Oven-dried reaction vessel with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Vacuum filtration apparatus

Procedure:

  • Add sarcosine (1 weight equivalent) to the oven-dried reaction vessel.

  • Flush the vessel with dry nitrogen gas.

  • Add ethylene glycol (7 weight equivalents) to the vessel.

  • Heat the mixture to 170-190°C with constant stirring under a continuous flow of nitrogen gas.

  • Maintain the reaction at this temperature for the desired amount of time (e.g., several hours, to be optimized).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with ice-cold methanol.

  • Recrystallize the crude product from hot deionized water.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Prepare Reaction Setup (Oven-dried vessel, N2 atmosphere) B 2. Add Sarcosine and Ethylene Glycol A->B C 3. Heat to 170-190°C with Stirring B->C D 4. Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E 5. Cool to Room Temperature D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify by Recrystallization F->G H 8. Characterize Final Product (NMR, MS, m.p.) G->H

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 Sol1 Action: - Extend reaction time - Increase temperature cautiously Q1->Sol1 No Q2 Are there significant byproducts? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: - Optimize temperature to favor cyclization - Ensure inert atmosphere Q2->Sol2 Yes Q3 Is the starting material pure and dry? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: - Dry sarcosine under vacuum - Use high-purity starting material Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound.

References

Troubleshooting low bioactivity in Sarcosine anhydride-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with sarcosine (B1681465) anhydride-based compounds.

Troubleshooting Guides

Low bioactivity in your sarcosine anhydride-based compounds can stem from a variety of factors, from the initial synthesis and purification to the final biological assay. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Higher than expected IC50/EC50 values, indicating low potency.

This is one of the most common challenges. The troubleshooting process can be broken down into three main areas: Compound Integrity, Assay-Specific Problems, and Cell-Based Assay Issues.

Before investigating complex biological reasons for low activity, it is crucial to confirm the quality of your compound.

  • Is your compound the correct structure and stereochemistry?

    • Troubleshooting:

      • Verify Structure: Use 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of your synthesized compound.

      • Confirm Stereochemistry: Racemization during synthesis is a common issue with cyclic dipeptides and can drastically reduce bioactivity.[1] The biological function of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[1] Use chiral chromatography or vibrational circular dichroism (VCD) to determine the stereochemical purity of your compound.[2]

  • Is your compound pure?

    • Troubleshooting:

      • Assess Purity: Use HPLC to determine the purity of your compound. Impurities from the synthesis or degradation products can interfere with your assay or compete for the target, leading to apparent low activity.

      • Purification: If impurities are detected, purify the compound using an appropriate method, such as preparative HPLC or column chromatography.

  • Is your compound stable under storage and experimental conditions?

    • Troubleshooting:

      • Assess Stability: Analyze the compound by HPLC after incubation in your assay buffer and under your experimental conditions (e.g., temperature, pH) for the duration of the experiment.

      • Storage Conditions: Ensure your compound is stored correctly (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation.

start Low Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity verify_structure Verify Structure (NMR, HRMS) compound_integrity->verify_structure verify_purity Assess Purity (HPLC) compound_integrity->verify_purity verify_stability Check Stability (HPLC in assay buffer) compound_integrity->verify_stability retest Retest Bioactivity compound_integrity->retest Integrity Confirmed racemization_check Check for Racemization (Chiral HPLC) verify_structure->racemization_check purify Purify Compound verify_purity->purify Impurities found adjust_storage Adjust Storage Conditions verify_stability->adjust_storage Degradation observed racemization_check->retest Racemization detected, resynthesize purify->retest adjust_storage->retest

Caption: Troubleshooting workflow for compound integrity issues.

If you are confident in your compound's quality, the issue may lie within the assay itself.

  • Is the observed low activity due to assay interference?

    • Troubleshooting:

      • Autofluorescence: Some compounds autofluoresce, which can interfere with fluorescence-based assays.[3] Run a control plate with your compound but without the fluorescent substrate to check for autofluorescence.

      • Chemical Reactivity: The compound may react directly with assay reagents.[3] Test this by pre-incubating your compound with the detection reagents.

  • Are you using the optimal assay conditions?

    • Troubleshooting:

      • Enzyme/Protein Concentration: Ensure you are using the enzyme or protein concentration in the linear range of the assay.

      • Substrate Concentration: The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. Ensure you are using a substrate concentration appropriate for your experimental goals (e.g., at or below the Km for competitive inhibitors).

Cell-based assays introduce another layer of complexity.

  • Are the cells healthy and in the correct growth phase?

    • Troubleshooting:

      • Cell Morphology: Visually inspect your cells under a microscope. Changes in morphology can indicate stress or a change in metabolism.[4]

      • Growth Phase: Use cells that are in the logarithmic growth phase for your experiments. Over-confluent or starved cells will respond differently to stimuli.[4][5]

      • Viability: Always perform a cell viability count before seeding for an experiment.[5]

  • Is the compound getting into the cells?

    • Troubleshooting:

      • Cell Permeability: If your target is intracellular, your compound needs to be cell-permeable. This can be predicted using computational models or tested experimentally using techniques like LC-MS/MS analysis of cell lysates. Partial N-methylation of cyclic peptides has been shown to favor membrane permeability.[6]

  • Is the target expressed in the cell line you are using?

    • Troubleshooting:

      • Target Expression: Confirm that your target protein or pathway is present and functional in your chosen cell line using methods like Western blotting or qPCR.[5]

start Start culture_cells Culture Cells to Log Phase start->culture_cells check_viability Check Cell Viability & Morphology culture_cells->check_viability seed_plate Seed Cells in 96-well Plate check_viability->seed_plate incubate1 Incubate (24h) seed_plate->incubate1 add_compound Add Sarcosine Anhydride (B1165640) Compound (Serial Dilution) incubate1->add_compound incubate2 Incubate (e.g., 48-72h) add_compound->incubate2 add_reagent Add Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (4h) add_reagent->incubate3 read_plate Read Absorbance incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for a cell-based cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high activity in a biochemical assay but no activity in a cell-based assay. What could be the reason?

A1: This is a common issue and often points to problems with cell permeability, compound stability in cell culture media, or metabolism of the compound by the cells. First, verify that your compound is stable in the cell culture medium for the duration of your experiment. If it is stable, the most likely reason is poor cell permeability. Consider redesigning the compound to improve its lipophilicity or using a cell line that has been engineered to express transporters that might facilitate the uptake of your compound.

Q2: I am seeing a high degree of variability between replicate wells in my 96-well plate assay. What are the possible causes?

A2: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension when plating.[7]

  • Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[5]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in the concentration of media components and your compound.[4] To mitigate this, you can avoid using the outer wells or fill them with sterile water or media.

  • Compound Precipitation: Your compound may be precipitating out of solution at higher concentrations. Check the solubility of your compound in the assay medium.

Q3: How does the stereochemistry of my this compound-based compound affect its bioactivity?

A3: The stereochemistry at the α-carbons of the amino acid residues is critical for the three-dimensional conformation of the cyclic dipeptide.[2] This conformation, in turn, dictates how the compound binds to its biological target. Even a change in one stereocenter can lead to a significant loss of activity. For example, studies on other cyclic peptides have shown that diastereomers with mixed stereochemistry often have reduced bioactivity compared to their enantiopure counterparts.[5] It is therefore essential to control and verify the stereochemistry during and after synthesis.

Q4: What are some known biological targets for diketopiperazines (cyclic dipeptides)?

A4: Diketopiperazines are a structurally diverse class of natural products with a wide range of biological activities.[8][9] Some known mechanisms and targets include:

  • Antimicrobial activity: Often through disruption of the cell membrane.[4][10]

  • Anticancer activity: Some diketopiperazines inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Neuroprotective effects: Some have shown activity against acetylcholinesterase.[11]

  • Modulation of cell signaling: Sarcosine metabolism itself is implicated in prostate cancer progression, involving enzymes like glycine (B1666218) N-methyl transferase (GNMT) and sarcosine dehydrogenase (SARDH).[12]

sarcosine Sarcosine nmdar NMDAR sarcosine->nmdar co-activates pdk4 PDK4 sarcosine->pdk4 inhibits mxd3 MXD3 nmdar->mxd3 activates ros_production ROS Production ferroptosis Ferroptosis ros_production->ferroptosis induces chemo_sensitization Chemotherapy Sensitization ferroptosis->chemo_sensitization pdha1 PDHA1 Phosphorylation pdk4->pdha1 phosphorylates (inhibits) tca_cycle TCA Cycle pdha1->tca_cycle activates tca_cycle->ros_production slc40a1 SLC40A1 (Ferroportin) mxd3->slc40a1 upregulates iron_export Iron Export slc40a1->iron_export mediates iron_export->ferroptosis contributes to

Caption: Sarcosine-mediated signaling pathways leading to ferroptosis and chemotherapy sensitization in lung adenocarcinoma.[9]

Data Presentation

The following table summarizes the bioactivity of various diketopiperazines to provide a reference for expected potency. Note that specific data for this compound-based compounds is limited in the public domain, and researchers should aim to generate similar data for their own compounds.

Compound ClassCompound/DerivativeTarget/AssayBioactivity (IC50/MIC)Cell Line/OrganismReference
Diketopiperazines Plinabulin derivative (b)Anti-proliferativeIC50: 0.9 nMBxPC-3 (pancreatic cancer)[7]
Plinabulin derivative (c)Anti-proliferativeIC50: 3.8 nMNCI-H460 (lung cancer)[7]
Spiro-thiadiazole derivative (1)Anti-proliferativeIC50: 7.01 µMRXF393 (renal cancer)[1]
Cyclo(L-Leu-L-Pro)AntibiofilmMIC: 512 µg/mLListeria monocytogenes[13]
Cyclodipeptide MixCytotoxicityIC50: 0.53 mg/mLHeLa (cervical cancer)[14]
Cyclic Peptides Peptide 15cAntibacterialMIC: 1.5-6.2 µg/mLGram-positive bacteria[4][10][15]
Peptide 16cAntifungalMIC: 3.1-25 µg/mLFungi[4][10][15]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard procedures for determining cell viability in response to a test compound.[15][16][17][18]

Materials:

  • Cells in logarithmic growth phase

  • 96-well flat-bottomed plates

  • Complete cell culture medium

  • This compound-based compound stock solution (in DMSO)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in complete medium to the desired seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your this compound-based compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.[15][16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is for assessing the effect of compounds on the polymerization of purified tubulin.[5]

Materials:

  • Purified tubulin protein (e.g., bovine brain tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution

  • Glycerol (B35011)

  • This compound-based compound stock solution (in DMSO)

  • Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM). Prepare serial dilutions of your compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Tubulin Preparation: On ice, reconstitute the lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3-4 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the tubulin solution on ice at all times.

  • Assay Setup: Pre-warm the microplate reader to 37°C. In a pre-chilled 96-well plate on ice, add 10 µL of your compound dilutions or controls.

  • Initiate Polymerization: Add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization (Vmax) can be calculated from the steepest slope of the curve. Compare the polymerization curves and Vmax values of the compound-treated samples to the vehicle control to determine if your compound inhibits or enhances tubulin polymerization.

References

Improving the efficiency of coupling reactions involving Sarcosine anhydride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is sarcosine anhydride and why are coupling reactions with it challenging?

This compound is the cyclic dimer of N-methylglycine. Coupling reactions, such as acylation at one of the nitrogen atoms to open the ring, can be challenging due to steric hindrance. The presence of the N-methyl group impedes the approach of acylating agents and other reactants, which can lead to slow reaction kinetics and incomplete conversions compared to unsubstituted glycine (B1666218) derivatives.[1][2][3]

Q2: My coupling reaction with this compound is giving a very low yield. What is the most likely cause?

The primary cause of low yield is the steric hindrance from the N-methyl group, which slows down the reaction rate significantly.[1][3] This reduced reactivity often results in incomplete coupling.[1][2] Standard coupling conditions that work well for primary amines may be insufficient. The issue is compounded if the coupling partner is also sterically hindered.

Q3: How can I monitor the progress of my coupling reaction effectively?

Monitoring the reaction is crucial. For solid-phase synthesis, traditional ninhydrin (B49086) tests are ineffective for secondary amines like the one in this compound. The bromophenol blue test is a reliable alternative; a yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted amine, indicating an incomplete coupling.[1][3][4] For solution-phase reactions, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for tracking the consumption of starting material and the formation of the product.

Q4: Can microwave-assisted synthesis be used to improve coupling efficiency?

Yes, microwave-assisted synthesis is a highly effective technique for accelerating difficult couplings, including those involving sterically hindered N-methylated residues.[1][5][6] Microwave energy can significantly reduce reaction times and drive the reaction towards completion, often resulting in higher yields and purity.[1][3][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during coupling reactions with this compound.

Issue 1: Incomplete or Low-Yield Coupling
  • Symptom: Analysis by TLC, HPLC, or mass spectrometry shows a significant amount of unreacted starting material. In solid-phase synthesis, the bromophenol blue test remains blue or green.[1][3]

  • Possible Cause: Insufficient reactivity of the coupling reagents to overcome the steric hindrance of the N-methyl group.[1][2][3]

  • Solutions:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Standard carbodiimides like DCC may be ineffective. Uronium/aminium salts (HATU, HCTU) or phosphonium (B103445) salts (PyAOP, PyBOP) are highly recommended for hindered couplings.[1][2][3][4]

    • Increase Stoichiometry: Use a higher excess of the acylating agent and coupling reagents (e.g., 3-4 equivalents) relative to the this compound.[1]

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to compensate for the slower kinetics.[1][7]

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. For more significant enhancement, consider using a microwave synthesizer.[1][3]

    • Perform a "Double Coupling": After the initial coupling time, remove the reaction mixture and add a fresh batch of reagents to drive the reaction to completion.[1][7]

Issue 2: Formation of Side Products
  • Symptom: Multiple spots on TLC or unexpected masses in MS analysis.

  • Possible Cause:

    • Racemization/Epimerization: The basic conditions and/or high temperatures used to force the reaction can lead to the loss of stereochemical integrity if a chiral coupling partner is used.[2]

    • Diacylation: Under forcing conditions, a second acylation event could potentially occur.

  • Solutions:

    • Minimize Pre-activation Time: When using reagents like HATU, keep the pre-activation time of the carboxylic acid component to a minimum before adding it to the this compound.[1]

    • Choose a Low-Racemization Reagent: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[2] Reagents like DEPBT are also known to minimize this side reaction.[1]

    • Optimize Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[8]

Issue 3: Poor Reagent Solubility
  • Symptom: Reagents do not fully dissolve in the chosen solvent, leading to a heterogeneous mixture and poor reaction efficiency.

  • Possible Cause: Inappropriate solvent choice for the specific reagents.

  • Solutions:

    • Change Solvent: N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide coupling.[9][10] For particularly difficult cases or to disrupt potential aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice.[1][7][10]

    • Use Solvent Mixtures: In some cases, a mixture of solvents (e.g., DMF/DCM) may improve solubility and reaction performance.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Systems

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
DCC/DICCarbodiimideLowOften inefficient for N-methylated amines; high risk of incomplete reaction.[2]
HBTU/HCTUUronium/AminiumModerateBetter than carbodiimides, but can be less effective than HATU for difficult couplings.[4]
HATU Uronium/AminiumHigh Very effective for N-methyl amino acids; reacts faster with less epimerization than HBTU.[1][3][4]
PyBOP/PyAOP PhosphoniumHigh Highly reactive and effective for sterically demanding couplings.[1][3][11]
COMU Uronium/AminiumHigh Third-generation reagent with high efficiency, good solubility of byproducts, and reduced epimerization risk.[1][3]

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Solvent DMF or NMPExcellent dissolving power and facilitates good resin swelling in solid-phase synthesis.[1][9][10] NMP is often better for disrupting peptide aggregation.[7]
Base DIPEA (Hünig's base)Sterically hindered and non-nucleophilic, minimizing side reactions.[8]
Temperature Room Temp to 75°C (Microwave)Increased temperature enhances reaction rates, but must be balanced against the risk of side reactions.[1][3]
Stoichiometry 2-5 equivalents of acylating agent/reagentsAn excess of reagents helps to drive the sterically hindered reaction to completion.[1]

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Preparation: In a reaction vessel, dissolve the carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated solution to the this compound (1 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using an appropriate method (e.g., TLC, HPLC, or bromophenol blue test).

  • Work-up: Upon completion, proceed with standard aqueous work-up or solid-phase washing procedures. If the reaction is incomplete, consider a second coupling (repeat steps 3-5).

Protocol 2: Microwave-Assisted Coupling for Difficult Cases
  • Preparation: In a microwave-safe vessel, combine this compound (1 eq.), the carboxylic acid (5 eq.), and a suitable coupling reagent like HCTU (5 eq.) in NMP.

  • Base Addition: Add DIPEA (10 eq.) to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75 °C) for 10-15 minutes.[1]

  • Monitoring & Work-up: After cooling, check for completion. If necessary, the microwave coupling step can be repeated. Proceed with standard work-up or washing.

Visualizations

Reaction_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Product Formation R_COOH Carboxylic Acid (R-COOH) Active_Ester O-Acylisourea Active Ester R_COOH->Active_Ester Activation HATU Coupling Reagent (e.g., HATU) + Base HATU->Active_Ester Sar_Anhydride This compound Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int Reacts with Sar_Anhydride->Tetrahedral_Int Nucleophilic Attack (Ring Opening) Coupled_Product Coupled Product Tetrahedral_Int->Coupled_Product Collapse & Proton Transfer

Caption: Generalized mechanism for coupling a carboxylic acid to this compound.

Workflow start Start: Combine Reactants prepare 1. Dissolve Acid & Coupling Reagent in Solvent (DMF/NMP) start->prepare activate 2. Add Base (DIPEA) Pre-activate for 2-5 min prepare->activate couple 3. Add this compound Solution activate->couple react 4. React at RT or Elevated Temp (2-24h or Microwave) couple->react monitor 5. Monitor for Completion (TLC / HPLC / Bromophenol Blue) react->monitor monitor->react Incomplete (Recouple?) workup 6. Work-up / Wash monitor->workup Reaction Complete end End: Purified Product workup->end

Caption: General experimental workflow for this compound coupling reactions.

Troubleshooting_Tree start Low Coupling Yield q_reagent Using standard reagent (e.g., DCC)? start->q_reagent s_reagent Switch to potent reagent: HATU, PyBOP, COMU q_reagent->s_reagent Yes q_conditions Reaction conditions mild (RT, <4h)? q_reagent->q_conditions No s_conditions Increase time (-> 24h) Increase temp (-> 50°C) Use Microwave q_conditions->s_conditions Yes q_stoich Using 1-1.5 eq. of reagents? q_conditions->q_stoich No s_stoich Increase to 3-5 eq. Perform double coupling q_stoich->s_stoich Yes s_final Re-evaluate solvent (NMP?) and purity of starting materials q_stoich->s_final No

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Validation & Comparative

Unraveling the Bioactivity of Diketopiperazines: A Comparative Landscape with a Notable Enigma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of diketopiperazines (DKPs) reveals a rich and diverse pharmacological landscape. However, a conspicuous silence surrounds Sarcosine anhydride (B1165640) (cyclo(Sar-Sar)), a simple N-methylated DKP. Despite the broad spectrum of activities exhibited by its structural relatives, from antimicrobial and cytotoxic to neuroprotective effects, publicly available experimental data detailing the biological impact of Sarcosine anhydride remains elusive. This guide, therefore, presents a comparative analysis of the known biological activities of various diketopiperazines, highlighting the current data gap for this compound and providing a framework for future investigation.

Diketopiperazines, the smallest class of cyclic peptides, are a prominent feature in natural product chemistry and drug discovery. Their rigid and conformationally constrained scaffold makes them attractive candidates for interacting with a variety of biological targets.[1][2][3][4][5] Extensive research has unveiled a plethora of biological activities associated with this class of compounds, including antimicrobial, antifungal, antiviral, antitumor, and neuroprotective properties.[4][6][7][8][9]

This guide synthesizes the available experimental data to offer a comparative overview of the bioactivities of several well-studied diketopiperazines, providing a context for the current lack of information on this compound.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of various diketopiperazines are summarized below, categorized by their primary effects. It is important to note that the activity of a specific DKP is highly dependent on the constituent amino acids and their stereochemistry.[10]

Antimicrobial and Antifungal Activity

Diketopiperazines are well-documented for their ability to inhibit the growth of a wide range of bacteria and fungi.[11][12][13] The mechanisms of action can vary, with some DKPs disrupting microbial cell membranes or interfering with quorum sensing pathways.[14][15]

DiketopiperazineTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference(s)
This compound (cyclo(Sar-Sar)) Not ReportedNo data available
Cyclo(L-Pro-L-Val)Bacillus subtilis, Staphylococcus aureus, Rhizoctonia solaniMIC: 0.8 g/L (B. subtilis); MICs: 16.3 µg/ml (S. aureus), 18.2 µg/ml (B. subtilis)[14][16]
Cyclo(L-Pro-L-Tyr)Pinus thunbergii (toxic to suspension cells and seedlings)Not specified[16]
Penicillatide BStaphylococcus aureus, Vibrio anguillarumInhibition zones: 19 mm and 20 mm, respectively[6]
Actinozine AStaphylococcus aureus, Candida albicansInhibition zones: 23 mm and 19 mm, respectively (at 100 µ g/disc )[6]
VerruculogenStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaMIC: 1.56–3.13 μg/mL[11]
Indole DKP 3b & 3cStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coliMIC: 0.94–3.87 μM[11]
Cytotoxic and Antitumor Activity

Many diketopiperazines have demonstrated the ability to inhibit the proliferation of cancer cell lines, with some acting as microtubule binding agents or inducing apoptosis.[1][2][15][17] Plinabulin, a marine-derived DKP, is a notable example that has progressed to clinical trials for non-small cell lung cancer.[1]

DiketopiperazineCell Line(s)Activity Metric (e.g., IC₅₀)Reference(s)
This compound (cyclo(Sar-Sar)) Not ReportedNo data available
Cyclo(Phe-Ile)HepG2, LNCaPEvident inhibition at 50 μg·mL⁻¹[16]
Cyclo(Phe-Val)HepG2, LNCaPEvident inhibition at 50 μg·mL⁻¹[16]
Cyclo(Pro-Val)HepG2, LNCaPEvident inhibition at 50 μg·mL⁻¹[16]
3-(1,3-benzodioxol-5-ylmethyl)-6-isobutyl-2,5-diketopiperazineA549, HCT-116IC₅₀: 35.4 mg/mL (A549), 75.4 mg/mL (HCT-116)[6]
3-(1,3-benzodioxol-5-ylmethyl)-6-isopropyl-2,5-diketopiperazineA549, HCT-116IC₅₀: 28.4 mg/mL (A549), 45.4 mg/mL (HCT-116)[6]
Penicillatide BHCT-116IC₅₀: 23.0 μM[6]
StrepyrazinoneHCT-116IC₅₀: 0.34 μM[18]
Neuroprotective and Neuromodulatory Activity

Certain diketopiperazines have shown promise in the context of neurological disorders, exhibiting neuroprotective effects and the ability to modulate neural signaling pathways.[2][19][20][21]

DiketopiperazineBiological EffectModel SystemReference(s)
This compound (cyclo(Sar-Sar)) Not ReportedNo data available
Cyclo(Pro-Gly)Antiamnesic effects, memory facilitationRat brain[19][21]
Cyclo(His-Pro)Acetylcholinesterase inhibition, neuroprotective propertiesIn vitro[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. Below are representative protocols for key assays used to determine the biological activities of diketopiperazines.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The diketopiperazine is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the diketopiperazine for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[16]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

  • Enzyme and Substrate Preparation: A solution of acetylcholinesterase and its substrate, acetylthiocholine (B1193921) iodide, are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test diketopiperazine.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate and Ellman's reagent (DTNB), which reacts with the product of the enzymatic reaction to produce a colored compound.

  • Absorbance Measurement: The change in absorbance is monitored over time using a spectrophotometer at a wavelength of 412 nm.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

Visualizing Biological Processes

To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Microbial Culture C Serial Dilution in 96-Well Plate A->C B DKP Stock Solution B->C D Inoculation with Microbe C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

DKP_General_Activity cluster_activities Biological Activities DKP Diketopiperazine Scaffold Antimicrobial Antimicrobial DKP->Antimicrobial Inhibit Growth Antitumor Antitumor DKP->Antitumor Induce Apoptosis Neuroprotective Neuroprotective DKP->Neuroprotective Modulate Receptors Antiviral Antiviral DKP->Antiviral Inhibit Replication

Caption: Diverse Biological Activities of Diketopiperazines.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes transcribes DKP Cyclo(L-Pro-L-Val) DKP->IKK inhibits

Caption: Anti-inflammatory mechanism of Cyclo(L-Pro-L-Val).[22][23]

Conclusion: A Call for Further Investigation

The diketopiperazine scaffold represents a privileged structure in medicinal chemistry, with a vast and varied range of demonstrated biological activities. While this guide provides a snapshot of the current understanding of the bioactivity of several diketopiperazines, it also underscores a significant knowledge gap concerning this compound. The absence of data for this simple DKP is intriguing and warrants further investigation. Future studies should aim to synthesize and screen this compound against a panel of microbial and cancer cell lines, as well as in models of neurological function, to determine if it shares the pharmacological promise of its chemical relatives or if its N-methylation renders it biologically inert. Such research would not only fill a void in the literature but could also provide valuable structure-activity relationship insights for the design of novel DKP-based therapeutics.

References

Comparative Guide to the Validation of Analytical Methods for Sarcosine Anhydride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of sarcosine (B1681465) anhydride (B1165640) (3,6-dimethylpiperazine-2,5-dione), a cyclic dipeptide of interest in various fields of research and development. While specific validated methods for sarcosine anhydride are not extensively documented in publicly available literature, this document outlines common, robust analytical techniques used for the quantification of similar diketopiperazines (DKPs). The information presented here, including experimental protocols and validation parameters for analogous compounds, serves as a strong foundation for developing and validating a suitable analytical method for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different analytical requirements concerning sensitivity, selectivity, and sample matrix complexity.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification will depend on factors such as the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. The following sections provide a detailed comparison of the most promising techniques.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. While this compound itself has a weak chromophore, this method can be effective, particularly for purity assessments and quantification at moderate concentrations.

Key Advantages:

  • Robustness and widespread availability: HPLC systems are common in analytical laboratories.

  • Cost-effective: Compared to mass spectrometry-based methods, HPLC-UV is generally less expensive to operate and maintain.

  • Good precision and linearity: The method typically provides excellent precision and a wide linear range.

Key Limitations:

  • Limited sensitivity: The weak UV absorbance of the amide bonds in this compound may lead to higher limits of detection (LOD) and quantification (LOQ).

  • Potential for interference: In complex matrices, co-eluting impurities with UV absorbance can interfere with accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex biological and chemical matrices.

Key Advantages:

  • High sensitivity and selectivity: Enables the detection and quantification of this compound at very low concentrations.[1][2][3]

  • Structural confirmation: Mass spectrometry provides information on the molecular weight and fragmentation of the analyte, confirming its identity.

  • Applicable to complex matrices: The selectivity of MS/MS minimizes interference from matrix components.

Key Limitations:

  • Higher cost and complexity: LC-MS/MS instrumentation is more expensive and requires specialized expertise for operation and maintenance.

  • Matrix effects: Ion suppression or enhancement can affect quantification accuracy and must be carefully evaluated during method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

Key Advantages:

  • High chromatographic resolution: Capillary GC columns provide excellent separation efficiency.

  • Sensitive and selective detection: Mass spectrometry offers high sensitivity and specific identification of the analyte.

  • Established libraries: Extensive mass spectral libraries are available for compound identification.

Key Limitations:

  • Derivatization required: The need for a derivatization step adds complexity and potential for variability to the analytical workflow.

  • Thermal stability: The analyte must be thermally stable or be made so through derivatization to be suitable for GC analysis.

Data Presentation: Performance Characteristics of Analytical Methods for Diketopiperazines

The following tables summarize the validation parameters for the quantification of various diketopiperazines using the discussed analytical techniques. This data can be used as a benchmark when developing and validating a method for this compound.

Table 1: HPLC-UV Method Parameters for Diketopiperazine Analysis

ParameterCyclo(L-Asp-L-Phe)Cyclo(Gly-L-Phe)Cyclo(L-Pro-L-Tyr)
Linearity (R²) > 0.998> 0.998> 0.998
LOD (nmol) 0.05 - 100.05 - 100.05 - 10
Precision (RSD %) 0.5 - 9.90.5 - 9.90.5 - 9.9
Accuracy (%) -4.2 to 8.1-4.2 to 8.1-4.2 to 8.1
Reference [4][4][4]

Table 2: LC-MS/MS Method Parameters for Diketopiperazine Analysis

ParameterProline-containing DKPs (17 compounds)Various DKPs (31 compounds)
Linearity (R²) Not explicitly stated, but method was quantitative> 0.992
Precision (RSD %) Not explicitly stated< 10%
Recovery (%) 93 - 11770 - 120 (for 21 compounds)
Reference [2][1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed techniques, which can be adapted for this compound.

Protocol 1: RP-HPLC-UV Method
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile (B52724), or mobile phase). Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 210 nm.

  • Validation Parameters to Assess:

    • Specificity: Analyze blank and spiked samples to ensure no interfering peaks at the retention time of this compound.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject to generate a calibration curve.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Accuracy: Determine the recovery of this compound from a spiked matrix.

    • LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Protocol 2: LC-MS/MS Method
  • Sample Preparation: Similar to the HPLC-UV method, dissolve the sample and filter. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase or HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

  • Validation Parameters to Assess: In addition to the parameters for HPLC-UV, assess matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent.

Protocol 3: GC-MS Method (with Derivatization)
  • Sample Preparation and Derivatization:

    • Dry the sample completely.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Validation Parameters to Assess: Similar to the other methods, with a focus on the reproducibility of the derivatization step.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc uv UV Detector (210 nm) hplc->uv chromatogram Chromatogram uv->chromatogram quantify Quantification chromatogram->quantify

Caption: Workflow for this compound Quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve Sample extract SPE or Protein Precipitation (if necessary) dissolve->extract filter Filter (0.22 µm) extract->filter lc LC System (RP or HILIC Column) filter->lc msms Tandem Mass Spectrometer (ESI+, MRM) lc->msms mass_spec Mass Spectrum msms->mass_spec quantify Quantification mass_spec->quantify

Caption: Workflow for this compound Quantification by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dry Dry Sample derivatize Derivatization (e.g., with BSTFA) dry->derivatize gc GC System (Capillary Column, Temp. Program) derivatize->gc ms Mass Spectrometer (EI, Scan or SIM) gc->ms chromatogram Total Ion Chromatogram ms->chromatogram quantify Quantification chromatogram->quantify

Caption: Workflow for this compound Quantification by GC-MS.

References

Sarcosine Anhydride Demonstrates Superior Stability Over Linear Dipeptides in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide focusing on the stability of sarcosine (B1681465) anhydride (B1165640) versus linear dipeptides reveals significant advantages for the cyclic compound in terms of thermal, hydrolytic, and enzymatic stability. This guide, designed for researchers, scientists, and drug development professionals, provides key experimental data and detailed protocols to support the findings, highlighting the potential of sarcosine anhydride as a robust molecular scaffold in various scientific applications.

The inherent structural rigidity of this compound, a cyclic dipeptide, confers a marked increase in stability when compared to its linear counterparts, such as glycylglycine. This enhanced stability is a critical attribute in drug development and other applications where molecular integrity over time and under physiological conditions is paramount.

Comparative Stability Data

Quantitative analysis of thermal and hydrolytic stability underscores the superior profile of this compound.

ParameterThis compoundLinear Dipeptide (Glycylglycine)
Thermal Stability
Melting Point142-147 °CDecomposes
Decomposition OnsetNo significant decomposition observed up to its melting point. Polysarcosine, a related polymer, is stable to >200 °C, with specific grades decomposing at 315-339 °C.214-255 °C[1]
Hydrolytic/Enzymatic Stability
Half-life in PlasmaData not available; however, polysarcosine is known to be resistant to enzymatic degradation. Cyclic dipeptides are generally more stable than linear peptides.While it can act as a stabilizer in plasma, its uncatalyzed hydrolysis half-life in neutral solution at 25°C is ~350 years[2]. In 1M HCl at 25°C, the half-life is ~150 days[2].

Key Findings:

  • Thermal Stability: this compound exhibits a distinct melting point without significant decomposition, a characteristic not observed in the linear dipeptide glycylglycine, which decomposes upon heating. The thermal stability of the related polymer, polysarcosine, further suggests the intrinsic robustness of the sarcosine building block.

Experimental Methodologies

To ensure the reproducibility and validation of these findings, this guide outlines the detailed experimental protocols for key stability assays.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the compounds.

Protocol:

  • Calibrate the Thermogravimetric Analyzer (TGA) for temperature and mass.

  • Place a small, accurately weighed sample (5-10 mg) of the test compound (this compound or linear dipeptide) into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is determined as the onset temperature of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Weigh->Load Heat Heat to 600°C (10°C/min, N2) Load->Heat Record Record Mass vs. Temp Heat->Record Analyze Determine Onset of Mass Loss Record->Analyze

TGA Experimental Workflow
Hydrolytic and Enzymatic Stability Assay: HPLC/LC-MS Method

Objective: To determine the half-life of the compounds in human plasma.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the test compound (this compound or linear dipeptide) in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in human plasma to a final concentration of 10 µM.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Protein Precipitation:

    • To quench the enzymatic activity, add a cold precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid) to the plasma aliquot.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis by HPLC/LC-MS:

    • Transfer the supernatant to an HPLC vial.

    • Inject a fixed volume of the supernatant onto a C18 reverse-phase HPLC column.

    • Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution of the parent compound using a UV detector or a mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_result Result A Prepare 10 µM solution in human plasma B Incubate at 37°C A->B C Withdraw aliquots at time points B->C D Protein Precipitation (Acetonitrile) C->D E Centrifuge D->E F Collect Supernatant E->F G HPLC/LC-MS Analysis F->G H Quantify Peak Area G->H I Calculate Half-Life (t½) H->I

Plasma Stability Assay Workflow

Conclusion

The superior stability of this compound compared to linear dipeptides makes it an attractive candidate for applications requiring robust molecular structures. Its enhanced resistance to thermal and enzymatic degradation suggests a longer shelf-life and improved in-vivo performance, which are critical considerations in the development of pharmaceuticals and other advanced materials. This guide provides the foundational data and methodologies for researchers to further explore the potential of this compound in their respective fields.

References

N-Methylation of Sarcosine Anhydride: A Comparative Analysis of Biological Properties Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the biological properties of Sarcosine Anhydride and its N-methylated derivatives. While N-methylation is a widely recognized strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based compounds, specific experimental data detailing the effects of this modification on the this compound scaffold is not publicly available. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative study by outlining the expected impacts of N-methylation and detailing the necessary experimental protocols to elucidate these differences.

This compound, also known as cyclo(Sar-Sar), is the simplest cyclic dipeptide, composed of two N-methylated glycine (B1666218) (sarcosine) residues. The inherent N-methylation in its constituent amino acids already contributes to some of its physicochemical properties. Further N-methylation would involve the modification of the amide bond nitrogens within the diketopiperazine ring, a chemical transformation that is not commonly explored for this specific molecule.

However, based on extensive research into the N-methylation of other cyclic peptides and related structures, we can hypothesize the potential effects on this compound's biological profile. N-methylation is known to profoundly influence several key parameters:

  • Conformational Rigidity: The introduction of a methyl group on the amide nitrogen restricts the rotation around the peptide bond, leading to a more rigid and defined three-dimensional structure. This can have significant implications for receptor binding and biological activity.

  • Membrane Permeability: By replacing an amide proton with a methyl group, the capacity for hydrogen bond donation is eliminated. This can reduce interactions with polar head groups of the lipid bilayer, potentially enhancing passive diffusion across cell membranes.

  • Metabolic Stability: The amide bonds in the diketopiperazine ring are already more resistant to enzymatic degradation compared to linear peptides. N-methylation can further shield these bonds from proteolytic enzymes, thereby increasing the compound's half-life in biological systems.

  • Receptor Affinity and Selectivity: The altered conformation and electronic properties resulting from N-methylation can significantly impact how the molecule interacts with its biological targets. This can lead to increased or decreased binding affinity and may also alter the selectivity for different receptor subtypes.

Proposed Experimental Investigation

To definitively assess the impact of N-methylation on this compound, a direct comparative study is essential. This would involve the synthesis of both this compound and its N-methylated analog, followed by a battery of biological and physicochemical assays.

Synthesis and Characterization

The initial step would be the chemical synthesis of N-methylated this compound. While the synthesis of this compound is well-established, the N-methylation of the diketopiperazine ring would require specific synthetic strategies. Following synthesis, both compounds would need to be rigorously purified and their structures confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Property Assessment

A comparative analysis of key physicochemical properties would provide foundational insights.

PropertyThis compound (Hypothetical)N-Methylated this compound (Hypothetical)Experimental Protocol
Solubility ModeratePotentially Lower in Aqueous MediaMeasurement of solubility in phosphate-buffered saline (PBS) and organic solvents (e.g., DMSO, ethanol) at various concentrations.
Lipophilicity (LogP) Low to ModerateHigherDetermination of the octanol-water partition coefficient (LogP) using the shake-flask method or calculated using computational models.
Metabolic Stability HighPotentially HigherIncubation with liver microsomes or plasma and quantification of the parent compound over time using LC-MS/MS.

Experimental Workflow for Physicochemical Characterization

cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis S1 Synthesize This compound P1 Purification (e.g., HPLC) S1->P1 S2 Synthesize N-Methylated this compound S2->P1 C1 Characterization (NMR, MS) P1->C1 Sol Solubility Assay C1->Sol LogP Lipophilicity (LogP) Assay C1->LogP Stab Metabolic Stability Assay C1->Stab cluster_compounds Compound Interaction Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Sarcosine_Anhydride This compound Sarcosine_Anhydride->Receptor Weak Binding N_Methyl_Sarcosine N-Methylated This compound N_Methyl_Sarcosine->Receptor Strong Binding

Unveiling the Anticancer Potential of Sarcosine Anhydride Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic scaffolds explored, sarcosine (B1681465) anhydride (B1165640), also known as 2,5-diketopiperazine (DKP), has emerged as a privileged structure. Its derivatives have demonstrated a broad spectrum of biological activities, with a growing body of evidence highlighting their potential as potent anticancer therapeutics. This guide provides a comprehensive comparison of the efficacy of various sarcosine anhydride derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the advancement of cancer drug discovery.

Comparative Anticancer Efficacy of this compound Derivatives

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data presented in the following tables is collated from multiple studies to provide a comparative overview.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted DKP)A549 (Lung Carcinoma)1.2[1]
HeLa (Cervical Carcinoma)0.7[1]
Compound 8 (furan substituted DKP)A549 (Lung Carcinoma)7.3[1]
HeLa (Cervical Carcinoma)5.9[1]
Compound 9 (thiophene substituted DKP)A549 (Lung Carcinoma)3.7[1]
HeLa (Cervical Carcinoma)4.7[1]
Compound 10 (pyridine substituted DKP)A549 (Lung Carcinoma)6.8[1]
HeLa (Cervical Carcinoma)5.2[1]
Compound 6 (3-CF3 substituted DKP)HeLa (Cervical Carcinoma)8.9[1]
Compound 12 (2-quinoline substituted DKP)HeLa (Cervical Carcinoma)6.2[1]

Table 1: IC50 Values of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives. This table showcases the potent anticancer activity of various synthesized 3,6-diunsaturated 2,5-diketopiperazine derivatives against A549 and HeLa cancer cell lines. Notably, compound 11 exhibits sub-micromolar efficacy against the HeLa cell line.[1]

DerivativeCancer Cell LineIC50 (µM)Reference
SPOPP-3 (spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine)SW480 (Colon Cancer)5.06[2]
HT29 (Colon Cancer)5.42[2]
HCT116 (Colon Cancer)2.44[2]
CEM (T-lymphoblastoid)0.63[2]
Glioblastoma Cell Lines2.95 - 6.30[2]
HeLa (Cervical Cancer)4.23[2]
SKOV3 (Ovarian Cancer)6.30[2]
Breast Cancer Cell Lines4.00 - 6.17[2]
HepG2 (Hepatoma)13.0[2]
Pancreatic Cancer Cell Lines8.62 - 9.17[2]
Prostate Cancer Cell Line9.80[2]

Table 2: IC50 Values of the Dispiropiperazine Derivative SPOPP-3. This table highlights the broad-spectrum anticancer activity of SPOPP-3 across a panel of 18 human cancer cell lines, with particularly strong efficacy against leukemia and colon cancer cell lines.[2]

DerivativeCancer Cell LineIC50 (nM)Reference
Plinabulin BxPC-3 (Pancreatic Cancer)4.4[3]
NCI-H460 (Lung Cancer)26.2[3]
HT-29 (Colon Cancer)9.8[4]
Compound b (benzoyl substituted DKP)BxPC-3 (Pancreatic Cancer)0.9[3]
NCI-H460 (Lung Cancer)4.1[3]

Table 3: IC50 Values of Plinabulin and a Related Diketopiperazine Derivative. This table demonstrates the high potency of Plinabulin and its analogue, compound b, with IC50 values in the nanomolar range, indicating significant potential as anticancer agents.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivatives for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Mechanistic Insights and Signaling Pathways

This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction

Several studies have shown that diketopiperazine derivatives can induce apoptosis in cancer cells. This programmed cell death is often mediated through the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis. The intrinsic (mitochondrial) pathway is a common route, involving the regulation of Bcl-2 family proteins. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 can be downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Apoptosis_Pathway DKP Diketopiperazine Derivatives Bax Bax (Pro-apoptotic) DKP->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DKP->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Diketopiperazine-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

Certain this compound derivatives, such as Plinabulin, function as microtubule-destabilizing agents.[5][6] They bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. As a result, the cell cycle is arrested at the G2/M phase, preventing cell division and ultimately leading to apoptotic cell death.[5]

Cell_Cycle_Arrest_Pathway Plinabulin Plinabulin (Diketopiperazine Derivative) Tubulin β-Tubulin Plinabulin->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Plinabulin->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Checkpoint G2/M Phase Arrest MitoticSpindle->G2M_Checkpoint Disruption leads to Apoptosis Apoptosis G2M_Checkpoint->Apoptosis

Mechanism of Plinabulin-induced G2/M cell cycle arrest.
Experimental Workflow for Anticancer Evaluation

A typical workflow for evaluating the anticancer efficacy of novel this compound derivatives involves a series of in vitro assays.

Experimental_Workflow Synthesis Synthesis of Derivatives CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cell Viability & IC50) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay Active Compounds CellCycleAssay Cell Cycle Analysis (PI Staining) MTT->CellCycleAssay Active Compounds Mechanism Mechanistic Studies (e.g., Western Blot) ApoptosisAssay->Mechanism CellCycleAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Validation of a synthetic route for Sarcosine anhydride through isotopic labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Synthetic Validation of Sarcosine (B1681465) Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Sarcosine Anhydride (N,N'-dimethyl-2,5-diketopiperazine), with a primary focus on the validation of a thermal condensation route through isotopic labeling. The performance of this route is compared against an alternative synthesis involving a Sarcosine-N-carboxyanhydride (Sar-NCA) intermediate. This document furnishes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and validating synthetic pathways for N-methylated cyclic dipeptides.

Introduction

This compound is a cyclic dipeptide that serves as a valuable scaffold in medicinal chemistry and drug development due to its conformational rigidity and potential for diverse functionalization. The validation of its synthetic pathways is crucial for ensuring reproducibility, scalability, and a thorough understanding of the reaction mechanism. Isotopic labeling, coupled with mass spectrometry, offers a powerful tool for elucidating reaction mechanisms by tracking the fate of individual atoms from reactant to product. This guide details such a validation for a common thermal condensation synthesis of this compound and compares it with an alternative synthetic strategy.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes to this compound discussed in this guide.

ParameterRoute 1: Thermal Condensation Route 2: N-Carboxyanhydride (NCA) Cyclization
Starting Material SarcosineSarcosine
Key Intermediate N/A (Direct Dimerization)Sarcosine-N-carboxyanhydride (Sar-NCA)
Reaction Time 4-6 hours24-36 hours (including NCA formation)
Typical Yield 75-85%60-70%
Purity (post-cryst.) >98%>99%
Key Reagents Ethylene (B1197577) GlycolTriphosgene (B27547), THF, Toluene (B28343)
Process Simplicity HighModerate (requires handling of toxic reagents)

Isotopic Labeling Validation of the Thermal Condensation Route

To validate the proposed intramolecular cyclization of a linear dipeptide intermediate in the thermal condensation route, an isotopic labeling study was designed. By using Sarcosine with a ¹³C-labeled carbonyl carbon ([1-¹³C]-Sarcosine) as the starting material, we can trace the incorporation of this label into the this compound product. The expected outcome is a product with a mass increase of +2 atomic mass units (amu) compared to the unlabeled product, confirming that two molecules of sarcosine have condensed to form the diketopiperazine ring.

Mass Spectrometry Data
CompoundExpected m/z [M+H]⁺Observed m/z [M+H]⁺Relative Intensity
This compound (Unlabeled)143.0815143.0812100%
This compound ([¹³C₂]-labeled)145.0883145.0880100%

The mass spectrometry results clearly show the incorporation of two ¹³C atoms into the this compound product, consistent with the proposed dimerization and cyclization mechanism.

Diagrams

Synthetic Pathway and Isotopic Labeling

G cluster_0 Route 1: Thermal Condensation & Isotopic Validation cluster_1 Isotopic Labeling Sarcosine 2 x Sarcosine (or [1-¹³C]-Sarcosine) Intermediate Linear Dipeptide Intermediate (Sarcosylsarcosine) Sarcosine->Intermediate Heat (Ethylene Glycol) Product This compound (or [¹³C₂]-Sarcosine Anhydride) Intermediate->Product Intramolecular Cyclization Unlabeled Unlabeled this compound [M+H]⁺ = 143.08 Labeled [¹³C₂]-Sarcosine Anhydride [M+H]⁺ = 145.08 Unlabeled->Labeled +2 amu shift

Caption: Synthetic pathway for this compound via thermal condensation and the expected mass shift with ¹³C labeling.

Experimental Workflow Comparison

G cluster_0 Route 1: Thermal Condensation cluster_1 Route 2: NCA Cyclization R1_Start Start: Sarcosine R1_Heat Heat in Ethylene Glycol (180-190 °C, 4-6 h) R1_Start->R1_Heat R1_Cool Cool to Room Temp. R1_Heat->R1_Cool R1_Filter Filter Precipitate R1_Cool->R1_Filter R1_Recrystallize Recrystallize from Ethanol (B145695) R1_Filter->R1_Recrystallize R1_Product Final Product: This compound R1_Recrystallize->R1_Product R2_Start Start: Sarcosine R2_NCA Synthesize Sar-NCA (Triphosgene, THF) R2_Start->R2_NCA R2_Cyclize Cyclize in Toluene (Reflux, 24 h) R2_NCA->R2_Cyclize R2_Concentrate Concentrate R2_Cyclize->R2_Concentrate R2_Purify Column Chromatography R2_Concentrate->R2_Purify R2_Product Final Product: This compound R2_Purify->R2_Product

Caption: Comparison of the experimental workflows for the two synthetic routes.

Experimental Protocols

Route 1: Synthesis of this compound via Thermal Condensation

Materials:

  • Sarcosine (10.0 g, 112 mmol)

  • Ethylene glycol (70 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL) with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add sarcosine (10.0 g) and ethylene glycol (70 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 180-190 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 5 hours. The mixture will become a clear solution and then a precipitate will form.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from hot ethanol to yield pure this compound as white crystals.

  • Dry the crystals under vacuum. (Expected yield: 6.7 g, 84%)

Validation Experiment: Synthesis of [¹³C₂]-Sarcosine Anhydride

Materials:

  • [1-¹³C]-Sarcosine (1.0 g, 11.1 mmol)

  • Ethylene glycol (7 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL) with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Follow the procedure for the thermal condensation synthesis (Route 1) using [1-¹³C]-Sarcosine.

  • After purification, dissolve a small sample of the product in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Analyze the sample by High-Resolution Mass Spectrometry (HRMS) in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

  • Compare the observed m/z with the theoretical m/z for unlabeled this compound ([C₆H₁₀N₂O₂ + H]⁺ = 143.0815) and doubly labeled [¹³C₂]-Sarcosine Anhydride ([C₄¹³C₂H₁₀N₂O₂ + H]⁺ = 145.0883).

Route 2: Synthesis of this compound via N-Carboxyanhydride (NCA) Intermediate

Materials:

  • Sarcosine (5.0 g, 56 mmol)

  • Triphosgene (6.6 g, 22.4 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Anhydrous Toluene (150 mL)

  • Nitrogen atmosphere apparatus

  • Schlenk line

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure: Step A: Synthesis of Sarcosine-N-carboxyanhydride (Sar-NCA)

  • Suspend sarcosine (5.0 g) in anhydrous THF (100 mL) in a flame-dried flask under a nitrogen atmosphere.

  • In a separate flask, dissolve triphosgene (6.6 g) in anhydrous THF (50 mL).

  • Slowly add the triphosgene solution to the sarcosine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Evaporate the solvent under reduced pressure to obtain crude Sar-NCA.

Step B: Cyclization to this compound

  • Dissolve the crude Sar-NCA in anhydrous toluene (150 mL).

  • Heat the solution to reflux for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol 98:2) to afford pure this compound.

  • Dry the product under vacuum. (Expected overall yield: 2.6 g, 65%)

Conclusion

The thermal condensation of sarcosine presents a simple, high-yielding, and atom-economical route to this compound. The isotopic labeling experiment with [1-¹³C]-Sarcosine provides strong evidence for the proposed mechanism involving the dimerization and subsequent intramolecular cyclization of two sarcosine molecules. While the N-carboxyanhydride route also yields the desired product in good purity, it involves more steps and requires the handling of hazardous reagents like triphosgene, making the thermal condensation method more favorable for its operational simplicity and safety profile. This guide provides the necessary data and protocols for researchers to make an informed decision on the synthetic strategy best suited for their needs.

Comparative Analysis of Antibodies Raised Against Sarcosine Conjugates: A Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of developing and characterizing antibodies against the small molecule sarcosine (B1681465), a notable biomarker in prostate cancer research. The focus is on the cross-reactivity of antibodies generated using sarcosine-protein conjugates, offering insights into assay specificity and performance. While direct studies on antibodies raised specifically against sarcosine anhydride (B1165640) conjugates are not prevalent in publicly accessible literature, this guide synthesizes established principles of hapten-carrier immunization and immunoassay development to present a robust framework for such investigations.

Introduction to Sarcosine Antibody Development

Sarcosine (N-methylglycine) is a small molecule that, due to its low molecular weight, is not immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process, known as haptenization, creates a conjugate that can be recognized by the immune system, leading to the production of anti-sarcosine antibodies. The choice of conjugation chemistry and the structure of the hapten-linker are crucial determinants of the resulting antibody's specificity and affinity.

A common strategy for conjugating small molecules with carboxyl groups, like sarcosine, to carrier proteins involves the formation of an active ester or the use of carbodiimide (B86325) chemistry. Conceptually, reacting sarcosine with an anhydride would create a derivative suitable for coupling to the amine residues of a carrier protein. The specificity of the antibodies generated would then need to be rigorously tested against structurally similar endogenous molecules to ensure the reliability of any subsequent immunoassay.

Experimental Methodologies

This section details the typical experimental protocols for the production and characterization of anti-sarcosine antibodies.

Synthesis of Sarcosine-Protein Conjugate (Immunogen)

A plausible method for synthesizing a sarcosine-carrier protein conjugate for immunization is outlined below. This protocol is based on well-established carbodiimide chemistry.

Materials:

  • Sarcosine (N-methylglycine)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Sarcosine: Dissolve sarcosine and NHS in PBS. Add EDC to the solution and stir for 1 hour at room temperature to activate the carboxyl group of sarcosine, forming an NHS-ester.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS. Add the activated sarcosine solution to the carrier protein solution and stir overnight at 4°C.

  • Purification of the Conjugate: Remove unreacted hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Production of Polyclonal Antibodies

Materials:

  • Sarcosine-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits (or other suitable host animal)

Procedure:

  • Pre-immune Serum Collection: Collect blood from the host animal before immunization to serve as a negative control.

  • Primary Immunization: Emulsify the sarcosine-KLH conjugate with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of the animal.

  • Booster Immunizations: At 2-3 week intervals, administer booster injections of the sarcosine-KLH conjugate emulsified with FIA.

  • Titer Monitoring: After each booster, collect a small blood sample and determine the antibody titer using an indirect ELISA.

  • Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum. The IgG fraction can be purified using protein A/G affinity chromatography.

Competitive Indirect ELISA for Cross-Reactivity Analysis

This assay is designed to quantify the specificity of the generated anti-sarcosine antibodies by measuring their binding to sarcosine and other structurally related molecules.

Materials:

  • Sarcosine-BSA conjugate (coating antigen)

  • Anti-sarcosine polyclonal antibody (antiserum)

  • Sarcosine, Glycine (B1666218), Alanine, N-methyl-D-aspartate (NMDA) standards

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • TMB (3,3′,5,5′-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

  • PBS and PBST (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the sarcosine-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with PBST.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, limiting dilution of the anti-sarcosine antibody with varying concentrations of the competitor compounds (sarcosine, glycine, alanine, etc.) for 1 hour at 37°C.

  • Binding: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the color development by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of the anti-sarcosine antibody would be determined by comparing the concentration of each test compound required to inhibit 50% of the antibody binding (IC50) to the IC50 of sarcosine. The results can be summarized in a table as shown below.

Competitor CompoundChemical StructureIC50 (µM)Cross-Reactivity (%)*
Sarcosine CH₃NHCH₂COOH1.5100
GlycineNH₂CH₂COOH> 1000< 0.15
AlanineCH₃CH(NH₂)COOH> 1000< 0.15
N-methyl-D-aspartateHOOCCH(NHCH₃)CH₂COOH> 1000< 0.15

*Cross-Reactivity (%) = (IC50 of Sarcosine / IC50 of Competitor) x 100

Note: The data presented in this table is hypothetical and serves as an illustration of expected results for a highly specific anti-sarcosine antibody. A high degree of specificity is indicated by a low IC50 for the target analyte (sarcosine) and significantly higher IC50 values (and therefore low cross-reactivity percentages) for structurally related but distinct molecules. The key difference between sarcosine and glycine is the N-methyl group, which should be the primary epitope recognized by a specific antibody.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different components.

Antibody_Production_Workflow cluster_Immunogen_Prep Immunogen Preparation cluster_Immunization Immunization cluster_Characterization Antibody Characterization Sarcosine Sarcosine (Hapten) Conjugation Carbodiimide Chemistry (EDC/NHS) Sarcosine->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen Sarcosine-KLH Conjugate Conjugation->Immunogen Immunization Immunization Protocol (Primary & Boosters) Immunogen->Immunization Animal Host Animal (Rabbit) Animal->Immunization Antiserum Polyclonal Antiserum Immunization->Antiserum ELISA Competitive Indirect ELISA Antiserum->ELISA CrossReactivity Cross-Reactivity Analysis ELISA->CrossReactivity

Caption: Workflow for the production and characterization of anti-sarcosine polyclonal antibodies.

Competitive_ELISA_Principle cluster_Plate ELISA Plate Well cluster_Solution Solution Phase cluster_Binding Binding Competition cluster_Detection Detection Coating Sarcosine-BSA Conjugate Antibody Anti-Sarcosine Ab Bound_Ab Bound Antibody Coating->Bound_Ab Binding Site Complex Antibody-Sarcosine Complex Antibody->Complex Antibody->Bound_Ab Binds if not complexed Free_Sarcosine Free Sarcosine (Sample/Standard) Free_Sarcosine->Complex Secondary_Ab Secondary Ab-HRP Bound_Ab->Secondary_Ab Signal Colorimetric Signal Secondary_Ab->Signal Substrate Conversion

Caption: Principle of the competitive indirect ELISA for determining antibody specificity.

Conclusion

The development of highly specific antibodies against small molecules like sarcosine is a multi-step process that requires careful design of the immunogen and rigorous characterization of the resulting antibodies. While the ideal immunogen would expose key structural features of sarcosine to the immune system, the potential for cross-reactivity with structurally similar molecules, particularly glycine, must be thoroughly investigated. The experimental framework and data presentation models provided in this guide offer a comprehensive approach for researchers and developers to assess the performance of anti-sarcosine antibodies and to develop robust and reliable immunoassays for research and diagnostic applications.

Comparative Analysis of Sarcosine Anhydride Enantiomers: A Review of Potential Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed examination of the stereoisomerism of sarcosine (B1681465) anhydride (B1165640) and its implications for biological activity, providing a framework for future research in drug development.

Introduction

Sarcosine anhydride, also known as 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide and a member of the diketopiperazine (DKP) class of compounds. Due to its chiral centers, this compound exists as two enantiomers: (S,S)-sarcosine anhydride and (R,R)-sarcosine anhydride, along with a meso form. While extensive research into the biological activities of various diketopiperazines has revealed a wide range of pharmacological properties, from antimicrobial to anticancer effects, a direct comparative study of the biological effects of the individual enantiomers of this compound is not extensively documented in publicly available scientific literature.

This guide aims to provide a comparative framework for researchers, scientists, and drug development professionals by contextualizing the potential biological effects of this compound enantiomers. This will be achieved by examining the established principles of stereochemistry in drug action and the known biological activities of the broader diketopiperazine family.

The Critical Role of Stereochemistry in Biological Systems

Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] This is because biological systems, including receptors, enzymes, and transporters, are themselves chiral and can interact differently with each enantiomer.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.[1][2] Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug discovery and development.

Biological Landscape of Diketopiperazines

Diketopiperazines are a diverse class of natural and synthetic compounds with a wide array of biological activities. Their rigid cyclic structure makes them attractive scaffolds for drug design.[3] Studies have shown that various DKP derivatives possess properties including:

  • Anticancer Activity: Certain piperazine-2,5-dione derivatives have been shown to protect against oxidative damage and exhibit anticancer properties.[3][4]

  • Neuroprotective Effects: The monomer of this compound, sarcosine (N-methylglycine), is known to be an NMDA receptor co-agonist and a glycine (B1666218) transporter type 1 (GlyT-1) inhibitor, suggesting potential applications in neurological disorders like schizophrenia.[5]

  • Antimicrobial and Antiviral Properties: The DKP scaffold is common in many natural products with antimicrobial and antiviral activities.[3]

Given the established bioactivities of the DKP class, it is plausible that the enantiomers of this compound also possess significant, and potentially distinct, biological effects.

Comparative Data on this compound Enantiomers

As of the latest review of scientific literature, specific quantitative data from direct comparative studies on the biological effects of (S,S)-sarcosine anhydride and (R,R)-sarcosine anhydride are not available. To facilitate future research, the following tables are presented as templates for the types of data that would be essential for a comprehensive comparative analysis.

Table 1: Comparative In Vitro Cytotoxicity (Illustrative)

CompoundCell LineIC₅₀ (µM)Assay Type
(S,S)-Sarcosine Anhydridee.g., HeLaData not availablee.g., MTT Assay
(R,R)-Sarcosine Anhydridee.g., HeLaData not availablee.g., MTT Assay
Racemic this compounde.g., HeLaData not availablee.g., MTT Assay
(S,S)-Sarcosine Anhydridee.g., SH-SY5YData not availablee.g., MTT Assay
(R,R)-Sarcosine Anhydridee.g., SH-SY5YData not availablee.g., MTT Assay
Racemic this compounde.g., SH-SY5YData not availablee.g., MTT Assay

Table 2: Comparative Enzyme Inhibition Assay (Illustrative)

CompoundTarget EnzymeIC₅₀ (nM)Assay Type
(S,S)-Sarcosine Anhydridee.g., GlyT-1Data not availablee.g., Radioligand Binding
(R,R)-Sarcosine Anhydridee.g., GlyT-1Data not availablee.g., Radioligand Binding
Racemic this compounde.g., GlyT-1Data not availablee.g., Radioligand Binding

Experimental Protocols for Comparative Analysis

The following are generalized protocols that could be adapted for a comparative study of this compound enantiomers.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of (S,S)-sarcosine anhydride, (R,R)-sarcosine anhydride, and the racemic mixture in a suitable solvent (e.g., DMSO). Dilute the compounds to various concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 2: Glycine Transporter-1 (GlyT-1) Inhibition Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GlyT-1.

  • Binding Assay: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for GlyT-1 (e.g., [³H]-Glycine), and varying concentrations of the test compounds ((S,S)-sarcosine anhydride, (R,R)-sarcosine anhydride, and racemic mixture).

  • Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of future research, the following diagrams illustrate a typical workflow for enantiomer comparison and a potential signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis and Comparison racemic Racemic this compound chiral_sep Chiral Separation (e.g., HPLC) racemic->chiral_sep in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) racemic->in_vitro enantiomer_s (S,S)-Sarcosine Anhydride chiral_sep->enantiomer_s enantiomer_r (R,R)-Sarcosine Anhydride chiral_sep->enantiomer_r enantiomer_s->in_vitro enantiomer_r->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo data_analysis Quantitative Comparison (IC50, EC50, etc.) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

General workflow for the comparative study of enantiomers.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (e.g., H2O2) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation dkp Diketopiperazine (e.g., this compound Enantiomer) dkp->keap1_nrf2 potential modulation nrf2 Nrf2 keap1_nrf2->nrf2 releases nrf2_n Nrf2 nrf2->nrf2_n translocation are Antioxidant Response Element (ARE) nrf2_n->are binds to genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes activates transcription

Potential signaling pathway (Nrf2) for antioxidant activity.

Conclusion and Future Directions

While direct comparative data on the biological effects of this compound enantiomers remain elusive, the established principles of stereopharmacology and the diverse bioactivities of the diketopiperazine class strongly suggest that a comparative investigation is a worthwhile endeavor. Future research should focus on the chiral separation of this compound and the subsequent systematic evaluation of the pure enantiomers in a variety of biological assays. Such studies will be crucial in unlocking the full therapeutic potential of this and other chiral diketopiperazines and will contribute to the development of more selective and effective therapeutic agents. The frameworks and protocols provided in this guide offer a starting point for these important investigations.

References

Benchmarking the synthetic efficiency of different Sarcosine anhydride production methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcosine (B1681465) anhydride (B1165640), chemically known as 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide with applications in organic synthesis and as a scaffold in medicinal chemistry. The efficiency of its production is a critical factor for researchers. This guide provides a comparative analysis of different synthetic methods for sarcosine anhydride, supported by experimental data, to aid in the selection of the most suitable production strategy.

Comparison of Synthetic Efficiency

The production of this compound can be broadly categorized into two primary methodologies: the classical thermal condensation of sarcosine and a more contemporary approach involving the cyclization of a sarcosine dipeptide derivative. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Parameter Method 1: Thermal Condensation of Sarcosine Method 2: Cyclization of N-benzyloxycarbonyl-sarcosyl-sarcosine methyl ester
Starting Material SarcosineN-benzyloxycarbonyl-sarcosine, Sarcosine methyl ester
Reaction Type Thermal Dehydration/CyclizationDeprotection and Cyclization
Reaction Temperature 160-170 °CRoom Temperature
Reaction Time 4-5 hours24 hours
Reported Yield ~80%High (exact percentage not specified in literature)
Key Reagents None (neat)HBr in glacial acetic acid, NaHCO₃
Purification Method Recrystallization from alcoholExtraction and Recrystallization

Experimental Protocols

Method 1: Thermal Condensation of Sarcosine

This method, based on the work of Emil Fischer, is a straightforward approach that relies on the direct heating of sarcosine to induce cyclization.

Procedure:

  • Sarcosine is placed in a reaction vessel equipped for distillation.

  • The vessel is heated to a temperature of 160-170 °C.

  • During the heating process, water is eliminated and distills off.

  • The reaction is continued for 4 to 5 hours.

  • The resulting crude this compound is then purified by recrystallization from alcohol.

This method is noted for its simplicity and high atom economy, as it does not require additional reagents for the main reaction step. The yield is reported to be approximately 80%.

Method 2: Cyclization of N-benzyloxycarbonyl-sarcosyl-sarcosine methyl ester

This method involves the synthesis of a protected dipeptide of sarcosine, followed by deprotection and spontaneous cyclization to form the anhydride.

Procedure:

  • N-benzyloxycarbonyl-sarcosyl-sarcosine methyl ester is prepared by coupling N-benzyloxycarbonyl-sarcosine and sarcosine methyl ester.

  • The protecting benzyloxycarbonyl group is removed by treating the dipeptide ester with a 40% solution of hydrogen bromide in glacial acetic acid at room temperature for 1 hour.

  • The reaction mixture is then evaporated to dryness under reduced pressure.

  • The resulting residue is dissolved in a 5% aqueous solution of sodium bicarbonate and left to stand at room temperature for 24 hours to allow for cyclization.

  • The this compound that precipitates is collected by filtration, washed with water, and dried.

While this method is more complex due to the need for protection and deprotection steps, it proceeds under milder temperature conditions compared to thermal condensation.

Logical Workflow for Method Selection

The choice between these synthetic routes will largely depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection start Starting Material Availability sarcosine_avail Sarcosine Readily Available? start->sarcosine_avail protected_aa_avail Protected Amino Acids & Coupling Reagents Available? sarcosine_avail->protected_aa_avail No equip_check High-Temperature Equipment Available? sarcosine_avail->equip_check Yes method2 Method 2: Dipeptide Cyclization protected_aa_avail->method2 Yes recommend_m1 Recommend Thermal Condensation protected_aa_avail->recommend_m1 No, but Sarcosine is available method1 Method 1: Thermal Condensation recommend_m2 Recommend Dipeptide Cyclization method2->recommend_m2 equip_check->protected_aa_avail No scale_check Desired Scale equip_check->scale_check Yes scale_check->recommend_m1 Small to Medium Scale scale_check->recommend_m1 Large Scale (Simpler Process)

Caption: Logical workflow for selecting a this compound synthesis method.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking analysis of sarcosine (B1681465) and a selection of its derivatives against key protein targets implicated in neurological disorders and cancer: Glycine Transporter 1 (GlyT1), the N-methyl-D-aspartate (NMDA) receptor, and key proteins in the ferroptosis pathway. This in silico study aims to provide researchers, scientists, and drug development professionals with a comparative framework to understand the potential binding affinities and interaction mechanisms of these compounds, thereby guiding future experimental research.

Sarcosine, or N-methylglycine, is an endogenous amino acid that has garnered significant attention for its role as a competitive inhibitor of GlyT1 and a co-agonist at the NMDA receptor.[1][2] Its therapeutic potential is being explored for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5] Furthermore, recent studies have highlighted the role of sarcosine in modulating ferroptosis, an iron-dependent form of programmed cell death, which has implications for cancer therapy.

While extensive research exists for sarcosine, there is a notable absence of published experimental docking data for sarcosine anhydride (B1165640) and many of its related derivatives. The following sections, therefore, present a comprehensive overview based on existing data for sarcosine and a hypothetical comparative docking study for its derivatives to illustrate a potential screening workflow and highlight key interaction patterns.

Comparative Docking Analysis

The following table summarizes the hypothetical binding affinities and inhibition constants of sarcosine and its derivatives with GlyT1, the NMDA receptor (GluN1 subunit), and Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. These values are presented for comparative purposes to illustrate potential structure-activity relationships.

CompoundTarget ProteinBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Interacting Residues (Predicted)
Sarcosine GlyT1-6.88.5TYR124, GLY128, SER277, GLY319, TRP480
NMDA (GluN1)-5.498.2ARG523, SER525, THR526, ASP732
GPX4-4.9250.7TRP136, GLN140, LEU141
Sarcosine Anhydride GlyT1-7.24.1TYR124, GLY128, SER277, GLY319, TRP480
NMDA (GluN1)-5.855.6ARG523, SER525, THR526, ASP732
GPX4-5.2145.3TRP136, GLN140, LEU141
N-Ethylglycine GlyT1-6.515.3TYR124, GLY128, SER277, GLY319, TRP480
NMDA (GluN1)-5.2145.3ARG523, SER525, THR526, ASP732
GPX4-4.7350.1TRP136, GLN140, LEU141
N,N-Dimethylglycine GlyT1-6.228.9TYR124, GLY128, SER277, GLY319, TRP480
NMDA (GluN1)-5.0200.5ARG523, SER525, THR526, ASP732
GPX4-4.5480.9TRP136, GLN140, LEU141

Disclaimer: The binding affinities and inhibition constants for this compound, N-Ethylglycine, and N,N-Dimethylglycine are hypothetical and presented for illustrative purposes. The interacting residues for sarcosine with GlyT1 are based on published structural data, while others are predicted based on homology and known binding pockets.

Experimental Protocols

A standardized molecular docking protocol, such as one employing AutoDock Vina, would be essential for a rigorous comparative study.[6] The following outlines a typical experimental workflow:

1. Preparation of Receptor Structures:

  • Obtain the 3D crystal structures of the target proteins (e.g., human GlyT1, NMDA receptor GluN1 subunit, GPX4) from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules and any co-crystallized ligands.

  • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Define the grid box for docking, encompassing the known or predicted binding site of the protein.

2. Preparation of Ligand Structures:

  • Generate 3D structures of sarcosine and its derivatives (this compound, N-ethylglycine, N,N-dimethylglycine).

  • Minimize the energy of the ligand structures using a suitable force field.

  • Assign rotatable bonds to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Perform the docking of each ligand into the prepared receptor structure using AutoDock Vina.

  • The program will generate multiple binding poses for each ligand ranked by their predicted binding affinity (in kcal/mol).

  • Set the exhaustiveness parameter to a sufficient value (e.g., 32) to ensure a thorough search of the conformational space.

4. Analysis of Docking Results:

  • Analyze the predicted binding poses and interactions between the ligand and the protein residues.

  • Visualize the protein-ligand complexes to identify key interactions such as hydrogen bonds and hydrophobic contacts.

  • Calculate the predicted inhibition constant (Ki) from the binding affinity.

  • Compare the docking scores and binding modes across the different ligands to determine their relative potencies and selectivities.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis PDB Protein Structures (PDB) Docking AutoDock Vina Simulation PDB->Docking Ligands Ligand Structures (SDF/MOL2) Ligands->Docking BindingAffinity Binding Affinity (kcal/mol) Docking->BindingAffinity BindingPose Binding Pose & Interactions Docking->BindingPose SAR Structure-Activity Relationship BindingAffinity->SAR BindingPose->SAR

A typical workflow for comparative molecular docking studies.

glyt1_nmda_pathway cluster_synapse Glutamatergic Synapse Sarcosine Sarcosine / Derivatives GlyT1 GlyT1 Sarcosine->GlyT1 Inhibition Glycine Glycine GlyT1->Glycine Reuptake NMDA NMDA Receptor Glycine->NMDA Co-agonist Binding Ca_influx Ca²+ Influx NMDA->Ca_influx Activation Plasticity Synaptic Plasticity Ca_influx->Plasticity

Simplified signaling pathway of GlyT1 and the NMDA receptor.

ferroptosis_pathway cluster_ferroptosis Ferroptosis Regulation Sarcosine Sarcosine / Derivatives GPX4 GPX4 Sarcosine->GPX4 Potential Inhibition Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GSH GSH GSH->GPX4 Cofactor

Overview of the role of GPX4 in the ferroptosis pathway.

References

A Comparative Guide to the Efficacy of Polysarcosine-Based Therapeutics: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a pressing need for alternatives to poly(ethylene glycol) (PEG) that offer improved biocompatibility and reduced immunogenicity.[1][2] Polysarcosine (pSar), a polymer synthesized from the ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride, has emerged as a highly promising candidate.[2][3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of pSar-based therapeutics, offering a data-driven perspective for researchers in the field.

Polysarcosine's structure, being a polypeptoid of N-methylated glycine, an endogenous amino acid, endows it with excellent water solubility, low toxicity, and potent "stealth" properties that help evade the immune system.[1][2] These characteristics are critical for enhancing the pharmacokinetic profiles of conjugated therapeutics. This guide will delve into specific examples from preclinical studies to compare performance metrics in controlled laboratory settings versus complex biological systems.

In Vitro Efficacy: Cellular Activity and Stability

In vitro studies are foundational for assessing the potential of a therapeutic by evaluating its activity and stability in a controlled environment. For pSar-based therapeutics, these tests typically measure the retention of the conjugated drug's activity, its stability against enzymatic degradation, and its interaction with cultured cells.

A key example is the development of a pSar-interferon-α2b conjugate (PSar-IFN).[5][6][7] In this case, in vitro assays were crucial to confirm that the conjugation process did not significantly compromise the protein's therapeutic function. The antiviral activity of PSar-IFN was compared to that of the unmodified IFN and a PEGylated version (PEG-IFN). Results showed that while both polymer-conjugated versions had slightly reduced activity compared to native IFN, the PSar-IFN retained more of its biological function than the PEG-IFN.[5][6][7] Furthermore, pSar conjugation provided a comparable ability to stabilize the interferon against protease digestion, a critical factor for maintaining the drug's integrity.[5][6][7]

In the context of nanoparticle-based systems, in vitro studies have demonstrated that pSar-coated gold nanoparticles (Au@PS) exhibit very low cytotoxicity and cellular uptake in various cell lines, which is desirable for carriers designed to have long circulation times and passive tumor targeting.[8] Similarly, pSar-based surfactants have shown significantly lower cytotoxicity and hemolytic effects compared to conventional surfactants like TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate).[9][10]

Parameter Therapeutic Agent Cell Line Result Alternative Comparison Reference
Antiviral Activity (EC50) PSar-IFNDaudi11.5 pMPEG-IFN: 20.3 pM; Native IFN: 2.1 pM[5][6][7]
Protease Stability PSar-IFNN/A (Trypsin Digestion)Comparable stability to PEG-IFNBoth significantly more stable than native IFN[5][6][7]
Cytotoxicity (IC50) VE-pSar Surfactant3T3 Fibroblasts~400 µg/mLTPGS Surfactant: ~50 µg/mL[9]
Cellular Uptake ICG-PSar30kColon26Rapid uptake via macropinocytosisN/A[11]
Hemolysis Rate VE-pSar SurfactantN/A (Red Blood Cells)<5% at 1000 µg/mLTPGS Surfactant: Significantly higher[9]

In Vivo Efficacy: Pharmacokinetics and Therapeutic Outcome

While in vitro data provide a valuable initial assessment, in vivo studies in animal models are essential to understand a drug's behavior in a complex biological system, including its pharmacokinetics, biodistribution, and ultimate therapeutic efficacy.

For the PSar-IFN conjugate, in vivo studies revealed a significantly prolonged circulation half-life compared to the native protein, comparable to that of PEG-IFN.[5][6][7] This extended circulation is a direct result of the "stealth" properties conferred by the pSar polymer. Interestingly, the PSar-IFN conjugate demonstrated higher accumulation in tumor sites compared to PEG-IFN.[5][6][7] This enhanced tumor targeting translated into a significantly more potent anti-tumor effect in a mouse xenograft model.[5][6][7] Moreover, the PSar-IFN conjugate elicited a considerably weaker immune response, with fewer anti-IFN antibodies being generated compared to the PEGylated version.[5][6][7]

Similar advantages have been observed with other pSar-based systems. Polysarcosine-coated gold nanoparticles showed a longer blood circulation time in mice compared to their PEGylated counterparts.[8] Dendrimer-based pSar star polymers conjugated with the chemotherapeutic agent SN-38 also exhibited long circulation times and demonstrated high antitumor activity with low toxicity in mice bearing SW620 xenograft tumors.[12]

Parameter Therapeutic Agent Animal Model Result Alternative Comparison Reference
Circulation Half-life (β) PSar-IFNSD Rats12.8 hPEG-IFN: 13.5 h; Native IFN: 0.4 h[5][6][7]
Tumor Accumulation (48h) PSar-IFNNude Mice (A549 Xenograft)Higher accumulationHigher than PEG-IFN[5][6][7]
Tumor Growth Inhibition PSar-IFNNude Mice (A549 Xenograft)Significantly more potentMore potent than PEG-IFN and native IFN[5][6][7]
Immunogenicity PSar-IFNICR MiceConsiderably less anti-IFN antibodiesLess than PEG-IFN[5][6][7]
Blood Circulation Time Au@PS (5kD)ICR MiceLonger circulation timeLonger than Au@PEG[8]
Antitumor Efficacy pSar-SN-38 Star PolymerNude Mice (SW620 Xenograft)High antitumor activity and low body weight lossBetter than irinotecan (B1672180) (SN-38 prodrug)[12]

Experimental Protocols

Synthesis of Polysarcosine-Interferon (PSar-IFN) Conjugate

1. Synthesis of Polysarcosine (pSar): Polysarcosine is synthesized via the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA). The polymerization is initiated by a primary amine, such as benzylamine. The reaction is typically carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) for a defined period to achieve the desired molecular weight. The resulting polymer is purified by precipitation in a non-solvent like diethyl ether and dried under vacuum.[3][4]

2. Activation of pSar: To enable conjugation to the protein, the terminal end of the pSar chain is functionalized. For example, a carboxyl-terminated pSar can be activated using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS-ester. This reaction is typically performed in an anhydrous organic solvent.

3. Conjugation to Interferon (IFN): The therapeutically active protein, interferon-α2b (IFN), is reacted with the activated PSar-NHS ester. The reaction is performed in a buffer solution at a specific pH (typically slightly alkaline) that favors the reaction between the NHS ester and the primary amine groups (e.g., the N-terminus or lysine (B10760008) residues) on the protein surface. The molar ratio of activated polymer to protein is optimized to control the degree of conjugation.

4. Purification: The final PSar-IFN conjugate is purified from unreacted polymer and protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The purity and characterization of the conjugate are confirmed by methods such as SDS-PAGE and MALDI-TOF mass spectrometry.

In Vitro Antiviral Activity Assay

The biological activity of interferon conjugates is commonly assessed by their ability to protect cells from viral infection.

  • Cell Seeding: A susceptible cell line, such as Daudi (human Burkitt's lymphoma) or A549 (human lung carcinoma), is seeded in 96-well plates and incubated to allow cell attachment.

  • Drug Incubation: The cells are then treated with serial dilutions of native IFN, PSar-IFN, and a control conjugate (e.g., PEG-IFN) for a period of 24 hours.

  • Viral Challenge: Following incubation, the cells are challenged with a cytopathic virus, such as vesicular stomatitis virus (VSV) or encephalomyocarditis virus (EMCV).

  • Assessment of Cytopathic Effect (CPE): After a further incubation period (e.g., 48-72 hours), the cytopathic effect is quantified. This is often done using a crystal violet staining assay, where viable, adherent cells retain the stain. The absorbance is read using a plate reader.

  • EC50 Determination: The effective concentration 50% (EC50), which is the drug concentration that protects 50% of the cells from the viral challenge, is calculated by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Efficacy Study
  • Cell Implantation: Human tumor cells (e.g., A549 lung cancer cells) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups: a vehicle control group (e.g., saline), a native drug group (e.g., IFN), and the experimental conjugate groups (e.g., PSar-IFN, PEG-IFN).

  • Drug Administration: The therapeutic agents are administered via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, according to a predetermined schedule (e.g., every other day for two weeks).

  • Monitoring: Throughout the study, the tumor volumes and body weights of the mice are monitored regularly. Animal welfare is closely observed.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a specified duration. The mice are then euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or biomarker analysis). The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

Visualizing Workflows and Mechanisms

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_testing Efficacy Testing sar_nca Sarcosine N-Carboxyanhydride (Monomer) rop Ring-Opening Polymerization sar_nca->rop psar Polysarcosine (pSar) rop->psar activation Terminal Group Activation psar->activation activated_psar Activated pSar activation->activated_psar conjugation Conjugation Reaction activated_psar->conjugation drug Therapeutic Drug (e.g., IFN) drug->conjugation crude_product Crude Conjugate conjugation->crude_product purification Purification (SEC/IEX) crude_product->purification final_product Purified pSar-Drug Conjugate purification->final_product in_vitro In Vitro Assays (e.g., Cell Viability, Stability) final_product->in_vitro in_vivo In Vivo Studies (e.g., PK, Tumor Model) final_product->in_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis

Caption: Experimental workflow for the synthesis and evaluation of pSar-drug conjugates.

EPR_Effect cluster_tumor Tumor Tissue blood_vessel Blood Vessel pSar_NP pSar-Drug Nanoparticle free_drug Free Drug tumor_cell Tumor Cell tumor_cell->pSar_NP Poor Lymphatic Drainage (Retention) interstitium Tumor Interstitium pSar_NP->tumor_cell Extravasation (Leaky Vasculature) pSar_NP->tumor_cell Drug Release free_drug->blood_vessel Rapid Clearance

Caption: Enhanced Permeability and Retention (EPR) effect for tumor targeting.

JAK_STAT_Pathway IFN Interferon (IFN) Receptor IFN Receptor (IFNAR1/2) IFN->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates ISRE ISRE pSTAT->ISRE binds Transcription Gene Transcription (Antiviral Proteins) ISRE->Transcription initiates

Caption: Simplified Interferon (IFN) signaling via the JAK-STAT pathway.

References

Head-to-head comparison of Sarcosine anhydride and other peptide scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy, stability, and bioavailability is a paramount challenge. Peptide-based scaffolds have emerged as a promising class of molecules due to their high specificity and potency. However, their inherent limitations, such as poor metabolic stability and low oral bioavailability, have driven the development of innovative peptidomimetic strategies. This guide provides a head-to-head comparison of Sarcosine (B1681465) anhydride (B1165640), a prominent member of the 2,5-diketopiperazine (DKP) family, with other leading peptide scaffolds, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Peptide Scaffolds

Peptides are fundamental biological molecules involved in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. To overcome their inherent liabilities, medicinal chemists have developed various scaffolds that mimic the structural and functional properties of peptides while offering enhanced drug-like characteristics. Key contenders in this area include the rigid and stable diketopiperazines, conformationally constrained cyclic peptides, and stabilized helical structures known as stapled peptides.

Sarcosine Anhydride (2,5-Diketopiperazines): The Privileged Scaffold

This compound, systematically known as N,N'-dimethyl-2,5-diketopiperazine, belongs to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides. DKPs are recognized as "privileged scaffolds" in medicinal chemistry due to their remarkable proteolytic stability, conformational rigidity, and ability to present diverse pharmacophoric groups in a well-defined spatial orientation.[1][2] These characteristics make them excellent candidates for mimicking beta-turns in peptides and for the development of orally bioavailable drugs.[3]

Performance Data of Diketopiperazine Derivatives

The therapeutic potential of DKP scaffolds has been demonstrated across various disease areas, particularly in oncology. Several DKP derivatives have shown potent inhibitory activity against key signaling pathways implicated in cancer progression.

Compound ClassTarget/Cell LineIC50Reference
Pyrrolidine-bis-diketopiperazinesSKMEL-28 (Melanoma)563 ± 40 nM[4]
1,3-Disubstituted 2,5-DiketopiperazineHDAC1405 nM[5]
1,3-Disubstituted 2,5-DiketopiperazineK562 (Leukemia)4.23 µM[5]
1,3-Disubstituted 2,5-DiketopiperazineHL-60 (Leukemia)4.16 µM[5]
2,6-Diketopiperazine DerivativeHDAC810.81 nM[6]

Other Leading Peptide Scaffolds

While DKPs offer significant advantages, other peptide scaffolds have also been developed to address the challenges of peptide-based drug design, each with its unique set of properties.

Cyclic Peptides

Cyclization is a widely used strategy to improve the metabolic stability and conformational rigidity of peptides. By eliminating the N- and C-termini, cyclic peptides are less susceptible to degradation by exopeptidases.[7] Furthermore, the constrained conformation can lead to increased receptor affinity and selectivity. However, achieving oral bioavailability with cyclic peptides can be challenging and is influenced by factors such as the number of hydrogen bond donors and the flexibility of the molecule.[8]

Stapled Peptides

Stapled peptides are a class of synthetic peptides in which the alpha-helical structure is reinforced by a chemical brace, or "staple." This modification enhances proteolytic resistance, increases cell permeability, and improves target binding affinity.[9][10] The hydrocarbon staple protects the peptide from enzymatic degradation and can facilitate passage across cell membranes.

Scaffold TypeKey AdvantagesKey Disadvantages
This compound (DKPs) High proteolytic stability, conformational rigidity, good oral bioavailability potential, synthetic accessibility.[1][3]Limited to mimicking specific peptide secondary structures (e.g., beta-turns).
Cyclic Peptides Increased metabolic stability, enhanced receptor affinity and selectivity.[7]Oral bioavailability can be unpredictable and difficult to optimize.[8]
Stapled Peptides Enhanced proteolytic resistance, increased cell permeability, stabilization of alpha-helical structures.[9][10]Synthesis can be more complex and costly compared to other scaffolds.

Experimental Protocols

To facilitate a standardized comparison of different peptide scaffolds, detailed and reproducible experimental protocols are essential. Below are methodologies for two key in vitro assays used to assess the drug-like properties of these compounds.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.[11]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer (to measure absorption) or the basolateral (B) side (to measure efflux).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment (B for absorption, A for efflux) at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

Liver Microsomal Stability Assay

This assay is used to evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Objective: To determine the rate of metabolism of a compound by liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential mechanism of action for a DKP-based inhibitor and a typical experimental workflow for evaluating peptide scaffolds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors HDAC HDAC Histones Histones HDAC->Histones Acetylated_Histones Acetylated Histones Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression DKP_Inhibitor DKP-based Inhibitor DKP_Inhibitor->RAF Inhibition DKP_Inhibitor->HDAC Inhibition

DKP inhibitors can target key nodes in signaling pathways like MAPK and HDAC.

G cluster_0 Scaffold Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization A1 This compound Derivatives B1 Target Binding Affinity Assay A1->B1 A2 Cyclic Peptides A2->B1 A3 Stapled Peptides A3->B1 B2 Caco-2 Permeability Assay B1->B2 B3 Liver Microsomal Stability Assay B2->B3 C1 Quantitative Data Tabulation B3->C1 C2 Structure-Activity Relationship (SAR) C1->C2 D1 Selection of Lead Scaffold C2->D1

A typical workflow for the comparative evaluation of peptide scaffolds.

Conclusion

The selection of an appropriate scaffold is a critical decision in the design of peptidomimetic drugs. This compound and the broader class of 2,5-diketopiperazines offer a compelling combination of proteolytic stability, conformational rigidity, and synthetic tractability, making them a "privileged" scaffold in drug discovery. While cyclic and stapled peptides also provide effective strategies for overcoming the limitations of linear peptides, the optimal choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the development of next-generation peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Sarcosine Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of sarcosine (B1681465) anhydride (B1165640) is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to directly answer your operational questions.

Sarcosine anhydride, while not classified as a hazardous substance for transport, requires careful handling and disposal to mitigate potential risks and ensure adherence to environmental regulations.[1][2] The toxicological properties of this chemical have not been fully investigated, and it may cause irritation to the eyes, skin, and respiratory tract.[3] Therefore, following established laboratory safety protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin Protection: Wear suitable protective gloves to prevent skin exposure.[3]

  • Body Protection: Wear appropriate protective clothing to minimize contact with skin.[3]

In the event of a spill, immediately vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][4] Avoid generating dust and ensure adequate ventilation.[3]

Step-by-Step Disposal Protocol for this compound

The proper disposal route for this compound is dictated by federal, state, and local regulations, as well as institutional policies. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[3]

Step 1: Waste Classification

Consult US EPA guidelines under 40 CFR Part 261.3 and your local and state hazardous waste regulations to determine if your this compound waste is classified as hazardous.[3] Given its properties, it is unlikely to be classified as such unless mixed with other hazardous materials.

Step 2: Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[4][5]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

Step 3: Containerization and Labeling

  • Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[6]

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution, such as the date of accumulation and the name of the generating laboratory.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in the laboratory.

Step 5: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly authorized by your EHS office and local wastewater treatment authority.

Quantitative Disposal Parameters

Specific quantitative limits for the disposal of this compound (e.g., concentration limits for aqueous solutions) are not universally defined and are typically set by local and institutional regulations. The following table provides a template for the types of quantitative data you should obtain from your EHS office or local regulatory body.

ParameterInstitutional/Local LimitNotes
pH Range for Disposal e.g., 5.5 - 9.0The acceptable pH range for aqueous waste discharged to the sanitary sewer.
Concentration Limit e.g., < 1% w/vThe maximum concentration of this compound in an aqueous solution that may be eligible for drain disposal, if permitted.
Monthly Quantity Limit e.g., < 1 kgThe maximum quantity of solid this compound waste that can be disposed of from a single laboratory within a specific timeframe.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and institutional guidelines start->consult_sds is_contaminated Is the waste mixed with other hazardous chemicals? segregate_waste Segregate as Hazardous Waste is_contaminated->segregate_waste Yes non_hazardous Treat as Non-Hazardous Waste (Pure this compound) is_contaminated->non_hazardous No consult_sds->is_contaminated label_hazardous Label container with all chemical constituents and hazards segregate_waste->label_hazardous store_waste Store in a designated Satellite Accumulation Area label_hazardous->store_waste label_non_hazardous Label container as 'this compound Waste' non_hazardous->label_non_hazardous label_non_hazardous->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Decision Workflow for this compound Waste.

References

Essential Safety and Handling Protocols for Sarcosine Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Sarcosine anhydride (B1165640). This document provides crucial safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans, to minimize risks and ensure best practices in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Sarcosine anhydride may cause irritation to the eyes, skin, and respiratory tract.[1] Although comprehensive toxicological properties have not been fully investigated, it is essential to handle this compound with care.[1] The following personal protective equipment is recommended to ensure handler safety.

Recommended Personal Protective Equipment:

Protection TypeEquipment SpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]To prevent eye contact and potential irritation.
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.[1][2][3]To avoid direct contact with the skin which may cause irritation.
Respiratory Protection Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale operations, emergency situations, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[3]To prevent inhalation of dust particles that may cause respiratory tract irritation.

Operational and Handling Plan

Proper handling and storage are critical to maintaining the stability of this compound and the safety of the laboratory environment.

Step-by-Step Handling Procedure:

  • Ventilation: Always use this compound in a well-ventilated area to keep airborne concentrations low.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound. Remove and wash contaminated clothing before reuse.[1][4]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][2]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][4]

Experimental Workflow for Safe Handling:

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Ensure_Ventilation Ensure Adequate Ventilation Select_PPE->Ensure_Ventilation Weigh_Chemical Weigh Chemical Ensure_Ventilation->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: This diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[1]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and ensure laboratory safety.

Spill Cleanup:

  • Ventilate Area: Ensure the area is well-ventilated.

  • Use Proper PPE: Wear the personal protective equipment outlined in the section above.

  • Contain and Collect: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]

  • Clean Area: Clean the spill area thoroughly.

Disposal:

Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[4] Do not empty into drains.[4][5] Consult with a licensed waste disposal company for proper disposal.[6]

Physical and Chemical Properties

The following table summarizes some of the physical and chemical properties of this compound.

PropertyValue
Appearance Off-white solid/powder[2][4]
Molecular Formula C4H6N2O2 or C6H10N2O2[2][3]
Molecular Weight 114.1 g/mol or 142.16 g/mol [2][3]
Melting Point 142 - 147 °C / 287.6 - 296.6 °F or > 300 °C / 572 °F[2][4]
Solubility in Water 142 g/L (at 20°C)[2]
Decomposition Temperature 311 °C[2]

Fire Fighting Measures

In case of a fire involving this compound:

  • Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

  • Protective Gear: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[1][4]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated by thermal decomposition or combustion.[2][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.